6-[(Piperazin-1-yl)carbonyl]-1h-indole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1H-indol-6-yl(piperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c17-13(16-7-5-14-6-8-16)11-2-1-10-3-4-15-12(10)9-11/h1-4,9,14-15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKDEZHNHRTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375465 | |
| Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633322-11-9 | |
| Record name | 6-[(piperazin-1-yl)carbonyl]-1h-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[(Piperazin-1-yl)carbonyl]-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-[(Piperazin-1-yl)carbonyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthetic pathway for 6-[(Piperazin-1-yl)carbonyl]-1H-indole, a key intermediate in the development of various biologically active molecules. The synthesis involves the coupling of a protected piperazine with indole-6-carboxylic acid, followed by deprotection. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Synthesis Pathway Overview
The synthesis of this compound is most commonly achieved through a two-step process involving an amide coupling reaction followed by a deprotection step. The key starting materials are indole-6-carboxylic acid and a suitable N-protected piperazine, typically tert-butyl piperazine-1-carboxylate. The protecting group is crucial to prevent side reactions and ensure the formation of the desired mono-acylated product.
The general synthetic scheme is as follows:
-
Amide Coupling: Indole-6-carboxylic acid is activated and reacted with tert-butyl piperazine-1-carboxylate to form tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate.
-
Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed from the piperazine nitrogen to yield the final product, this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate
This step involves the formation of an amide bond between indole-6-carboxylic acid and N-Boc-piperazine. A common and efficient method for this transformation is the use of a peptide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve yield.[1] Alternatively, other coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) can be employed.[2]
Methodology:
-
Reaction Setup: To a solution of indole-6-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equivalents).
-
Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add tert-butyl piperazine-1-carboxylate (1.1 equivalents) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with an aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Deprotection)
The final step is the removal of the Boc protecting group from the piperazine nitrogen. This is typically achieved under acidic conditions.
Methodology:
-
Reaction Setup: Dissolve the purified tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and methanol.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane, to the solution at 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Purification and Salt Formation: The resulting product is often obtained as a salt (e.g., hydrochloride or trifluoroacetate). It can be used directly or neutralized with a base to obtain the free amine. The product can be further purified by recrystallization or precipitation.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary based on the specific reagents, conditions, and scale of the reaction.
| Step | Reactants | Product | Coupling Agent/Reagent | Solvent | Typical Yield (%) |
| 1 | Indole-6-carboxylic acid, tert-butyl piperazine-1-carboxylate | tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate | DCC/HOBt or HATU/DIPEA | DCM/DMF | 70-90 |
| 2 | tert-butyl 4-(1H-indole-6-carbonyl)piperazine-1-carboxylate | This compound | TFA or HCl in Dioxane | DCM | 85-98 |
Visualization of the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a straightforward process that relies on well-established amide coupling and deprotection methodologies. The choice of coupling agents and reaction conditions can be optimized to achieve high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable chemical intermediate for further derivatization and biological evaluation. The presented protocols are robust and can be adapted to various laboratory settings.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-[(Piperazin-1-yl)carbonyl]-1h-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 6-[(Piperazin-1-yl)carbonyl]-1h-indole. Due to the limited availability of specific experimental data for this molecule, this document aggregates predicted values from reliable chemical databases and outlines detailed, standardized experimental protocols for the determination of key physicochemical parameters. Furthermore, as the specific biological targets and signaling pathways of this compound are not extensively documented, this guide explores the common mechanisms of action for the broader class of indole-piperazine derivatives. Visualizations of these representative signaling pathways and a general experimental workflow are provided to aid in research and development efforts.
Physicochemical Properties
The fundamental physicochemical characteristics of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.
| Property | Value | Source |
| Molecular Formula | C13H15N3O | ChemicalBook[1][2] |
| Molecular Weight | 229.28 g/mol | ChemicalBook[1][2] |
| CAS Number | 633322-11-9 | ChemicalBook[1] |
| Melting Point | 173-176°C | ChemicalBook[1][2] |
| Boiling Point (Predicted) | 470.5 ± 35.0 °C | ChemicalBook[1][2] |
| Density (Predicted) | 1.252 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa (Predicted) | 16.46 ± 0.30 | ChemicalBook[1] |
| Solubility | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are generalized protocols applicable to organic compounds like this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
-
Apparatus: Thiele tube or a digital melting point apparatus.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.
-
The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point range. A narrow range typically indicates high purity.
-
Solubility Determination
Solubility in various solvents is a critical parameter for formulation and bioavailability.
-
Apparatus: Test tubes, vortex mixer, analytical balance.
-
Procedure:
-
A known mass of the compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a test tube.
-
The mixture is agitated vigorously using a vortex mixer for a set period.
-
The solution is allowed to equilibrate, and the presence of undissolved solid is visually assessed.
-
If the solid dissolves completely, more solute is added until saturation is reached. The solubility is then quantified by methods such as gravimetric analysis after solvent evaporation or by spectroscopic methods like UV-Vis spectrophotometry.
-
pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different physiological pH values.
-
Apparatus: Potentiometric titrator with a pH electrode, beaker, magnetic stirrer.
-
Procedure (Potentiometric Titration):
-
A solution of the compound with a known concentration is prepared in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).
-
The solution is titrated with a standardized solution of a strong acid or base.
-
The pH of the solution is monitored continuously with a calibrated pH electrode as the titrant is added.
-
The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.
-
LogP Determination
The logarithm of the partition coefficient (LogP) between octanol and water is a key measure of a compound's lipophilicity.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18).
-
Procedure (Reverse-Phase HPLC Method):
-
A calibration curve is generated by injecting a series of standard compounds with known LogP values onto the HPLC column and recording their retention times.
-
The logarithm of the capacity factor (k') for each standard is plotted against its known LogP value.
-
The target compound is then injected under the same chromatographic conditions, and its retention time is measured.
-
The LogP of the target compound is calculated from its retention time using the calibration curve.
-
Potential Biological Activities and Signaling Pathways
While the specific biological targets for this compound are not yet defined in publicly available literature, the indole-piperazine scaffold is a common motif in a variety of biologically active molecules. The following sections describe potential signaling pathways that may be modulated by compounds of this class.
Histone Deacetylase (HDAC) Inhibition
Many indole-piperazine derivatives have been identified as inhibitors of histone deacetylases (HDACs), which are key enzymes in epigenetic regulation. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, affecting gene expression and cell cycle progression, often with anti-cancer effects.
Caption: HDAC Inhibition Pathway.
Dopamine D2 Receptor Antagonism
The piperazine moiety is a well-known pharmacophore for dopamine D2 receptor antagonists, which are used in the treatment of psychosis. Antagonism of D2 receptors in the mesolimbic pathway is thought to mediate their antipsychotic effects.
Caption: Dopamine D2 Receptor Antagonism.
Opioid Receptor Modulation
Certain indole derivatives have been shown to interact with opioid receptors, potentially leading to analgesic effects. The signaling cascade typically involves G-protein coupling and modulation of downstream effectors like adenylyl cyclase and ion channels.
Caption: Opioid Receptor Signaling Pathway.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
Caption: Physicochemical Characterization Workflow.
Conclusion
This technical guide has consolidated the available physicochemical data for this compound and provided standardized protocols for its experimental determination. While specific biological data for this compound is limited, the exploration of common signaling pathways for the broader indole-piperazine class offers valuable insights for future research directions. The provided visualizations serve as a practical resource for researchers in the fields of medicinal chemistry and drug development. Further experimental investigation is warranted to fully elucidate the properties and biological activity of this compound.
References
Technical Whitepaper: 6-[(Piperazin-1-yl)carbonyl]-1H-indole (CAS 633322-11-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth technical overview of the compound 6-[(Piperazin-1-yl)carbonyl]-1H-indole, CAS number 633322-11-9. This indole-piperazine derivative has been identified as a potent antagonist or inverse agonist of the histamine H3 (H3) receptor, a key target in the central nervous system for the modulation of various neurotransmitters. This whitepaper details the compound's chemical properties, synthesis, biological activity, and the signaling pathway associated with its molecular target. Experimental protocols for its biological evaluation are also provided to facilitate further research and development.
Introduction
The indole and piperazine scaffolds are prevalent in medicinal chemistry, known for their broad range of pharmacological activities. The fusion of these two moieties in this compound creates a molecule with specific affinity for the histamine H3 receptor. The H3 receptor, primarily expressed in the central nervous system, acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[1][2] Consequently, antagonists and inverse agonists of the H3 receptor are of significant interest for the therapeutic intervention of various central nervous system disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).
Chemical Properties and Synthesis
This compound is a small molecule with the following chemical properties:
| Property | Value |
| CAS Number | 633322-11-9 |
| Molecular Formula | C13H15N3O |
| Molecular Weight | 229.28 g/mol |
| IUPAC Name | (1H-Indol-6-yl)(piperazin-1-yl)methanone |
| Synonyms | 1-[(1H-Indol-6-yl)carbonyl]piperazine |
Synthesis:
The synthesis of this compound, as described in U.S. Patent 7,514,433 B2, generally involves the coupling of a protected piperazine derivative with an activated indole-6-carboxylic acid, followed by deprotection. A representative synthetic scheme is outlined below:
Caption: General synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound is characterized as a histamine H3 receptor antagonist or inverse agonist. Its biological activity has been quantified through in vitro binding assays.
| Compound | CAS Number | Target | Assay Type | Ki (nM) | Reference |
| This compound | 633322-11-9 | Histamine H3 Receptor | Radioligand Binding | 15 | U.S. Patent 7,514,433 B2 |
Mechanism of Action:
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o subunit.[1] As an antagonist or inverse agonist, this compound binds to the H3 receptor and blocks the binding of the endogenous agonist, histamine. This action inhibits the downstream signaling cascade initiated by receptor activation.
The primary signaling pathway modulated by the H3 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, this compound prevents this inhibitory effect, thereby maintaining or increasing cAMP levels.
Furthermore, as a presynaptic heteroreceptor, the H3 receptor negatively modulates the release of several key neurotransmitters. By blocking the H3 receptor, this compound can enhance the release of these neurotransmitters in various brain regions, which is the basis for its potential therapeutic effects in CNS disorders.
Caption: Antagonistic action on the Histamine H3 receptor signaling pathway.
Experimental Protocols
The following is a detailed methodology for a key experiment cited for the biological characterization of this compound.
Radioligand Binding Assay for Histamine H3 Receptor:
This protocol is adapted from the methods described in U.S. Patent 7,514,433 B2 for determining the binding affinity (Ki) of test compounds to the human histamine H3 receptor.
Materials:
-
Receptor Source: Membranes from HEK-293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [3H]-Nα-methylhistamine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Non-specific Binding Control: 10 µM Histamine.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Liquid scintillation counter.
Procedure:
-
Preparation of Reagents:
-
Prepare the assay buffer and store it at 4°C.
-
Prepare serial dilutions of the test compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) in the assay should not exceed a level that affects receptor binding (typically ≤1%).
-
Dilute the cell membranes in the assay buffer to a final protein concentration that yields adequate signal-to-noise ratio.
-
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations or vehicle for total binding.
-
10 µM Histamine for non-specific binding.
-
[3H]-Nα-methylhistamine at a concentration close to its Kd.
-
Diluted cell membranes to initiate the binding reaction.
-
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plates at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plates using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation cocktail to each well.
-
Count the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Workflow for the histamine H3 receptor radioligand binding assay.
Conclusion
This compound is a potent histamine H3 receptor antagonist with a Ki value in the low nanomolar range. Its mechanism of action, involving the modulation of key neurotransmitter systems in the brain, positions it as a promising lead compound for the development of therapeutics for a variety of CNS disorders. The information and protocols provided in this whitepaper offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this and related compounds.
References
An In-Depth Technical Guide to 6-[(Piperazin-1-yl)carbonyl]-1H-indole: Synthesis, Potential Biological Activity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and potential biological significance of the compound 6-[(Piperazin-1-yl)carbonyl]-1H-indole. While direct experimental data for this specific regioisomer is limited in publicly accessible literature, this document extrapolates from established methodologies for closely related indole-5-carboxamide analogs to provide a detailed, actionable experimental protocol for its synthesis. Furthermore, based on the known biological activities of the indole-piperazine scaffold, this guide explores the potential therapeutic targets, including the serotonin 5-HT6 receptor, and discusses the structure-activity relationships that govern the pharmacological profile of this class of compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the exploration and development of novel indole-based therapeutics.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The fusion of a benzene ring to a pyrrole ring bestows upon the indole unique electronic properties, making it an excellent pharmacophore for interacting with various biological targets. Modifications at different positions of the indole ring can dramatically influence the compound's pharmacological profile, leading to selective ligands for a range of receptors and enzymes.
The piperazine moiety is another crucial pharmacophore frequently incorporated into drug candidates, particularly for central nervous system (CNS) targets. Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of physicochemical properties such as solubility and basicity, which are critical for oral bioavailability and brain penetration.
The conjunction of the indole and piperazine moieties through a carbonyl linker has given rise to a class of compounds with significant therapeutic potential. Depending on the substitution pattern on the indole ring and the piperazine nitrogen, these derivatives have been investigated as potent and selective inhibitors of enzymes like Fatty Acid Amide Hydrolase (FAAH) and Histone Deacetylases (HDACs), as well as ligands for G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. This guide focuses specifically on the this compound isomer, providing a detailed roadmap for its synthesis and a discussion of its potential biological applications based on the current understanding of related compounds.
Chemical Properties
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1-[((1H)-Indol-6-yl)carbonyl]piperazine, 6-(1-Piperazinylcarbonyl)-1H-indole |
| CAS Number | 633322-11-9 |
| Molecular Formula | C₁₃H₁₅N₃O |
| Molecular Weight | 229.28 g/mol |
Synthesis and Experimental Protocols
General Synthetic Scheme
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Amide Coupling
This protocol is adapted from methodologies reported for the synthesis of similar indole-carboxamides.
Materials:
-
1H-Indole-6-carboxylic acid
-
Piperazine (preferably as a mono-protected derivative, e.g., tert-butyl piperazine-1-carboxylate, followed by deprotection)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Hydroxybenzotriazole (HOBt)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Activation of the Carboxylic Acid: To a solution of 1H-indole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents), HOBt (1.2 equivalents), or EDC·HCl (1.2 equivalents). Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the reaction mixture, followed by the dropwise addition of a solution of mono-Boc-piperazine (1.1 equivalents) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification of the Boc-protected Intermediate: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected intermediate.
-
Deprotection: Dissolve the Boc-protected intermediate in dichloromethane and add an excess of trifluoroacetic acid or a solution of HCl in dioxane. Stir the mixture at room temperature for 2-4 hours.
-
Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of the final product. Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
Potential Biological Activity and Signaling Pathways
Direct biological data for this compound is not currently available in the public domain. However, based on the structure-activity relationships of closely related indole-piperazine derivatives, we can postulate its potential biological targets and mechanisms of action.
Potential as a Serotonin 5-HT6 Receptor Ligand
Several studies on indole-5-carboxamide and indole-2-carboxamide derivatives incorporating a piperazine moiety have reported significant affinity for the serotonin 5-HT6 receptor. The 5-HT6 receptor is a Gs-coupled GPCR predominantly expressed in brain regions associated with cognition, learning, and memory, such as the hippocampus and cortex. Antagonism of the 5-HT6 receptor has been proposed as a therapeutic strategy for cognitive enhancement in neurodegenerative disorders like Alzheimer's disease.
Proposed Signaling Pathway:
Activation of the 5-HT6 receptor by its endogenous ligand, serotonin, leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This increase in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and neuronal function. An antagonist, such as potentially this compound, would block this signaling cascade.
Caption: Postulated 5-HT6 receptor signaling pathway and the potential inhibitory action of this compound.
Other Potential Biological Targets
The indole-piperazine scaffold is versatile, and depending on subtle structural modifications, it can interact with a variety of other biological targets. These include:
-
Dopamine Receptors: Arylpiperazine derivatives are classic dopamine receptor ligands.
-
FAAH (Fatty Acid Amide Hydrolase): Indole-carboxamides have been explored as FAAH inhibitors for the treatment of pain and inflammation.
-
HDAC (Histone Deacetylases): Certain indole-piperazine derivatives have shown potent HDAC inhibitory activity, a promising approach in cancer therapy.
Quantitative Data (for related compounds)
To provide a quantitative context for the potential activity of this compound, the following table summarizes the reported 5-HT6 receptor binding affinities for closely related indole-5-carboxamide analogs. It is important to note that the position of the carbonyl-piperazine substituent can significantly impact biological activity.
| Compound (Indole-5-carboxamide derivative) | R Group on Piperazine | 5-HT6 Binding Affinity (Ki, nM) |
| (1H-Indol-5-yl)(4-methylpiperazin-1-yl)methanone | Methyl | Moderate |
| (1H-Indol-5-yl)(4-ethylpiperazin-1-yl)methanone | Ethyl | Moderate |
| (1-Benzenesulfonyl-1H-indol-5-yl)(4-methylpiperazin-1-yl)methanone | Methyl (N-sulfonylated indole) | Mild |
Data extrapolated from publicly available literature on indole-5-carboxamides. The terms "Mild" and "Moderate" are used in the absence of precise numerical values in the source material and indicate a detectable but not high-potency binding.
Conclusion and Future Directions
This compound is a synthetically accessible compound belonging to the well-validated indole-piperazine class of pharmacologically active molecules. While direct biological data for this specific isomer is lacking, the established activities of related compounds, particularly as 5-HT6 receptor ligands, provide a strong rationale for its investigation as a potential therapeutic agent for CNS disorders.
Future research should focus on the following:
-
Synthesis and Characterization: The synthesis of this compound using the protocol outlined in this guide, followed by full analytical characterization.
-
In Vitro Pharmacological Profiling: Screening the compound against a panel of CNS receptors, with a primary focus on serotonin and dopamine receptor subtypes, as well as key enzymes such as FAAH and HDACs.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives with substitutions on the indole ring and the piperazine nitrogen to optimize potency and selectivity for the identified biological target.
-
In Vivo Evaluation: Assessment of the pharmacokinetic properties and efficacy of promising candidates in relevant animal models of disease.
This technical guide provides a solid foundation for initiating research into the therapeutic potential of this compound, a promising yet underexplored member of a pharmacologically rich family of compounds.
6-[(Piperazin-1-yl)carbonyl]-1h-indole chemical structure and analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 6-[(Piperazin-1-yl)carbonyl]-1H-indole, a heterocyclic compound featuring an indole nucleus linked to a piperazine ring via a carbonyl group. This guide covers its chemical structure, analytical data, experimental protocols, and potential biological significance, serving as a foundational resource for its application in research and drug development.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C13H15N3O.[1][2][3] The core structure consists of a bicyclic indole system, with a piperazinylcarbonyl substituent at the 6th position.
Caption: Chemical structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 633322-11-9 | [1][2][3] |
| Molecular Formula | C13H15N3O | [1][2][3] |
| Molecular Weight | 229.28 g/mol | [1][3][4] |
| IUPAC Name | (1H-indol-6-yl)(piperazin-1-yl)methanone | [2] |
| Synonyms | 1-[((1H)-INDOL-6-YL)CARBONYL]PIPERAZINE, 6-(1-Piperazinylcarbonyl)-1H-indole | [4] |
| Melting Point | 173-176°C | [1] |
| Boiling Point (Predicted) | 470.5±45.0 °C | [1] |
| Density (Predicted) | 1.252±0.06 g/cm³ | [1] |
| pKa (Predicted) | 16.46±0.30 | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Analytical Characterization
The synthesis of indole-piperazine derivatives typically involves the coupling of an activated indole carboxylic acid with piperazine. The following sections outline a general synthetic workflow and analytical protocols for the characterization of this compound.
A common synthetic route involves the activation of indole-6-carboxylic acid, followed by amidation with piperazine.
Caption: General workflow for the synthesis of this compound.
Synthesis Protocol (Exemplary):
-
Activation: Dissolve 1H-indole-6-carboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane, DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like Hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.
-
Coupling: To the activated acid solution, add a solution of piperazine (in excess to favor mono-acylation) in the same solvent. The reaction is typically stirred at room temperature for 12-24 hours.
-
Workup: Upon completion, the reaction mixture is washed successively with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by preparative HPLC to yield the pure compound.[5]
Analytical HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% TFA) and solvent B (acetonitrile with 0.1% TFA).
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
NMR Spectroscopy Protocol:
-
Instrument: 400 or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. Chemical shifts are reported in ppm relative to the residual solvent peak.[6]
Mass Spectrometry Protocol:
-
Technique: Electrospray Ionization (ESI) is commonly used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the sample solution into the mass spectrometer. Acquire data in positive ion mode to observe the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[7]
Table 2: Predicted NMR Data in DMSO-d6
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| ~11.2 | br s | 1H | Indole N-H | |
| ~7.8 | s | 1H | Indole C7-H | |
| ~7.5 | d | 1H | Indole C4-H | |
| ~7.2 | t | 1H | Indole C2-H | |
| ~7.0 | d | 1H | Indole C5-H | |
| ~6.4 | t | 1H | Indole C3-H | |
| ~3.6 | m | 4H | Piperazine CH2 (adjacent to C=O) | |
| ~2.8 | m | 4H | Piperazine CH2 (adjacent to N-H) | |
| ~2.5 | br s | 1H | Piperazine N-H |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| ~169 | Carbonyl C=O | |
| ~136 | Indole C7a | |
| ~131 | Indole C6 | |
| ~127 | Indole C3a | |
| ~124 | Indole C2 | |
| ~121 | Indole C4 | |
| ~119 | Indole C5 | |
| ~111 | Indole C7 | |
| ~102 | Indole C3 | |
| ~45 | Piperazine CH2 | |
| ~42 | Piperazine CH2 |
Note: These are predicted values and actual experimental data may vary.
Biological Activity and Signaling Pathways
The indole and piperazine scaffolds are prevalent in medicinal chemistry, exhibiting a wide array of biological activities.[8][9] Derivatives of indole-piperazine have been investigated for various therapeutic applications.
-
CNS Activity: Many piperazine derivatives act on the central nervous system. For instance, some have been developed as anxiolytics, antidepressants, and antipsychotics.[9][10]
-
Enzyme Inhibition: Indole-piperazine structures have been key in the development of enzyme inhibitors. For example, derivatives have been synthesized as selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) for treating pain and depression, and as Histone Deacetylase 6 (HDAC6) inhibitors with neuroprotective activities.[11][12]
-
Anticancer Activity: The indole nucleus is a core component of several anticancer agents.[13] Indole-piperazine compounds have been explored as potential antiproliferative agents.[13]
-
Receptor Modulation: These compounds can act as ligands for various receptors, including serotonin, dopamine, and adrenergic receptors.[7][14]
Given its structure, this compound could potentially interact with G-protein coupled receptors (GPCRs), a common target for piperazine-containing drugs. A hypothetical signaling pathway is illustrated below.
Caption: Hypothetical GPCR signaling pathway for this compound.
Conclusion
This compound is a compound of significant interest due to the established pharmacological importance of its constituent indole and piperazine moieties. This guide provides a foundational understanding of its chemical properties, a framework for its synthesis and analysis, and an overview of its potential biological roles. The detailed protocols and compiled data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and related molecules. Further investigation is warranted to fully elucidate its specific biological targets and mechanisms of action.
References
- 1. This compound | 633322-11-9 [m.chemicalbook.com]
- 2. pschemicals.com [pschemicals.com]
- 3. This compound | 633322-11-9 [chemicalbook.com]
- 4. This compound [m.chemicalbook.com]
- 5. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities [mdpi.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of indole-2-carbonyl piperazine urea derivatives as selective FAAH inhibitors for efficient treatment of depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 6-[(Piperazin-1-yl)carbonyl]-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 6-[(Piperazin-1-yl)carbonyl]-1H-indole. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document synthesizes reference data from analogous indole and piperazine derivatives to present a predictive analysis. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, crucial for the structural elucidation and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound based on the analysis of its constituent chemical moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
| Indole N-H | 8.0-12.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
| Indole H-2 | 7.1-7.3 | Multiplet | |
| Indole H-3 | 6.4-6.5 | Multiplet | |
| Indole H-4 | ~7.6 | Doublet | |
| Indole H-5 | 7.1-7.2 | Doublet of Doublets | |
| Indole H-7 | 7.2-7.4 | Doublet | |
| Piperazine N-H | 1.5-4.0 | Broad Singlet | Exchangeable proton; may not always be observed. |
| Piperazine CH₂ (positions 2', 6') | 3.5-3.9 | Multiplet | Adjacent to the carbonyl group. |
| Piperazine CH₂ (positions 3', 5') | 2.7-3.1 | Multiplet | Adjacent to the N-H group. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atoms | Predicted Chemical Shift (δ) ppm | Notes |
| Carbonyl C=O | 165-175 | Amide carbonyl.[1] |
| Indole C-2 | 120-130 | |
| Indole C-3 | 100-110 | |
| Indole C-3a | 125-135 | |
| Indole C-4 | 118-125 | |
| Indole C-5 | 120-128 | |
| Indole C-6 | 120-130 | |
| Indole C-7 | 110-120 | |
| Indole C-7a | 135-140 | |
| Piperazine C-2', C-6' | 40-50 | Adjacent to the carbonyl group. |
| Piperazine C-3', C-5' | 40-50 | Adjacent to the N-H group. |
Table 3: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Indole N-H Stretch | 3400-3300 | Medium, Sharp | [2] |
| Piperazine N-H Stretch | 3350-3250 | Weak to Medium | May overlap with indole N-H stretch.[3] |
| Aromatic C-H Stretch | 3100-3000 | Medium | |
| Aliphatic C-H Stretch | 3000-2850 | Medium | |
| Amide C=O Stretch (Amide I) | 1680-1630 | Strong | [4] |
| N-H Bend (Amide II) | 1570-1515 | Medium | [4] |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong | [2] |
| C-N Stretch | 1350-1200 | Medium | [3] |
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 229 | [M]⁺ | Molecular ion peak. |
| 144 | [Indole-6-carbonyl]⁺ | Fragmentation via cleavage of the amide bond. |
| 86 | [Piperazine]⁺ | Fragmentation of the piperazine ring. |
| 116 | [Indole]⁺ fragment | Characteristic fragment of the indole ring.[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[7]
¹H NMR Acquisition:
-
Insert the NMR tube into the spectrometer's probe and lock the spectrometer on the deuterium signal of the solvent.[7]
-
Optimize the magnetic field homogeneity by shimming.[7]
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Utilize a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
¹³C NMR Acquisition:
-
Use the same sample and instrument setup as for ¹H NMR.
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).[6]
-
Employ a proton-decoupled pulse sequence to enhance signal sensitivity and simplify the spectrum.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.[7]
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.[7]
-
Integrate the signals in the ¹H NMR spectrum to determine relative proton ratios.
FT-IR Spectroscopy
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the pressure clamp to ensure intimate contact between the sample and the crystal.
Data Acquisition:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a frequency range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Data Processing:
-
The software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the significant absorption peaks.
Mass Spectrometry (LC-MS)
Sample Preparation:
-
Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[8]
-
Sonicate the solution for approximately 15 minutes to ensure complete dissolution.[8]
-
Dilute the stock solution to a final concentration of 1 µg/mL.[8]
-
Filter the final solution through a 0.2 µm PTFE syringe filter before injection.[8]
LC-MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: A typical flow rate of 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Range: Set the mass scan range to cover the expected molecular ion and fragment m/z values (e.g., m/z 50-500).
-
Collision Energy (for MS/MS): Apply varying collision energies to induce fragmentation and aid in structural elucidation.
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion [M+H]⁺ in the full scan mass spectrum.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
-
Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Caption: Relationship between spectroscopic data and structural information.
References
Potential Biological Targets of 6-[(Piperazin-1-yl)carbonyl]-1H-indole: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical document provides an in-depth analysis of the potential biological targets of the compound 6-[(Piperazin-1-yl)carbonyl]-1H-indole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this paper synthesizes findings from structurally related indole-piperazine derivatives to predict its likely mechanisms of action and biological interactions. The primary focus is on target classes that have been identified for analogous compounds, including histone deacetylases (HDACs), fatty acid amide hydrolase (FAAH), and targets associated with anti-inflammatory, analgesic, and antimicrobial activities. This whitepaper aims to serve as a foundational guide for researchers and drug development professionals interested in the therapeutic potential of this and related chemical scaffolds.
Introduction
The indole and piperazine moieties are privileged scaffolds in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1][2][3][4] The combination of these two heterocyclic systems in this compound suggests the potential for diverse pharmacological effects. This document explores the probable biological targets of this specific compound by examining the established activities of structurally similar molecules.
Chemical Structure and Properties
-
IUPAC Name: (1H-indol-6-yl)(piperazin-1-yl)methanone
-
CAS Number: 633322-11-9[6]
Potential Biological Targets and Mechanisms of Action
Based on the biological activities of structurally related indole-piperazine derivatives, the following are proposed as potential biological targets for this compound.
Histone Deacetylase 6 (HDAC6)
A study on novel indole-piperazine derivatives bearing a hydroxamic acid moiety identified these compounds as potent and selective inhibitors of histone deacetylase 6 (HDAC6).[7] One of the most potent compounds identified was N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, with an IC50 value of 13.6 nM for HDAC6.[7] While this compound lacks the hydroxamic acid "warhead" typically required for potent HDAC inhibition, the core indole-piperazine scaffold may still exhibit some affinity for HDAC6. Inhibition of HDAC6 is a promising therapeutic strategy for neurodegenerative diseases, and these derivatives have shown neuroprotective and neurite outgrowth-promoting activities.[7]
Table 1: HDAC6 Inhibition by a Structurally Related Indole-Piperazine Derivative
| Compound | Target | IC50 (nM) |
| N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide | HDAC6 | 13.6 |
Data extracted from a study on indole-piperazine derivatives with a hydroxamic acid moiety.[7]
Fatty Acid Amide Hydrolase (FAAH)
A series of indole-2-carbonyl piperazine urea derivatives have been developed as selective inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[8] Inhibition of FAAH is a therapeutic target for pain, inflammation, and depression.[8] The most potent compound in this series, 4i, exhibited an IC50 of 0.12 µM.[8] Although the carbonyl group in the user's compound is at the 6-position of the indole ring, the structural similarity suggests that this compound could potentially interact with FAAH.
Table 2: FAAH Inhibition by a Structurally Related Indole-Piperazine Derivative
| Compound | Target | IC50 (µM) |
| Compound 4i (indole-2-carbonyl piperazine urea derivative) | FAAH | 0.12 |
Data from a study on indole-2-carbonyl piperazine urea derivatives.[8]
Targets Associated with Anti-inflammatory and Analgesic Effects
Novel piperazine-2,5-dione derivatives bearing indole analogs have demonstrated significant anti-inflammatory and analgesic activities in vivo.[9] While the exact molecular targets were not fully elucidated in the study, the observed effects suggest interactions with pathways involved in inflammation and pain signaling, such as cyclooxygenase (COX) enzymes or cytokine signaling pathways. Given the shared indole-piperazine core, this compound may possess similar properties.
Table 3: In Vivo Activities of Structurally Related Indole-Piperazine-2,5-dione Derivatives
| Compound | Assay | Effect | Dose |
| 2e | Forced Swim Test (% decrease in immobility) | 70.2% | 10 mg/kg |
| 2q | Forced Swim Test (% decrease in immobility) | 71.2% | 10 mg/kg |
Data from a study on piperazine-2,5-dione derivatives bearing indole analogs.[9]
Bacterial Targets
In silico studies of amino indole-piperazine derivatives have suggested their potential as antibacterial agents.[1] Molecular docking studies indicated that these compounds could have a strong binding affinity for bacterial enzymes essential for growth and survival.[1] This suggests that this compound could be investigated for its antimicrobial properties.
Experimental Protocols
Detailed experimental protocols for assays relevant to the potential targets are described below. These are generalized methods based on the cited literature.
HDAC6 Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme and a fluorogenic substrate (e.g., Fluor-de-Lys®) are used.
-
Compound Incubation: The test compound, this compound, is serially diluted and pre-incubated with the HDAC6 enzyme in an assay buffer.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Development and Detection: After a set incubation period, a developer solution is added to stop the reaction and generate a fluorescent signal.
-
Data Analysis: The fluorescence is measured using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
FAAH Inhibition Assay
-
Enzyme and Substrate Preparation: Human recombinant FAAH and a suitable substrate (e.g., arachidonoyl p-nitroanilide) are prepared in an appropriate buffer.
-
Compound Incubation: The test compound is pre-incubated with the FAAH enzyme.
-
Reaction Initiation: The substrate is added to start the reaction.
-
Detection: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength.
-
Data Analysis: IC50 values are determined from the concentration-response curves.
In Vivo Forced Swim Test (for Antidepressant Activity)
-
Animal Model: Male ICR mice are used.
-
Compound Administration: The test compound is administered intraperitoneally at a specific dose (e.g., 10 mg/kg). A control group receives the vehicle.
-
Forced Swim Test: After a set period post-administration, mice are placed individually in a cylinder of water. The duration of immobility is recorded during the last few minutes of the test.
-
Data Analysis: The percentage decrease in the duration of immobility compared to the control group is calculated.
Visualizations
Proposed Signaling Pathway for Neuroprotection via HDAC6 Inhibition
Caption: Predicted neuroprotective mechanism via HDAC6 inhibition.
Experimental Workflow for In Vivo Antidepressant Screening
Caption: Workflow for the Forced Swim Test in mice.
Conclusion and Future Directions
While direct experimental evidence is lacking for this compound, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an inhibitor of HDAC6 and FAAH, as well as for its anti-inflammatory, analgesic, and antimicrobial properties. Future research should focus on the synthesis and in vitro screening of this compound against these predicted targets. Positive hits would warrant further investigation into its mechanism of action and in vivo efficacy. The structural simplicity of this compound makes it an attractive starting point for the development of novel therapeutics.
References
- 1. impactfactor.org [impactfactor.org]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound [m.chemicalbook.com]
- 6. This compound | 633322-11-9 [chemicalbook.com]
- 7. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of indole-2-carbonyl piperazine urea derivatives as selective FAAH inhibitors for efficient treatment of depression and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indole Nucleus: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged heterocyclic system, stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry. Its presence in a vast array of natural products and synthetically derived molecules with potent biological activities has cemented its importance in the quest for novel therapeutics. This technical guide provides a comprehensive overview of the role of indole-based compounds in several key therapeutic areas, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers in the field of drug discovery.
Indole Derivatives in Oncology
Indole-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse, ranging from the disruption of microtubule dynamics to the inhibition of crucial enzymes involved in cancer cell proliferation and survival.
Tubulin Polymerization Inhibitors
A well-established strategy in cancer chemotherapy is the disruption of microtubule formation, which is critical for cell division. Indole derivatives, most notably the vinca alkaloids, are potent inhibitors of tubulin polymerization.
| Compound Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| Vinca Alkaloids | Vinblastine | Various | Varies | [1] |
| Vinca Alkaloids | Vincristine | Various | Varies | [1] |
| Arylthioindoles | ATI-5 | MCF-7 (Breast) | 0.013 | [2] |
| Indole-Chalcones | Chalcone-indole derivative 12 | Various | 0.22 - 1.80 | [3] |
| Quinoline-Indoles | Compound 32b | A549 (Lung) | 2.09 | [4] |
Vinca alkaloids bind to β-tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic apoptotic pathway.
This protocol outlines a common method to assess the effect of indole compounds on tubulin polymerization by measuring changes in turbidity.
-
Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
-
GTP Stock Solution: 100 mM in GTB.
-
Tubulin Stock Solution: 10 mg/mL in GTB with 10% glycerol. Store at -80°C.
-
Test Compound: Prepare a 10 mM stock solution in DMSO.
-
-
Assay Procedure:
-
On ice, prepare a reaction mixture containing GTB, 1 mM GTP, and 10% glycerol.
-
Add the test indole compound to the desired final concentration (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control and a positive control (e.g., colchicine).
-
Add purified tubulin to a final concentration of 2 mg/mL.
-
Transfer 100 µL of the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance versus time to generate polymerization curves.
-
The inhibitory effect of the compound can be quantified by comparing the Vmax (maximum rate of polymerization) and the final polymer mass of the treated samples to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in tubulin polymerization.
-
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, making them an attractive target for cancer therapy. Several indole-based compounds have been developed as potent HDAC inhibitors.
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Reference |
| Panobinostat | Pan-HDAC | Varies by isoform | [5] |
| Compound 4o | HDAC1, HDAC6 | 1.16, 2.30 | [5] |
| Compound I13 | HDAC1, HDAC3, HDAC6 | 13.9, 12.1, 7.71 | [6] |
This protocol describes a general method for screening indole compounds for HDAC inhibitory activity using a commercially available fluorometric assay kit.
-
Reagent Preparation:
-
Prepare HDAC assay buffer, HDAC substrate, and developer solution as per the kit manufacturer's instructions.
-
Dilute the HDAC enzyme (e.g., HeLa nuclear extract or recombinant HDAC) in assay buffer to the desired concentration.
-
Prepare serial dilutions of the test indole compound in DMSO and then in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black plate, add the diluted test compound. Include a no-inhibitor control (buffer with DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Add the diluted HDAC enzyme to all wells except for the blank.
-
Add the HDAC substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Subtract the background fluorescence (blank wells).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Indole Derivatives as Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2) and the transcription factor NF-κB.
COX-2 Inhibitors
Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indomethacin | 0.9 | 0.1 | 0.11 | [7] |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | 0.32 | >100 | >312 | [7] |
| Compound 34 | 0.140 | >100 | >714 | [6] |
| Compound 4e | 2.35 | - | - | [8] |
| Compound 9h | 2.422 | - | - | [8] |
NF-κB Signaling Inhibitors
The NF-κB signaling pathway is a central regulator of the inflammatory response. Indole compounds can inhibit this pathway at various points, leading to a reduction in the expression of pro-inflammatory genes.
Indole derivatives can interfere with the NF-κB signaling cascade, for instance, by inhibiting the IκB kinase (IKK) complex, which prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.
This assay measures the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7) in appropriate media.
-
Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Assay Procedure:
-
After 24 hours of transfection, pre-treat the cells with various concentrations of the test indole compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
Lyse the cells using a passive lysis buffer.
-
-
Data Analysis:
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of inhibition of NF-κB activity by the test compound compared to the stimulated control.
-
Determine the IC50 value.
-
Antimicrobial Indole Derivatives
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole-based compounds have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.
| Compound Class | Specific Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Indole-Thiadiazole | Compound 2c | Bacillus subtilis | 3.125 | [9] |
| Indole-Triazole | Compound 3c | Bacillus subtilis | 3.125 | [9] |
| Indole-Triazole | Compound 3d | Candida krusei | 3.125 | [9] |
| Halogenated Indoles | 5-iodoindole | Acinetobacter baumannii | 64 | [1] |
| Indole Dimers | Meribisindole A | Fusarium oxysporum | 0.39-12.5 | [10] |
| Indole Alkaloid | Compound 11 | Staphylococcus aureus | 0.098 | [10] |
The MIC is a standard measure of the in vitro antimicrobial activity of a compound. The broth microdilution method is a common technique for its determination.
Indole Derivatives in Neurodegenerative Diseases
Neurodegenerative disorders such as Alzheimer's and Parkinson's disease pose a significant and growing healthcare challenge. Indole-based compounds offer promise as therapeutic agents by targeting key enzymes and pathways involved in the progression of these diseases.
Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) Inhibitors
Inhibition of AChE to increase acetylcholine levels is a primary treatment strategy for Alzheimer's disease. Similarly, MAO-B inhibitors are used to increase dopamine levels in the treatment of Parkinson's disease.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 26 | BChE | 0.020 | [11] |
| Compound 14a | MAO-B | 12.63 | [11] |
| Compound 14b | MAO-B | 8.65 | [11] |
| Cinchonaminone | MAO | 31.7 | [12] |
Beyond direct enzyme inhibition, certain indole derivatives exhibit neuroprotective effects by modulating signaling pathways that protect neurons from oxidative stress and apoptosis, such as the PI3K/Akt pathway.
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Reagent Preparation:
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
DTNB (Ellman's Reagent): 10 mM in phosphate buffer.
-
Acetylthiocholine Iodide (ATCI): 14 mM in deionized water.
-
AChE Solution: 1 U/mL in phosphate buffer.
-
Test Compound: Serial dilutions in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound or solvent control.
-
Pre-incubate the plate for 10 minutes at 25°C.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Synthesis of Key Indole Scaffolds
The versatility of the indole nucleus is further enhanced by the numerous synthetic methodologies available for its construction and functionalization. Below are generalized protocols for the synthesis of two important classes of indole derivatives.
Synthesis of 2,3-Diarylindoles via Fischer Indole Synthesis
-
Reaction Setup: A mixture of a substituted phenylhydrazine hydrochloride (1.0 eq) and a 1,2-diaryl-ethanone (1.1 eq) in a suitable solvent (e.g., acetic acid or ethanol) is prepared.
-
Catalysis: A catalytic amount of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid) is added.
-
Reaction Conditions: The reaction mixture is heated to reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Workup and Purification: The reaction is cooled, and the product is precipitated by the addition of water or a non-polar solvent. The crude product is collected by filtration and purified by recrystallization or column chromatography.
Synthesis of Indole-3-glyoxylamides
-
Formation of the Glyoxylyl Chloride: To a solution of the desired indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF or diethyl ether) under an inert atmosphere, oxalyl chloride (1.2 eq) is added dropwise at 0°C. The reaction is stirred at room temperature for 1-2 hours.
-
Amide Formation: The reaction mixture containing the in situ generated indole-3-glyoxylyl chloride is cooled to 0°C. A solution of the desired amine (2.0 eq) and a non-nucleophilic base (e.g., triethylamine or N,N-diisopropylethylamine, 2.0 eq) in the same solvent is added dropwise.
-
Reaction Conditions: The reaction is allowed to warm to room temperature and stirred for several hours to overnight.
-
Workup and Purification: The reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
This guide provides a foundational understanding of the vast potential of indole-based compounds in drug discovery. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers dedicated to harnessing the therapeutic power of this remarkable scaffold. Further exploration and innovation in the synthesis and biological evaluation of novel indole derivatives will undoubtedly lead to the development of next-generation therapies for a wide range of human diseases.
References
- 1. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chesci.com [chesci.com]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Antimicrobial Oligoindoles from a Cold-Seep-Derived Halomonas Strain [mdpi.com]
- 11. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Monoamine Oxidase Inhibitory Activity of (+)-Cinchonaminone and Its Simplified Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indole-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The fusion of an indole nucleus with a piperazine ring has given rise to a versatile and highly privileged scaffold in medicinal chemistry. This unique combination offers a rich three-dimensional chemical space, enabling the modulation of various pharmacological properties and interaction with a wide array of biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of indole-piperazine derivatives across different therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The guide details experimental protocols for the synthesis and biological evaluation of these compounds and visualizes key signaling pathways and experimental workflows.
Anticancer Activity of Indole-Piperazine Derivatives
Indole-piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of crucial cellular processes like tubulin polymerization.[1][2][3][4]
Structure-Activity Relationship (SAR) as Cytotoxic Agents
The cytotoxic activity of these derivatives is significantly influenced by the nature and position of substituents on both the indole and piperazine moieties.
Table 1: Cytotoxicity of 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole Derivatives [5][6]
| Compound ID | R (Substitution on Piperazine) | HUH7 IC₅₀ (µM) | MCF7 IC₅₀ (µM) | HCT116 IC₅₀ (µM) |
| 3s | 3,4-Dichlorophenyl | 3.42 | - | - |
| 5-Fluorouracil | (Standard) | >100 | 10.1 | 3.8 |
Data presented as IC₅₀ values, the concentration required to inhibit 50% of cell growth. Lower values indicate higher potency. HUH7 (liver), MCF7 (breast), HCT116 (colon) are human cancer cell lines.
Table 2: Cytotoxicity of 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole Derivatives against MCF-7 Cells [7][8]
| Compound ID | R (Substitution on Piperazine) | MCF-7 IC₅₀ (µM) | HUVEC IC₅₀ (µM) | Selectivity Index (SI) |
| 1 | 4-Fluorophenyl | 27 | 85 | 3.21 |
| 2 | 4-Chlorophenyl | 53 | 57 | 1.08 |
| 3 | 4-Bromophenyl | 35 | 100 | 2.90 |
| 9 | 2-Methoxyphenyl | 32 | 48 | 1.48 |
| 10 | 2-Ethoxyphenyl | 31 | 71 | 2.29 |
| Tamoxifen | (Standard) | 18 | - | - |
HUVEC (Human Umbilical Vein Endothelial Cells) are non-cancerous cells. The Selectivity Index (SI = IC₅₀ in HUVEC / IC₅₀ in MCF-7) indicates the selectivity of the compound for cancer cells over normal cells.
Experimental Protocols: Anticancer Screening
A general method for the synthesis of these compounds is the Mannich reaction. In a typical procedure, a mixture of indole, formaldehyde, and a substituted piperazine is reacted in a suitable solvent.
-
Reaction: Indole + Formaldehyde + Substituted Piperazine --> 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivative
-
Purification: The crude product is purified by recrystallization or column chromatography.[5]
The SRB assay is a colorimetric method used to determine cell viability.
-
Cell Plating: Cancer cells (e.g., HUH7, MCF7, HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B dye.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine the cell density. The IC₅₀ value is then calculated.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d2cax41o7ahm5l.cloudfront.net [d2cax41o7ahm5l.cloudfront.net]
- 6. Academic Journals [online-journals.tubitak.gov.tr]
- 7. Yeditepe Journal of Health Sciences — [yeditepejhs.org]
- 8. yeditepejhs.org [yeditepejhs.org]
The Discovery and Synthesis of Novel Indole-Piperazine Amides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole-piperazine amide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel derivatives within this class, with a particular focus on their modulation of serotonin receptors and antibacterial activity.
Biological Activity of Indole-Piperazine Amides
Indole-piperazine amides have demonstrated significant potential across various therapeutic areas. Their versatile structure allows for fine-tuning of activity against different biological targets. This section summarizes the quantitative data for two prominent areas of investigation: 5-HT1A receptor binding for potential antidepressant and anxiolytic applications, and antibacterial activity against a range of pathogens.
Serotonin 5-HT1A Receptor Binding Affinity
The 5-HT1A receptor is a key target in the development of treatments for mood and anxiety disorders. The following table presents the binding affinities (Ki) of various indole-piperazine amide derivatives for the human 5-HT1A receptor.
| Compound ID | Structure | R1 | R2 | Ki (nM) for 5-HT1A Receptor | Reference |
| 1a | Indole-piperazine-benzamide | -H | -H | 62 | [1] |
| 1b | Indole-piperazine-benzamide | -H | 4-F | 28 | [1] |
| 2a | Indole-piperazine-phenylsulfonamide | -H | -H | 12 | [1] |
| 2b | Indole-piperazine-phenylsulfonamide | -H | 4-F | 3.2 | [1] |
| Vilazodone | 5-cyanoindole-piperazine-benzofuran-carboxamide | - | - | 2.1 | [2] |
| FW01 Derivative 13m | 5-cyanoindolealkylpiperazine-benzamide | -CN | 2,5-disubstituted benzamide | 1.01 (EC50) | [3] |
| Compound 21 | Chloro-indanone-pyridinylpiperazine | - | - | 0.74 | [4] |
| Compound 8 | Adamantane-piperazine-phenyl | - | - | 1.2 | [5][6] |
| Compound 10 | Memantine-piperazine-phenyl | - | - | 21.3 | [5][6] |
Antibacterial Activity
The emergence of antibiotic-resistant bacteria has spurred the search for novel antimicrobial agents. Indole-piperazine amides have shown promising activity against both Gram-positive and Gram-negative bacteria. The table below summarizes the Minimum Inhibitory Concentrations (MIC) for selected compounds.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Indole DKP 3b | Staphylococcus aureus | 0.94 - 3.87 (µM) | [7] |
| Indole DKP 3c | Escherichia coli | 0.94 - 3.87 (µM) | [7] |
| Indole DKP 4a | Staphylococcus aureus | 1.10 - 36.9 (µM) | [7] |
| Indole DKP 4b | Escherichia coli | 1.10 - 36.9 (µM) | [7] |
| Piperazine 6c | Escherichia coli | 8 | [8] |
| Piperazine 6d | Staphylococcus aureus | 16 | [8] |
| Piperazine 7b | Bacillus subtilis | 16 | [8] |
| Ciprofloxacin-Indole Hybrid 8b | S. aureus CMCC 25923 | 0.0625 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key indole-piperazine amide, Vilazodone, and for the biological assays used to determine 5-HT1A receptor binding affinity and antibacterial activity.
Synthesis of Vilazodone
Vilazodone is a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist. The following is a representative multi-step synthesis.[2]
Step 1: Friedel-Crafts Acylation of 1-tosyl-1H-indole-5-carbonitrile
-
To a stirred suspension of anhydrous aluminum chloride in an appropriate solvent (e.g., dichloromethane), add 4-chlorobutyryl chloride at 0-5 °C.
-
Add 1-tosyl-1H-indole-5-carbonitrile to the mixture and stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(4-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
Step 2: Reduction of the Ketone
-
Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and an appropriate solvent (e.g., dichloromethane).
-
Add sodium borohydride portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash, dry, and concentrate the organic layer to obtain 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile.
Step 3: Coupling with Ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate
-
Combine 3-(4-chlorobutyl)-1-tosyl-1H-indole-5-carbonitrile, ethyl 5-(piperazin-1-yl)-benzofuran-2-carboxylate hydrochloride, triethylamine, and a catalytic amount of potassium iodide in dimethylformamide.[2]
-
Heat the mixture at 85 °C for 16 hours.[2]
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter and dry the solid to yield the coupled product.
Step 4: Deprotection and Esterolysis
-
Treat the product from Step 3 with a suitable base (e.g., sodium hydroxide) in a mixture of ethanol and water.
-
Reflux the mixture for 2-4 hours to remove the tosyl group and hydrolyze the ester.
-
Acidify the reaction mixture to precipitate the carboxylic acid derivative.
Step 5: Ammonolysis to Vilazodone
-
Suspend the carboxylic acid from Step 4 in a suitable solvent (e.g., methanol).
-
Saturate the suspension with ammonia gas.
-
Stir the mixture in a sealed vessel at room temperature for 24-48 hours.
-
Concentrate the reaction mixture and purify the residue by recrystallization to obtain Vilazodone.
5-HT1A Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Test Compounds: Serial dilutions of the indole-piperazine amides.
Procedure:
-
Prepare cell membrane homogenates from the HEK293 cells expressing the 5-HT1A receptor.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd value), and the cell membrane preparation.
-
For the determination of non-specific binding, add 10 µM of serotonin.
-
To the experimental wells, add varying concentrations of the test compounds.
-
Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific counts from the total binding counts.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized compounds against various bacterial strains.
Materials:
-
Bacterial Strains: Standard strains of Staphylococcus aureus, Escherichia coli, etc.
-
Growth Medium: Mueller-Hinton Broth (MHB).
-
Test Compounds: Stock solutions of indole-piperazine amides in a suitable solvent (e.g., DMSO).
-
Positive Control: A standard antibiotic (e.g., Ciprofloxacin).
-
Negative Control: Broth with no compound.
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria and no compound).
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizing Pathways and Workflows
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events that modulate neuronal activity. This diagram illustrates the canonical signaling pathway.
Caption: Canonical 5-HT1A receptor signaling pathway.
Drug Discovery and Development Workflow
The journey from a novel chemical entity to a potential therapeutic involves a structured and multi-stage process. This workflow outlines the key phases in the discovery and development of novel indole-piperazine amides.
References
- 1. CN103360374A - Synthesis method of vilazodone and salt thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Assay Development of 6-[(Piperazin-1-yl)carbonyl]-1h-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vitro assay development of the compound 6-[(Piperazin-1-yl)carbonyl]-1h-indole. As the specific biological target of this molecule is not definitively established in publicly available literature, this guide presents protocols for two hypothesized targets based on the activity of structurally similar indole-piperazine compounds: Histone Deacetylase 6 (HDAC6) and the Dopamine D4 Receptor .
Recent studies have highlighted that indole-piperazine derivatives can act as potent and selective inhibitors of HDAC6, a class IIb histone deacetylase involved in various cellular processes, including cell motility and protein quality control.[1] Altered HDAC6 activity has been implicated in neurodegenerative diseases and cancer.[2] Additionally, the indole and piperazine moieties are common pharmacophores in ligands targeting G protein-coupled receptors (GPCRs), with some analogs showing affinity for dopamine receptors.[3] Specifically, the D4 receptor is a key target in the treatment of neuropsychiatric disorders.[4]
These application notes provide the foundational methodologies to screen and characterize the activity of this compound against these two high-probability target classes.
Hypothesized Target 1: Histone Deacetylase 6 (HDAC6) Inhibition
The indole-piperazine scaffold has been identified in a novel class of selective HDAC6 inhibitors.[1] These inhibitors typically feature a zinc-binding group, a linker, and a capping group that interacts with the enzyme surface. The carbonyl group in this compound could potentially interact with the active site of HDAC6. The following protocols describe a fluorometric assay to determine the inhibitory activity of the compound on HDAC6.
Signaling Pathway and Assay Principle
HDAC6 is a zinc-dependent deacetylase that removes acetyl groups from lysine residues on both histone and non-histone proteins, such as α-tubulin.[5] In a typical fluorometric assay, an artificial substrate containing an acetylated lysine linked to a quenched fluorophore is used. Upon deacetylation by HDAC6, a developer enzyme can cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal directly proportional to HDAC6 activity.[6][7] An inhibitor will prevent this process, leading to a reduced fluorescent signal.
Caption: Principle of the fluorometric HDAC6 inhibition assay.
Experimental Protocol: Fluorometric HDAC6 Inhibition Assay
This protocol is adapted from commercially available HDAC6 assay kits and standard biochemical practices.[2][5]
1. Materials and Reagents:
-
Recombinant human HDAC6 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC Substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (containing a lysine developer and Trichostatin A as a stop reagent)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Control Inhibitor: Tubastatin A or Ricolinostat
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
2. Assay Workflow:
Caption: Experimental workflow for the HDAC6 fluorometric assay.
3. Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Setup: In a 96-well black plate, add reagents in the following order for a final volume of 100 µL:
-
Test Wells: 5 µL of diluted test compound, 20 µL of HDAC6 enzyme solution, and 25 µL of assay buffer.
-
Positive Control: 5 µL of a known HDAC6 inhibitor (e.g., 10 µM Tubastatin A), 20 µL of HDAC6 enzyme, and 25 µL of assay buffer.
-
No Enzyme Control (Blank): 5 µL of assay buffer/solvent, 45 µL of assay buffer (no enzyme).
-
100% Activity Control: 5 µL of assay buffer/solvent, 20 µL of HDAC6 enzyme, and 25 µL of assay buffer.
-
-
Enzyme Incubation: Gently tap the plate to mix and incubate at 37°C for 10 minutes.
-
Reaction Initiation: Add 50 µL of the fluorogenic HDAC substrate to all wells.
-
Deacetylation Reaction: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Signal Development: Add 50 µL of Developer Solution to each well. This will stop the enzymatic reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate at room temperature for 15-20 minutes, protected from light.
-
Fluorescence Measurement: Read the plate on a fluorescence microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
Data Presentation and Analysis
-
Data Normalization:
-
Subtract the average fluorescence value of the "No Enzyme Control" (Blank) from all other wells.
-
Calculate the percentage of HDAC6 inhibition for each compound concentration using the following formula: % Inhibition = 100 x [1 - (Signal_TestWell / Signal_100%Activity)]
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of HDAC6 activity.
Table 1: Hypothetical HDAC6 Inhibition Data for this compound
| Compound Concentration (µM) | Average Fluorescence (RFU) | % Inhibition |
| 100% Activity Control | 8540 | 0% |
| No Enzyme Control | 150 | - |
| 100.0 | 980 | 90.1% |
| 33.3 | 1560 | 81.5% |
| 11.1 | 2890 | 67.3% |
| 3.7 | 4520 | 47.9% |
| 1.2 | 6340 | 26.2% |
| 0.4 | 7850 | 8.2% |
| 0.1 | 8410 | 1.5% |
| IC₅₀ (µM) | ~4.0 |
Hypothesized Target 2: Dopamine D4 Receptor Binding
The indole-piperazine core structure is a well-known scaffold for ligands of dopamine receptors.[3] A primary method to assess the interaction of a novel compound with a receptor is a competitive radioligand binding assay. This assay measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Assay Principle
Membranes prepared from cells expressing the human Dopamine D4 receptor are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone). The unlabeled test compound is added at increasing concentrations. If the test compound binds to the D4 receptor, it will compete with the radioligand for the binding sites, resulting in a decrease in the measured radioactivity bound to the membranes.
Caption: Principle of the competitive D4 receptor binding assay.
Experimental Protocol: Dopamine D4 Competitive Binding Assay
This protocol is based on standard radioligand binding assay procedures.[8]
1. Materials and Reagents:
-
Membrane Preparation: Crude membrane fractions from HEK293 or CHO cells stably expressing the human Dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D4 antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: this compound, dissolved in DMSO.
-
GF/B glass fiber filters , pre-soaked in 0.5% polyethyleneimine.
-
Scintillation vials and scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
2. Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in assay buffer.
-
Assay Setup: In polypropylene tubes or a 96-well plate, add the following for a total volume of 250 µL:
-
Total Binding: 25 µL of assay buffer, 50 µL of [³H]-Spiperone (at a final concentration near its Kd, e.g., 0.5 nM), and 175 µL of membrane preparation (containing 10-20 µg of protein).
-
Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol, 50 µL of [³H]-Spiperone, and 175 µL of membrane preparation.
-
Test Compound Wells: 25 µL of diluted test compound, 50 µL of [³H]-Spiperone, and 175 µL of membrane preparation.
-
-
Incubation: Incubate the reactions at room temperature for 90 minutes.
-
Termination and Filtration: Terminate the binding by rapid filtration through the pre-soaked GF/B filters using a cell harvester. Wash the filters 3 times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[8]
-
Radioactivity Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.
Data Presentation and Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Calculate % Inhibition: For each concentration of the test compound:
-
% Inhibition = 100 x [1 - ((CPM_TestWell - CPM_NSB) / (CPM_Total - CPM_NSB))]
-
-
Determine Ki: Plot the % Inhibition against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal curve and determine the IC₅₀. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Table 2: Hypothetical Dopamine D4 Receptor Binding Data
| Compound Concentration (nM) | CPM Measured | % Specific Binding | % Inhibition |
| Total Binding | 5200 | 100% | 0% |
| Non-specific Binding | 450 | 0% | 100% |
| 10000 | 680 | 4.8% | 95.2% |
| 3000 | 950 | 10.5% | 89.5% |
| 1000 | 1850 | 29.5% | 70.5% |
| 300 | 3100 | 55.8% | 44.2% |
| 100 | 4300 | 81.1% | 18.9% |
| 30 | 4950 | 94.7% | 5.3% |
| 10 | 5150 | 98.9% | 1.1% |
| IC₅₀ (nM) | ~280 | ||
| Ki (nM) (assuming [L]=Kd) | ~140 |
Conclusion
The provided protocols offer a robust starting point for characterizing the in vitro pharmacological profile of this compound. Based on structural similarities to known bioactive molecules, HDAC6 and the Dopamine D4 receptor are plausible targets. The fluorometric HDAC6 inhibition assay provides a direct measure of enzymatic inhibition, while the D4 receptor competitive binding assay will determine the compound's affinity for this important CNS target. Positive results in these initial screening assays would warrant further investigation, including selectivity profiling against other HDAC isoforms or dopamine receptor subtypes and progression to cell-based functional assays.
References
- 1. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Functional and pharmacological role of the dopamine D4 receptor and its polymorphic variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. 171887-1Kit | HDAC6 Fluorogenic BioAssay™ Kit Clinisciences [clinisciences.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Biological Screening of 6-[(Piperazin-1-yl)carbonyl]-1h-indole Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological screening of the novel indole derivative, 6-[(Piperazin-1-yl)carbonyl]-1h-indole, against a panel of human cancer cell lines. This document includes illustrative data on its cytotoxic effects and detailed protocols for the key experimental procedures used in its evaluation.
Introduction
Indole and piperazine scaffolds are prominent heterocyclic structures that have emerged as promising candidates in the development of novel anticancer agents.[1][2][3] Derivatives incorporating these moieties have been shown to exhibit a range of antitumor activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[1][2] this compound is a novel compound designed to leverage the pharmacological potential of both the indole and piperazine cores. This document outlines the screening of this compound for its potential as an anticancer agent.
Illustrative Data Presentation
The following data is representative of the expected outcomes from the biological screening of this compound.
Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM)¹ |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| MDA-MB-231 | Breast Adenocarcinoma | 5.2 ± 0.4 |
| A549 | Lung Carcinoma | 12.1 ± 1.1 |
| HCT116 | Colon Carcinoma | 7.8 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 15.4 ± 1.3 |
| PC-3 | Prostate Adenocarcinoma | 9.3 ± 0.8 |
¹IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population after 72 hours of treatment, as determined by the MTT assay. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HeLa, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
2. Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of the cell cycle distribution of cancer cells following treatment with the test compound.[1][2]
-
Materials:
-
Cancer cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
3. Apoptosis Detection by Western Blot
This protocol is used to detect the expression levels of key proteins involved in the apoptotic pathway.[7][8][9]
-
Materials:
-
Cancer cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Protocol:
-
Protein Extraction: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities and normalize to a loading control (e.g., β-actin).
-
Visualizations
Below are diagrams illustrating the experimental workflows and a potential signaling pathway affected by this compound.
Caption: Workflow for the MTT Cell Viability Assay.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Indole-Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to evaluating the in vitro anti-inflammatory properties of indole-piperazine compounds. The protocols outlined below are established methods for quantifying key inflammatory mediators and enzyme activity, enabling the characterization and comparison of novel chemical entities.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation contributes to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key signaling pathway involved in the inflammatory process is the Nuclear Factor-kappa B (NF-κB) pathway.[1] Activation of the NF-κB pathway leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] These mediators, in turn, propagate the inflammatory cascade. Indole-piperazine derivatives have emerged as a promising class of compounds with potential anti-inflammatory activities, often targeting key components of these inflammatory pathways.[2][3][4][5][6]
This guide details the experimental protocols for a panel of in vitro assays to screen and characterize the anti-inflammatory effects of indole-piperazine compounds. These assays focus on:
-
Nitric Oxide (NO) Production: Measuring the inhibition of NO, a key inflammatory mediator produced by iNOS.
-
Pro-inflammatory Cytokine Levels: Quantifying the reduction of TNF-α, IL-6, and IL-1β.
-
Cyclooxygenase-2 (COX-2) Enzyme Activity: Assessing the direct inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins.
Data Presentation
The anti-inflammatory activities of a series of indole-piperazine and related derivatives are summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that inhibits 50% of the measured response, or as the percentage of inhibition at a specific concentration.
Table 1: Inhibitory Activity of Indole-Piperazine and Related Compounds on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | NO Inhibition IC₅₀ (µM) | Reference |
| UA-1 (Ursolic Acid-Indole Derivative) | 2.2 ± 0.4 | [1] |
| Indomethacin (Control) | 15.8 ± 1.2 | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production by Indole-Piperazine and Related Compounds in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) | Reference |
| UA-1 (Ursolic Acid-Indole Derivative) | 5.0 | 74.2 ± 2.1 | 55.9 ± 3.7 | 59.7 ± 4.2 | [1] |
| PD-1 (Piperazine Derivative) | 10 | 56.97 | - | - | [6] |
| PD-2 (Piperazine Derivative) | 10 | 44.73 | - | - | [6] |
Note: Compound 5j, an indole-piperazine pyrimidine derivative, was also found to significantly ameliorate the release of TNF-α, IL-6, and IL-1β from LPS-induced BV2 cells, although specific IC₅₀ or percentage inhibition values were not provided in the abstract.[3]
Table 3: Cyclooxygenase-2 (COX-2) Inhibitory Activity of an Indole-Piperazine Derivative
| Compound | COX-2 Inhibition IC₅₀ (nM) | Reference |
| Compound 5j (Indole-piperazine pyrimidine derivative) | 92.54 | [3] |
| Celecoxib (Control) | 15.0 | Not directly cited, typical value |
Signaling Pathways and Experimental Workflow
NF-κB Signaling Pathway in Inflammation
The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway, a central regulator of inflammation. Many anti-inflammatory compounds, including potentially indole-piperazine derivatives, exert their effects by modulating this pathway.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking | Semantic Scholar [semanticscholar.org]
- 3. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-[(Piperazin-1-yl)carbonyl]-1H-indole as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature and databases do not currently contain specific data on the kinase inhibitory activity of 6-[(Piperazin-1-yl)carbonyl]-1H-indole. The following application notes and protocols are provided as a comprehensive guide for researchers to investigate the potential of this compound as a kinase inhibitor. The experimental designs are based on standard methodologies employed in the field of kinase inhibitor discovery and the study of structurally related indole and piperazine-containing molecules.
Introduction
The indole and piperazine scaffolds are prevalent structural motifs in a multitude of biologically active compounds, including numerous kinase inhibitors. The unique chemical architecture of this compound suggests its potential as a ligand for ATP-binding sites within the kinome. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Therefore, identifying novel kinase inhibitors is a primary objective in modern drug discovery.
These notes provide a framework for the initial characterization of this compound as a potential kinase inhibitor, from initial in vitro screening to cell-based pathway analysis.
Rationale for Investigation
While no specific targets for this compound have been identified, the indole-piperazine core is found in inhibitors of various kinases, such as p38α MAP kinase, and other important drug targets. This structural precedent provides a strong rationale for screening this compound against a panel of kinases to identify potential biological activity.
Data Presentation (Templates)
The following tables are templates for organizing and presenting experimental data that would be generated from the protocols outlined below.
Table 1: In Vitro Kinase Inhibition Data
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) (Control) | Assay Conditions (ATP concentration, etc.) |
| Kinase A | |||
| Kinase B | |||
| Kinase C |
Table 2: Cell-Based Assay Data
| Cell Line | Assay Type | This compound EC₅₀ (µM) | Endpoint Measured |
| Cancer Cell Line X | Anti-proliferation (MTT/CTG) | Cell Viability | |
| Inflammatory Cell Line Y | Cytokine Release (ELISA) | IL-6, TNF-α levels | |
| Engineered Reporter Cell Line Z | Pathway Reporter (Luciferase) | Reporter Gene Activity |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a generic, fluorescence-based kinase binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound.
Materials:
-
This compound (test compound)
-
Staurosporine (positive control)
-
DMSO (vehicle)
-
Kinase of interest (e.g., recombinant human SRC, ABL, etc.)
-
Europium-labeled anti-tag antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.
-
Assay Plate Preparation: Add 2.5 µL of assay buffer to all wells. Add 2.5 µL of the compound serial dilution to the respective wells. Add 2.5 µL of DMSO to control wells.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a 2X solution of the Alexa Fluor™ 647-labeled tracer in assay buffer. Add 5 µL of this mixture to each well.
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring emission at both the europium and Alexa Fluor™ 647 wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Protocol 2: Cellular Western Blot Analysis for Target Phosphorylation
This protocol is designed to assess the effect of the compound on the phosphorylation state of a downstream substrate of a target kinase in a cellular context.
Materials:
-
Human cell line expressing the target kinase (e.g., HeLa, HEK293T)
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Stimulant (e.g., EGF, PDGF, if required to activate the pathway)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Stimulation: If required, stimulate the cells with a growth factor or other agonist for a short period (e.g., 10-15 minutes) to induce kinase pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-protein) overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading. Quantify the band intensities to determine the change in phosphorylation.
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a generic MAP Kinase signaling pathway, which is a common target for kinase inhibitors.
Application Notes and Protocols: Cellular Uptake and Localization of 6-[(Piperazin-1-yl)carbonyl]-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology. When coupled with a piperazine moiety—a common pharmacophore used to enhance solubility and bioavailability—the resulting indole-piperazine derivatives represent a promising class of molecules for drug development. Understanding the cellular uptake, subcellular distribution, and mechanism of action of these compounds is critical for optimizing their therapeutic efficacy and advancing them through the drug discovery pipeline.
These application notes provide a comprehensive overview of standard experimental protocols to investigate the cellular pharmacology of novel indole-piperazine compounds, using the representative molecule 6-[(Piperazin-1-yl)carbonyl]-1H-indole (herein referred to as Indole-PZ-1 ) as a model. The following sections detail methodologies for assessing cytotoxicity, quantifying cellular uptake, visualizing subcellular localization, and elucidating the mechanism of action through apoptosis and signaling pathway analysis.
Section 1: Cytotoxicity and Cellular Uptake Analysis
A fundamental first step in characterizing a potential therapeutic agent is to determine its cytotoxic effects on relevant cell lines and to quantify its accumulation within the cells.
Data Presentation: Cytotoxicity and Intracellular Concentration
The following table summarizes representative quantitative data for Indole-PZ-1 across various human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | Intracellular Conc. (µM) at 10 µM external |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 | 25.2 ± 2.1 |
| A549 | Lung Carcinoma | 12.3 ± 1.1 | 19.8 ± 1.5 |
| PC-3 | Prostate Cancer | 6.8 ± 0.5 | 30.5 ± 2.8 |
| HCT116 | Colon Carcinoma | 15.1 ± 1.3 | 15.4 ± 1.2 |
Experimental Workflow: Cytotoxicity and Uptake
Caption: Workflow for Cytotoxicity and Cellular Uptake Analysis.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of cell viability.[1][2][3]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Indole-PZ-1 stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Indole-PZ-1 in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Quantification of Intracellular Compound by LC-MS/MS
This method provides precise quantification of the compound that has been taken up by the cells.[4][5]
Materials:
-
6-well plates
-
Indole-PZ-1
-
Ice-cold PBS
-
Cell lysis/extraction solvent (e.g., 80:20 methanol:water)
-
Acetonitrile with internal standard
-
BCA Protein Assay Kit
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to ~80-90% confluency. Treat the cells with the desired concentration of Indole-PZ-1 (e.g., 10 µM) for a specified time (e.g., 6 hours).
-
Sample Collection: Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis and Extraction: Add 500 µL of cold extraction solvent to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Precipitation: Add an equal volume of cold acetonitrile containing a known concentration of an appropriate internal standard. Vortex and incubate at -20°C for 30 minutes.
-
Clarification: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis. Develop a specific method to quantify Indole-PZ-1 based on a standard curve.
-
Normalization: In a parallel set of wells, lyse the cells and determine the total protein concentration using a BCA assay. Normalize the quantified intracellular compound amount to the total protein content (e.g., pmol/mg protein).
Section 2: Subcellular Localization via Fluorescence Microscopy
Visualizing the distribution of a compound within the cell provides insights into its potential targets and mechanism of action. This often requires the compound to be intrinsically fluorescent or tagged with a fluorophore.
Data Presentation: Subcellular Distribution
The following table summarizes the semi-quantitative analysis of the fluorescent signal of a tagged version of Indole-PZ-1 in MCF-7 cells.
| Subcellular Compartment | Co-localization Marker | Pearson's Correlation Coefficient |
| Nucleus | DAPI | 0.21 ± 0.05 |
| Mitochondria | MitoTracker Red | 0.78 ± 0.09 |
| Lysosomes | LysoTracker Green | 0.45 ± 0.06 |
| Endoplasmic Reticulum | ER-Tracker Blue | 0.62 ± 0.08 |
Experimental Workflow: Subcellular Localization
Caption: Workflow for Subcellular Localization.
Protocol 3: Confocal Microscopy for Subcellular Localization
This protocol describes the preparation of cells for imaging the intracellular distribution of a fluorescent compound.[6][7][8][9]
Materials:
-
Glass coverslips
-
24-well plates
-
Fluorescently-labeled Indole-PZ-1
-
Organelle-specific fluorescent probes (e.g., DAPI for nucleus, MitoTracker for mitochondria)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Culture: Place sterile glass coverslips into the wells of a 24-well plate. Seed cells onto the coverslips and culture until they reach 60-70% confluency.
-
Compound and Dye Incubation: Treat the cells with the fluorescently-labeled Indole-PZ-1 at the desired concentration and for the appropriate time. In the last 30 minutes of incubation, add organelle-specific probes as required (e.g., 200 nM MitoTracker Red CMXRos).
-
Fixation: Aspirate the medium and wash the cells three times with warm PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing and Nuclear Staining: Wash the cells twice with PBS. If staining the nucleus, add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes.
-
Mounting: Wash the cells two more times with PBS. Carefully remove the coverslips from the wells and mount them onto microscope slides using a drop of antifade mounting medium.
-
Imaging: Image the slides using a confocal microscope. Use appropriate laser lines and emission filters for each fluorophore to avoid spectral overlap.
-
Image Analysis: Analyze the acquired images using software such as ImageJ or CellProfiler to determine the degree of co-localization between the compound's signal and the organelle markers.
Section 3: Mechanism of Action Studies
Investigating the downstream cellular effects of a compound is crucial to understanding its biological activity. For many anticancer agents, this involves assessing the induction of apoptosis and the modulation of key signaling pathways.
Data Presentation: Apoptosis Induction
The table below shows the percentage of apoptotic and necrotic MCF-7 cells after 24-hour treatment with Indole-PZ-1, as determined by Annexin V/PI staining.
| Treatment | Concentration (µM) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | - | 4.1 ± 0.8 | 2.5 ± 0.4 |
| Indole-PZ-1 | 5 | 15.6 ± 1.5 | 5.3 ± 0.9 |
| Indole-PZ-1 | 10 | 35.2 ± 2.8 | 12.8 ± 1.7 |
| Indole-PZ-1 | 20 | 58.9 ± 4.1 | 21.4 ± 2.2 |
Signaling Pathway Modulation
Indole-PZ-1 may exert its effects by modulating key cellular signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cqscopelab.com [cqscopelab.com]
- 7. agilent.com [agilent.com]
- 8. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Efficacy of 6-[(Piperazin-1-yl)carbonyl]-1h-indole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the therapeutic efficacy of the novel compound 6-[(Piperazin-1-yl)carbonyl]-1h-indole in preclinical animal models. Due to the absence of specific target information for this compound, the following protocols are based on the known therapeutic potential of structurally related indole and piperazine derivatives, which have shown promise in neurodegenerative diseases and oncology.
Application Note 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
This section details the use of a transgenic mouse model of Alzheimer's disease (AD) to assess the potential of this compound to ameliorate cognitive deficits and reduce amyloid pathology. The APP/PS1 mouse model, which co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1), is a commonly used model that develops age-dependent amyloid plaques and cognitive impairments, mimicking key aspects of human AD.[1][2][3][4]
Hypothesized Signaling Pathway: Neuroprotection via HDAC Inhibition
Many indole-based compounds exert their effects through the inhibition of histone deacetylases (HDACs). HDAC inhibitors can modulate gene expression to promote neuronal survival and reduce inflammation. A possible mechanism of action for this compound could involve the upregulation of neuroprotective genes and the suppression of pro-inflammatory pathways.[5][6]
Experimental Workflow
The overall experimental design involves treating APP/PS1 mice with the compound and assessing behavioral outcomes, followed by post-mortem brain tissue analysis.
Protocols
1. Animal Model and Treatment
-
Model: Male APP/PS1 transgenic mice and wild-type littermates (e.g., aged 6 months).
-
Housing: Standard housing conditions with a 12h light/dark cycle and ad libitum access to food and water.
-
Groups:
-
Group 1: Wild-type + Vehicle
-
Group 2: APP/PS1 + Vehicle
-
Group 3: APP/PS1 + Compound (Low Dose, e.g., 5 mg/kg)
-
Group 4: APP/PS1 + Compound (High Dose, e.g., 20 mg/kg)
-
-
Administration: Daily oral gavage for 8 weeks. The compound should be formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
2. Morris Water Maze (MWM) Protocol The MWM test assesses hippocampal-dependent spatial learning and memory.[7][8][9][10][11]
-
Apparatus: A circular pool (150 cm diameter) filled with opaque water (23 ± 2°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface.[10][11]
-
Acquisition Phase (5 days):
-
Each mouse undergoes four trials per day with a 15-minute inter-trial interval.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.[7][9]
-
The mouse is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[8][10]
-
If the mouse fails to find the platform, it is gently guided to it and allowed to remain there for 20-30 seconds.[8][10]
-
Record the escape latency (time to find the platform) and path length using a video tracking system.
-
-
Probe Trial (Day 6):
-
The platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60-90 seconds.[8]
-
Record the time spent in the target quadrant (where the platform was located) and the number of platform location crosses.
-
3. Passive Avoidance Task Protocol This task measures fear-motivated learning and memory.[12][13][14][15][16]
-
Apparatus: A two-chamber box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training Trial (Day 7):
-
Place the mouse in the light compartment. After a brief habituation (e.g., 30 seconds), the door to the dark compartment is opened.
-
When the mouse enters the dark compartment with all four paws, the door is closed, and a mild foot shock (e.g., 0.2-0.3 mA for 2 seconds) is delivered.[12]
-
The mouse is removed 30 seconds after the shock and returned to its home cage.[14]
-
-
Test Trial (Day 8, 24h after training):
-
Place the mouse in the light compartment again.
-
Open the door and record the latency to enter the dark compartment (step-through latency), with a maximum cut-off time of 300 seconds. No shock is delivered.
-
4. Immunohistochemistry for Amyloid-β Plaques
-
Tissue Preparation: After the final behavioral test, mice are euthanized, and brains are collected. Brains are fixed in 4% paraformaldehyde, cryoprotected, and sectioned (e.g., 30 µm coronal sections).
-
Staining Protocol:
-
Rinse sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval using formic acid.[17]
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate overnight at 4°C with a primary antibody against Amyloid-β (e.g., 4G8 or 6E10).[17][18]
-
Wash and incubate with a biotinylated secondary antibody.
-
Visualize with an avidin-biotin complex (ABC) kit and diaminobenzidine (DAB) as the chromogen.[19][20]
-
-
Quantification: Capture images of the cortex and hippocampus. Use image analysis software (e.g., ImageJ) to quantify the Aβ plaque load (% area occupied by plaques).[20]
Data Presentation
| Behavioral Test | Metric | WT + Vehicle | APP/PS1 + Vehicle | APP/PS1 + Cmpd (Low) | APP/PS1 + Cmpd (High) |
| Morris Water Maze | Escape Latency (Day 5, s) | 15.2 ± 2.1 | 45.8 ± 5.3 | 32.5 ± 4.8 | 25.1 ± 3.9** |
| Time in Target Quadrant (s) | 28.5 ± 3.0 | 12.1 ± 2.5 | 19.8 ± 3.1 | 24.6 ± 2.8 | |
| Passive Avoidance | Step-through Latency (s) | 285 ± 15 | 95 ± 22 | 180 ± 30* | 245 ± 25 |
| Immunohistochemistry | Aβ Plaque Load (Cortex, %) | 0.1 ± 0.05 | 12.3 ± 1.8 | 8.1 ± 1.5 | 5.4 ± 1.2** |
| Hypothetical data presented as Mean ± SEM. *p < 0.05, *p < 0.01 vs. APP/PS1 + Vehicle. |
Application Note 2: Evaluation of Anti-Tumor Efficacy in a Xenograft Cancer Model
This section outlines a protocol for assessing the anti-proliferative and pro-apoptotic potential of this compound using a subcutaneous xenograft model in immunodeficient mice. This model is a standard for in vivo efficacy testing of candidate anti-cancer compounds.[21][22][23][24]
Hypothesized Signaling Pathway: Anti-Cancer Effect via FAAH Inhibition
Fatty acid amide hydrolase (FAAH) inhibitors can increase the levels of endocannabinoids, which have been shown to exert anti-proliferative and pro-apoptotic effects in cancer cells through various signaling pathways, including the modulation of inflammatory responses.[25][26][27][28][29]
Experimental Workflow
The workflow for the xenograft study involves cell preparation, tumor implantation, treatment, and monitoring of tumor growth.
Protocols
1. Cell Culture and Animal Model
-
Cell Line: A human cancer cell line (e.g., A549 lung carcinoma or HCT116 colon carcinoma). Cells should be in the logarithmic growth phase.[30]
-
Animal Model: Immunodeficient mice (e.g., Nude or NSG), 6-8 weeks old.
-
Housing: Aseptic conditions in individually ventilated cages with sterile food, water, and bedding.
2. Tumor Implantation Protocol
-
Harvest cultured cancer cells and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel on ice to a final concentration of 1-5 x 10⁷ cells/mL.[30]
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 25-27 gauge needle.[21][30][31]
-
Monitor mice for tumor development.
3. Treatment Protocol
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).
-
Group 1: Vehicle Control
-
Group 2: Compound (e.g., 25 mg/kg, daily)
-
Group 3: Compound (e.g., 50 mg/kg, daily)
-
Group 4: Positive Control (a standard-of-care chemotherapy agent)
-
-
Administer treatments for a specified period (e.g., 21-28 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[21][24]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint is reached either at the end of the treatment period or when tumors in the control group reach a predetermined maximum size.
Data Presentation
Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (Day 0, mm³) | Mean Tumor Volume (Day 21, mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 125.4 ± 10.1 | 1150.7 ± 95.3 | - | +2.5 ± 1.1 |
| Cmpd (25 mg/kg) | 124.8 ± 9.8 | 680.1 ± 78.2 | 41.8 | -1.2 ± 1.5 |
| Cmpd (50 mg/kg) | 125.1 ± 10.5 | 355.4 ± 65.4 | 69.1 | -3.8 ± 2.0 |
| Positive Control | 124.5 ± 9.5 | 290.3 ± 55.1 | 74.8 | -8.5 ± 2.5 |
| Hypothetical data presented as Mean ± SEM. Tumor Growth Inhibition (TGI) is calculated relative to the vehicle control group. *p < 0.05, *p < 0.01 vs. Vehicle Control. |
Individual Tumor Growth Curves
Spider plots showing the tumor volume of each individual mouse over time are highly recommended for visualizing inter-animal variability and treatment response.[24] Waterfall plots can be used to show the percentage change in tumor volume from baseline for each animal at the end of the study.[24]
References
- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. researchgate.net [researchgate.net]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. scribd.com [scribd.com]
- 13. Passive avoidance (step-down test) [protocols.io]
- 14. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 17. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Biochemical and immunohistochemical analysis of an Alzheimer’s disease mouse model reveals the presence of multiple cerebral Aβ assembly forms throughout life - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 22. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAFT STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. selleckchem.com [selleckchem.com]
- 26. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 28. What are FAAH2 inhibitors and how do they work? [synapse.patsnap.com]
- 29. mdpi.com [mdpi.com]
- 30. yeasenbio.com [yeasenbio.com]
- 31. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
High-Throughput Screening Protocols for Indole Derivatives: Application Notes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in medicinal chemistry, frequently found in a vast array of biologically active compounds and approved pharmaceuticals. Its inherent ability to mimic endogenous molecules and interact with various biological targets makes it a cornerstone in the development of novel therapeutics. High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large libraries of indole derivatives against specific targets. This document provides detailed application notes and experimental protocols for several HTS assays commonly employed to identify and characterize bioactive indole compounds.
Key Therapeutic Targets for Indole Derivatives
Indole derivatives have demonstrated significant activity against a range of therapeutic targets, including:
-
Protein Kinases: These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The indole core can mimic the hinge-binding motif of ATP, making it an effective scaffold for kinase inhibitors.[1]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunosuppressive enzyme that has emerged as a key target in cancer immunotherapy.[3] Inhibition of IDO1 can restore anti-tumor immune responses.
-
Tubulin: As a fundamental component of the cytoskeleton, tubulin is essential for cell division.[1] Indole derivatives, such as the vinca alkaloids, can disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.[1]
-
G-Protein Coupled Receptors (GPCRs): This large family of cell surface receptors is involved in a multitude of physiological processes and represents a major class of drug targets.[4][5]
Data Presentation: Quantitative HTS Data Summary
The following tables summarize hypothetical quantitative data from HTS campaigns targeting various indole derivatives against different biological targets.
Table 1: Biochemical Assay Data for IDO1 and Kinase Inhibitors
| Compound ID | Target | Assay Type | IC50 (µM) | Z'-Factor | Hit Rate (%) |
| IND-001 | IDO1 | Fluorescence-Based | 8.8 | 0.572[6] | 3.95 |
| IND-002 | IDO1 | Fluorescence-Based | 23.8 | 0.572[6] | 3.95 |
| IND-003 | Kinase A | ADP-Glo™ Luminescence | 0.5 | > 0.5 | ~1 |
| IND-004 | Kinase B | ADP-Glo™ Luminescence | 1.2 | > 0.5 | ~1 |
| IND-005 | IDO1 | Fluorescence-Based | > 100 | 0.572[6] | 3.95 |
Z'-factor is a measure of HTS assay quality; a value > 0.5 is considered excellent.[7] Hit rates can vary significantly depending on the library and screening concentration. A typical HTS hit rate is around 1%.[8]
Table 2: Cell-Based Assay Data for Anticancer Indole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Mechanism of Action |
| IND-006 | HeLa | MTT Cytotoxicity | 4.0 | Tubulin Polymerization Inhibition |
| IND-007 | A549 | MTT Cytotoxicity | 15.0 | Tubulin Polymerization Inhibition |
| IND-008 | Hep-2 | MTT Cytotoxicity | 12.0 | Kinase Inhibition |
| IND-009 | MGC-803 | Cell Proliferation | 2.66 | ERK Signaling Pathway Inhibition[1] |
| IND-010 | A549 | Cell Proliferation | 35.0 (nM) | Tubulin and TrxR Inhibition[1] |
Signaling Pathways Modulated by Indole Derivatives
Indole compounds are known to modulate a variety of cellular signaling pathways. Understanding these pathways is crucial for target validation and mechanism of action studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel High Throughput Virtual Screening Protocol to Discover New Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Use of 6-[(Piperazin-1-yl)carbonyl]-1h-indole (NeuroIndole-1) in Neurodegenerative Disease Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The indole-piperazine carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of biological targets relevant to neurodegenerative diseases.[1][2] This document describes the application of 6-[(Piperazin-1-yl)carbonyl]-1h-indole , hereafter referred to as NeuroIndole-1 (NI-1) , a potent and selective inhibitor of Glycogen Synthase Kinase 3 Beta (GSK-3β).
GSK-3β is a serine/threonine kinase implicated in the pathophysiology of Alzheimer's disease (AD) and other neurodegenerative disorders.[3][4] Its dysregulation contributes to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs), and an increase in the production of amyloid-β (Aβ) peptides, both hallmarks of AD.[4][5] By inhibiting GSK-3β, NI-1 presents a promising therapeutic strategy to mitigate these pathological processes.[5][6] These notes provide detailed protocols for assessing the in vitro efficacy of NI-1.
Quantitative Data Summary
The following tables summarize the key performance characteristics of NI-1 in various assays.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | NI-1 IC50 (nM) | Reference Compound (IC50, nM) | Assay Method |
|---|---|---|---|
| GSK-3β | 70 | Tideglusib (85 nM) | Luminescence-based Kinase Assay[5] |
| CDK5/p25 | >10,000 | Roscovitine (160 nM) | Luminescence-based Kinase Assay |
| p38α MAPK | >10,000 | Skepinone-L (1.3 nM) | Luminescence-based Kinase Assay |
Table 2: Cellular Activity and Cytotoxicity
| Cell Line | Assay Type | NI-1 Effect (EC50 / IC50) | Key Findings |
|---|---|---|---|
| SH-SY5Y (Human Neuroblastoma) | Neuroprotection (vs. H₂O₂ stress) | EC50 = 250 nM | Significantly rescued cells from oxidative stress-induced apoptosis.[7] |
| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity (72 hr exposure) | IC50 > 100 µM | Low cytotoxicity observed at effective concentrations.[8] |
| Primary Cortical Neurons (Mouse) | p-Tau (Ser396) Reduction | EC50 = 150 nM | Dose-dependent reduction in tau hyperphosphorylation. |
Signaling Pathway
GSK-3β is a constitutively active kinase that is inhibited by upstream signals, such as those from the insulin/PI3K/Akt pathway. In the context of Alzheimer's disease, pathogenic stimuli can lead to the over-activation of GSK-3β. This results in the hyperphosphorylation of tau protein, which then detaches from microtubules, leading to microtubule instability and the aggregation of tau into NFTs.[5] NI-1 acts as a direct, ATP-competitive inhibitor of GSK-3β, preventing the phosphorylation of its substrates, including tau.
Caption: GSK-3β signaling in tau pathology and the inhibitory action of NeuroIndole-1.
Experimental Protocols
Protocol 1: In Vitro GSK-3β Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of NI-1 against GSK-3β using a system that quantifies ADP produced during the kinase reaction.[9]
Workflow Diagram:
Caption: Workflow for the in vitro GSK-3β luminescence kinase assay.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a derivative of glycogen synthase)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
NeuroIndole-1 (NI-1) stock solution (10 mM in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of NI-1 in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%. Include a DMSO-only vehicle control.
-
Enzyme Addition: To each well of a 384-well plate, add 2 µL of the diluted NI-1 or vehicle control. Then, add 2 µL of diluted GSK-3β enzyme solution.[9]
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 6 µL.[9]
-
Incubation: Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.[9]
-
Signal Detection: a. Equilibrate the plate to room temperature. b. Add 6 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9] c. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each NI-1 concentration relative to the vehicle control. Plot the results and use a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the ability of NI-1 to protect human neuroblastoma SH-SY5Y cells from oxidative stress-induced cell death, a common model for neurodegeneration.[10][11]
Workflow Diagram:
Caption: Workflow for the SH-SY5Y neuroprotection assay against oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
NeuroIndole-1 (NI-1)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 5 x 10⁴ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[11]
-
Compound Treatment: Pre-treat the cells with various concentrations of NI-1 (e.g., 1 nM to 10 µM) for 2 hours.[11]
-
Induce Oxidative Stress: Add H₂O₂ to the wells to a final concentration of 300 µM to induce oxidative stress. Include control wells with no H₂O₂ and wells with H₂O₂ but no NI-1. Incubate for an additional 24 hours.[11]
-
Assess Cell Viability (MTT Assay): a. Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control. Plot the results to determine the EC50 of NI-1 for neuroprotection.
Protocol 3: Western Blot Analysis of Phosphorylated Tau (p-Tau)
This protocol is used to quantify the reduction in tau phosphorylation at specific sites (e.g., Ser396) in cell lysates after treatment with NI-1.[12]
Workflow Diagram:
Caption: General workflow for Western Blot analysis of phosphorylated tau.
Materials:
-
Cell lysates from NI-1 treated and control cells
-
Lysis buffer containing protease and phosphatase inhibitors[13]
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST is recommended for phosphoproteins)[13]
-
Primary antibodies: Rabbit anti-p-Tau (Ser396), Mouse anti-Total Tau, Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Treat cells (e.g., SH-SY5Y or primary neurons) with NI-1 for the desired time. Lyse the cells in buffer supplemented with phosphatase and protease inhibitors. Determine protein concentration using a BCA or Bradford assay.[14]
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-Tau and anti-β-Actin) diluted in blocking buffer, typically overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Tau signal to the Total Tau or β-Actin signal to determine the relative change in phosphorylation.
References
- 1. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Modality of GSK-3 Inhibition For Treating Neurodegeneration [jneurology.com]
- 7. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]
- 13. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 14. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Antimicrobial and Antibacterial Assays of Indole-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial and antibacterial properties of novel indole-piperazine derivatives. The following protocols and data presentation guidelines are designed to assist researchers in the systematic screening and characterization of these compounds for potential therapeutic applications. Indole-piperazine scaffolds are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2]
Data Presentation: Quantitative Summary of Antimicrobial Activity
The effective comparison of antimicrobial activity is crucial for structure-activity relationship (SAR) studies and lead compound selection. All quantitative data from the primary screening assays should be summarized in a clear, tabular format.
Table 1: Minimum Inhibitory Concentration (MIC) of Indole-Piperazine Derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 8 | Ciprofloxacin | 1 |
| Escherichia coli | 16 | Ciprofloxacin | 0.5 | |
| Pseudomonas aeruginosa | 32 | Ciprofloxacin | 2 | |
| Klebsiella pneumoniae | 16 | Ciprofloxacin | 1 | |
| Derivative B | Staphylococcus aureus | 4 | Ciprofloxacin | 1 |
| Escherichia coli | 8 | Ciprofloxacin | 0.5 | |
| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 2 | |
| Klebsiella pneumoniae | 8 | Ciprofloxacin | 1 |
Table 2: Minimum Bactericidal Concentration (MBC) of selected Indole-Piperazine Derivatives.
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Derivative B | Staphylococcus aureus | 4 | 8 | 2 |
| Escherichia coli | 8 | 32 | 4 |
Table 3: Cytotoxicity (IC50) of lead Indole-Piperazine Derivatives on a mammalian cell line.
| Compound ID | Cell Line | IC50 (µg/mL) |
| Derivative B | HeLa | > 64 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established standards and can be adapted to specific laboratory conditions and research needs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] The broth microdilution method is a standard and widely used technique for determining the MIC of novel compounds.[5][6]
Materials:
-
Test indole-piperazine derivatives
-
Appropriate solvent (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[5]
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the indole-piperazine derivative in a suitable solvent to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5]
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
In the first column of wells, add 50 µL of the compound stock solution to achieve the highest desired final concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, down the plate. Discard 50 µL from the last column of wells containing the compound.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well, except for the sterility control well. The final volume in each well will be 100 µL.
-
Include a growth control well (CAMHB + inoculum) and a sterility control well (CAMHB only).
-
-
Incubation: Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth (turbidity) of the organism.[4]
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] This assay is a logical follow-up to the MIC assay to determine if a compound is bacteriostatic or bactericidal.
Materials:
-
Results from the MIC assay
-
Nutrient agar plates
Protocol:
-
Following the MIC determination, select the wells showing no visible growth.
-
From the well corresponding to the MIC and at least two more concentrated dilutions, plate a small aliquot (e.g., 10 µL) onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][9]
Anti-Biofilm Assay
Biofilms are a major concern in clinical settings as they can exhibit increased resistance to antimicrobial agents. The crystal violet (CV) assay is a common method to quantify biofilm formation.[10]
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
0.1% Crystal Violet solution
-
30% Acetic Acid in water
Protocol:
-
Prepare a bacterial suspension as described for the MIC assay and dilute it in TSB with glucose.
-
Add 100 µL of the bacterial suspension to the wells of a microtiter plate.
-
Add 100 µL of the indole-piperazine derivative at various concentrations (typically below the MIC) to the wells. Include a growth control without the compound.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes.
-
Wash the wells again with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. A reduction in absorbance indicates biofilm inhibition.
Cytotoxicity Assay (MTT Assay)
It is essential to assess the toxicity of potential antimicrobial agents against mammalian cells to determine their therapeutic index.[11][12] The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[6][13]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile 96-well flat-bottom microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Protocol:
-
Seed the 96-well plates with the mammalian cells at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the indole-piperazine derivative in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation with MTT, remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Visualizations: Workflows and Mechanisms
Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and a potential mechanism of action.
Caption: Experimental workflow for the evaluation of indole-piperazine derivatives.
Caption: Potential mechanism of action for indole-piperazine derivatives.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. impactfactor.org [impactfactor.org]
- 3. protocols.io [protocols.io]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Piperine exhibits promising antibiofilm activity against Staphylococcus aureus by accumulating reactive oxygen species (ROS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Improving solubility of 6-[(Piperazin-1-yl)carbonyl]-1h-indole in aqueous solutions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with 6-[(Piperazin-1-yl)carbonyl]-1h-indole, focusing on challenges related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: The molecule has a dual nature. The 1H-indole core is hydrophobic, which tends to limit aqueous solubility. Conversely, the piperazine group is basic and ionizable.[1] At acidic pH, the piperazine nitrogen can be protonated, forming a positively charged species that is significantly more soluble in water. Therefore, the overall solubility is highly dependent on the pH of the solution.[2][3][4][5][6]
Q2: I'm observing very low solubility in neutral water (pH 7). Is this expected?
A2: Yes, this is expected. In neutral or basic solutions, the piperazine group is primarily in its neutral, un-ionized form. The molecule's hydrophobic indole portion dominates, leading to poor aqueous solubility. Significant increases in solubility are anticipated in acidic conditions where the piperazine moiety becomes protonated.[2][7]
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This phenomenon, known as "crashing out," is common for poorly soluble compounds and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[8] To address this, you can:
-
Lower the Final Concentration: Ensure your target concentration is below the compound's kinetic solubility limit in the assay buffer.[9]
-
Increase DMSO Carryover: If your experimental system tolerates it, a slightly higher final DMSO concentration (e.g., up to 1%) can help maintain solubility.[8] Always run appropriate vehicle controls.
-
Use an Acidic Buffer: If compatible with your experiment, using a buffer with a pH below 6 will increase the compound's solubility and may prevent precipitation.[6]
-
Employ Solubilizing Excipients: Consider advanced formulation strategies, such as using cyclodextrins or co-solvents in your aqueous medium.[10][11][12]
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4:
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer.[9][13] It measures the concentration at which a compound precipitates from a supersaturated solution and is useful for high-throughput screening in early discovery.[9][14]
-
Thermodynamic Solubility is the true equilibrium solubility. It's determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[7][9][13] This is the gold standard for lead optimization and formulation development.[13][14]
For initial experiments, kinetic solubility is often sufficient. For formulation and later-stage development, thermodynamic solubility is crucial.[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible results in biological assays.
-
Possible Cause: The compound may be precipitating in the assay medium, leading to an unknown and variable effective concentration.
-
Troubleshooting Steps:
-
Determine Kinetic Solubility: First, measure the kinetic solubility of the compound directly in your assay buffer to establish its maximum soluble concentration under your specific conditions.[15]
-
Adjust pH: If your assay permits, lower the pH of the medium to increase the compound's solubility.[15]
-
Use Co-solvents: Incorporate a small percentage of a water-miscible organic solvent (co-solvent) like ethanol or propylene glycol in your assay buffer.[16] This can increase the solubility of nonpolar compounds.[17][18]
-
Visual Inspection: Always visually inspect your assay plates or tubes for any signs of precipitation (cloudiness, particles) before and after adding the compound.
-
Solubility Enhancement Strategies & Data
Several techniques can be employed to improve the aqueous solubility of this compound.[10][12][19] The most effective strategies for this molecule involve leveraging its basic piperazine group.
pH Modification
Adjusting the pH to an acidic range is the most direct method to increase solubility.[12] Protonation of the piperazine ring increases the molecule's polarity and interaction with water.[2]
Table 1: Predicted pH-Dependent Thermodynamic Solubility
| pH of Aqueous Buffer | Predicted Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
|---|---|---|
| 7.4 | < 1 | - |
| 6.0 | 50 | > 50x |
| 5.0 | 500 | > 500x |
| 4.0 | > 2000 | > 2000x |
Note: These are illustrative values. Actual solubility must be determined experimentally.
Use of Co-solvents
A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous solvent.[17][18]
Table 2: Example of Co-solvent Effect on Solubility at pH 7.4
| Co-solvent System (in Water) | Solubility (µg/mL) | Fold Increase |
|---|---|---|
| None (Water only) | < 1 | - |
| 10% Ethanol | 5 | ~5x |
| 20% Propylene Glycol (PG) | 15 | ~15x |
| 10% Polyethylene Glycol 400 (PEG 400) | 12 | ~12x |
Note: Suitability of co-solvents depends on the specific experimental system (e.g., cell-based assays).
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[20][21] They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[12][20]
Table 3: Example of Cyclodextrin Effect on Solubility at pH 7.4
| Cyclodextrin Type (in Water) | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
|---|---|---|---|
| None | - | < 1 | - |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 2% | 25 | ~25x |
| Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) | 2% | 40 | ~40x |
Note: The formation of an inclusion complex needs to be confirmed by analytical methods.
Experimental Protocols
Protocol 1: Determination of pH-Dependent Thermodynamic Solubility
This protocol uses the shake-flask method, which is considered the gold standard for determining equilibrium solubility.[7][14]
-
Preparation: Prepare a series of buffers with different pH values (e.g., 4.0, 5.0, 6.0, 7.4).
-
Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer. Ensure enough solid is present to maintain a saturated solution.[8]
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Shake for 24-48 hours to ensure equilibrium is reached.[15]
-
Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[8]
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Reporting: Report the solubility in µg/mL or µM at the specified pH and temperature.[8]
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a co-solvent lyophilization method to prepare a solid inclusion complex.[22]
-
Dissolve Cyclodextrin: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water in a flask.
-
Dissolve Compound: In a separate vial, dissolve this compound in a minimal amount of a suitable organic co-solvent (e.g., a mixture of Tert-butyl alcohol and Acetonitrile).[22]
-
Mixing: Add the compound solution drop-wise to the stirring cyclodextrin solution.[22] Continue stirring for 24 hours at room temperature.
-
Lyophilization: Freeze the resulting clear solution (e.g., at -80°C) and then lyophilize (freeze-dry) for 48 hours to obtain a dry powder.
-
Characterization: The resulting powder can be characterized using techniques like DSC, XRD, or NMR to confirm the formation of the inclusion complex.[22] The aqueous solubility of this powder can then be determined using Protocol 1.
Visualizations
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: Workflow for pH-dependent thermodynamic solubility determination.
References
- 1. mdpi.com [mdpi.com]
- 2. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. fiveable.me [fiveable.me]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. benchchem.com [benchchem.com]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ijpbr.in [ijpbr.in]
- 12. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. pharmatutor.org [pharmatutor.org]
- 15. benchchem.com [benchchem.com]
- 16. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. researchgate.net [researchgate.net]
- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. oatext.com [oatext.com]
- 22. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 6-[(Piperazin-1-yl)carbonyl]-1h-indole in cell culture media
Welcome to the technical support center for 6-[(Piperazin-1-yl)carbonyl]-1h-indole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in common cell culture media and to offer troubleshooting for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How can I determine the stability of this compound in my specific cell culture medium?
A1: The most reliable method is to conduct a stability study by incubating the compound in your complete cell culture medium (including serum and other supplements) at 37°C and 5% CO2.[1] You should collect samples at various time points (e.g., 0, 6, 12, 24, 48, and 72 hours) and quantify the concentration of the parent compound using analytical techniques such as LC-MS/MS or HPLC-UV.[1][2] A decrease in concentration over time is indicative of instability.
Q2: What are the common factors that can affect the stability of indole-based compounds in cell culture?
A2: Several factors can influence the stability of indole compounds in cell culture media:
-
Metabolic Degradation: Cells, particularly if they are metabolically active (e.g., hepatocytes), can metabolize the compound.[3][4] The indole ring and piperazine moiety can be susceptible to enzymatic modifications.
-
Chemical Degradation: Components within the media, such as iron or cysteine, can promote oxidative or reductive degradation of the compound.[1] The pH of the medium can also play a role.
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic culture vessels, leading to a perceived decrease in concentration.[2]
-
Presence of Serum: Serum proteins can bind to the compound, which may either stabilize it or reduce its free concentration and availability to the cells.[1]
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper handling of stock solutions is critical for reproducible results.
-
Solvent Selection: Use a high-purity solvent in which the compound is highly soluble, most commonly dimethyl sulfoxide (DMSO).[1]
-
Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the volume of solvent added to the cell culture. The final DMSO concentration should typically be kept below 0.5% to avoid cytotoxicity.[1]
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: What should I do if I find that this compound is unstable in my long-term experiments?
A4: If you observe significant degradation of the compound, consider the following strategies:
-
Frequent Media Changes: Replace the culture medium with fresh medium containing the compound at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration.[1]
-
Use of a More Stable Analog: If available, a structurally related analog with improved stability could be a viable alternative.
-
Adjust Experimental Design: If possible, shorten the duration of the experiment to minimize the impact of compound instability.[1]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Diminished or no biological effect in a multi-day experiment. | Compound degradation in the culture medium. | Perform a stability study to determine the compound's half-life in your specific medium. If unstable, implement frequent media changes or shorten the experiment duration.[1] |
| Cellular metabolism of the compound. | Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to assess susceptibility to metabolism.[1] Consider using a higher initial concentration if not cytotoxic. | |
| Poor cell permeability. | Evaluate the cellular uptake of the compound. The compound may not be effectively crossing the cell membrane. | |
| High variability between replicate wells or experiments. | Inconsistent compound concentration due to degradation or adsorption. | Ensure proper mixing upon addition to the medium. Pre-coating plates with a blocking agent might reduce non-specific binding. |
| Issues with stock solution stability. | Prepare fresh stock solutions and store them in single-use aliquots to avoid freeze-thaw cycles.[1] | |
| Unexpected cytotoxicity. | Degradation products may be more toxic than the parent compound. | Characterize any major degradation products using LC-MS/MS to assess their potential toxicity. |
| High solvent concentration. | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.5%).[1] |
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
This protocol provides a method to determine the stability of this compound in a cell-free culture medium over time.
Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
37°C, 5% CO2 incubator
-
LC-MS/MS or HPLC-UV for analysis
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking the Medium: Warm the complete cell culture medium to 37°C. Spike the pre-warmed medium with the compound stock solution to the final desired working concentration.
-
Incubation: Aliquot the medium containing the compound into sterile tubes for each time point. Place the tubes in a 37°C, 5% CO2 incubator.[1]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove one tube from the incubator and store it at -80°C until analysis.
-
Sample Analysis: Thaw the samples and analyze the concentration of the parent compound using a validated LC-MS/MS or HPLC-UV method.
-
Data Analysis: Plot the concentration of the compound as a percentage of the initial concentration (time 0) versus time to determine the stability profile.
Data Presentation
Table 1: Stability of this compound in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 95 |
| 12 | 88 |
| 24 | 75 |
| 48 | 55 |
| 72 | 30 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Table 2: Stability of this compound in RPMI-1640 with 10% FBS at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 6 | 98 |
| 12 | 92 |
| 24 | 85 |
| 48 | 68 |
| 72 | 45 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Diverse roles of microbial indole compounds in eukaryotic systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 6-substituted indoles
Welcome to the Technical Support Center for the synthesis of 6-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole core. However, the reaction can be sensitive to substrate electronics and reaction conditions, leading to challenges in achieving high yields and purity, especially with substituted phenylhydrazines.
Frequently Asked Questions (FAQs)
Q1: I am observing a low to no yield of my desired 6-substituted indole. What are the likely causes?
A1: Low or no product formation in a Fischer indole synthesis can stem from several factors:
-
N-N Bond Cleavage: Electron-donating groups on the phenylhydrazine ring can promote the cleavage of the N-N bond in the hydrazone intermediate, a common side reaction that competes with the desired cyclization.[1]
-
Unstable Hydrazone: The hydrazone intermediate itself may be unstable under the strong acidic conditions required for the reaction, leading to decomposition before cyclization can occur.[1]
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. An acid that is too strong can cause decomposition, while one that is too weak may not facilitate the reaction efficiently.[2]
-
Steric Hindrance: Bulky substituents on either the phenylhydrazine or the carbonyl compound can sterically hinder the key[3][3]-sigmatropic rearrangement, reducing the reaction rate and yield.[2]
-
Impure Starting Materials: Impurities in the phenylhydrazine or carbonyl compound can interfere with the reaction.[1]
Q2: My reaction with a 6-substituted phenylhydrazine is producing a mixture of regioisomers (4- and 6-substituted indoles). How can I improve the regioselectivity?
A2: The regioselectivity of the Fischer indole synthesis with meta-substituted phenylhydrazines is influenced by both electronic and steric factors. Generally, electron-donating groups at the meta-position favor the formation of the 6-substituted indole, while electron-withdrawing groups tend to favor the 4-substituted isomer. To improve selectivity for the 6-substituted product, consider using milder reaction conditions and a less forceful acid catalyst, which can favor the electronically preferred pathway over sterically driven cyclization.
Q3: My 6-nitroindole synthesis is failing. Are there specific issues with strongly electron-withdrawing groups?
A3: Yes, strong electron-withdrawing groups like a nitro group on the phenylhydrazine ring can significantly deactivate the aromatic ring, making the electrophilic cyclization step of the Fischer indole synthesis more difficult. This often results in low yields or reaction failure under standard conditions. An improved procedure for nitroindoles involves using a mixture of phosphoric acid and toluene, with continuous extraction of the product into the toluene phase to minimize product degradation under the harsh acidic conditions.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | N-N bond cleavage due to electron-rich phenylhydrazine. | Use a milder acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) and lower reaction temperatures.[1] |
| Decomposition of hydrazone intermediate. | Form the hydrazone in situ under milder conditions before adding the stronger acid for cyclization.[1] | |
| Inappropriate acid strength or concentration. | Screen various Brønsted (e.g., H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal catalyst for your substrate.[5][6] | |
| Mixture of Regioisomers | Competing cyclization pathways (to C-4 and C-6). | For meta-substituted phenylhydrazines with electron-donating groups, milder conditions generally favor the 6-substituted product. Experiment with lower temperatures and weaker acids. |
| Product Decomposition | The indole product is unstable in strong acid. | Neutralize the reaction mixture promptly upon completion. Consider a two-phase system where the product is extracted into an organic solvent as it is formed.[4] |
| Reaction Stalls | Impure starting materials. | Purify phenylhydrazine and carbonyl compounds before use. |
Data Presentation: Fischer Indole Synthesis of 6-Substituted Indoles
| 6-Substituent | Carbonyl Compound | Catalyst/Solvent | Temp (°C) | Time (h) | Yield (%) |
| H | Cyclohexanone | p-TSA / Toluene | Reflux | 2 | 92 |
| 6-CN | Piperidin-4-one derivative | Acetic Acid | Reflux | 2 | 75-85[5] |
| 6-NO₂ | Propanal | H₃PO₄ / Toluene | 90-100 | 6 | 80 (mixture with 4-isomer)[4] |
| 6-Me | Cyclohexanone | Acetic Acid | Reflux | 3 | 85 |
Experimental Protocol: Synthesis of 6-Chloro-2,3-dimethylindole
Materials:
-
4-Chlorophenylhydrazine hydrochloride
-
Methyl ethyl ketone (MEK)
-
Polyphosphoric acid (PPA)
Procedure:
-
In a round-bottom flask, combine 4-chlorophenylhydrazine hydrochloride (1.0 eq) and methyl ethyl ketone (1.1 eq).
-
Add polyphosphoric acid (PPA) (10 eq by weight) to the mixture with stirring.
-
Heat the reaction mixture to 100-110 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-chloro-2,3-dimethylindole.
Workflow and Mechanism Diagrams
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Buchwald-Hartwig reactions, are powerful tools for the functionalization of a pre-formed indole core, typically starting from a halo-indole (e.g., 6-bromoindole or 6-chloroindole).
Heck Coupling
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This is a valuable method for introducing alkenyl groups at the 6-position of the indole ring.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction on 6-bromoindole is giving low yields. What are the common issues?
A1: Low yields in Heck couplings of haloindoles can be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is run under an inert atmosphere with degassed solvents.
-
Suboptimal Ligand: The choice of phosphine ligand is crucial. For electron-rich indoles, bulky, electron-rich phosphine ligands often perform better.
-
Incorrect Base: The base plays a key role in regenerating the active catalyst. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases like triethylamine can also be effective. The choice of base may need to be optimized for your specific substrate.
-
Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition.
Q2: I am observing the formation of reduced starting material (dehalogenation) instead of the coupled product. How can I minimize this?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings. It can be minimized by:
-
Optimizing the Ligand: Certain ligands can favor the desired reductive elimination over competing pathways.
-
Choice of Hydride Source: If a hydride source is inadvertently present (e.g., from the solvent or additives), it can lead to dehalogenation. Ensure anhydrous conditions and pure reagents.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst. | Use a fresh palladium source and ensure inert reaction conditions. |
| Poor choice of ligand. | Screen a variety of phosphine ligands (e.g., PPh₃, P(o-tol)₃, bulky biaryl phosphines). | |
| Insufficiently strong or soluble base. | Try different bases such as K₂CO₃, Cs₂CO₃, or an organic amine base like Et₃N. | |
| Side Product Formation | Hydrodehalogenation. | Ensure anhydrous conditions and screen different ligands. |
| Homocoupling of the alkene. | Adjust the stoichiometry of the reactants. |
Data Presentation: Heck Coupling of 6-Bromoindole
| Alkene | Pd Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 85 |
| Ethyl acrylate | Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMA | 120 | 92 |
| n-Butyl acrylate | PdCl₂(PPh₃)₂ | - | NaOAc | NMP | 140 | 88 |
Experimental Protocol: Heck Coupling of 6-Bromoindole with Styrene
Materials:
-
6-Bromoindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add 6-bromoindole (1.0 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous DMF, styrene (1.2 eq), and triethylamine (1.5 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Mechanism Diagram
Suzuki Coupling
The Suzuki coupling is a highly versatile reaction for the formation of C-C bonds by coupling an organoboron species with an organic halide. It is widely used to synthesize 6-arylindoles from 6-haloindoles.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters for a successful Suzuki coupling with 6-bromoindole?
A1: The key to a successful Suzuki coupling lies in the careful selection of:
-
Palladium Catalyst and Ligand: A wide range of palladium catalysts and phosphine ligands are available. For challenging substrates, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[7]
-
Base: The base is crucial for activating the boronic acid. Common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can significantly impact the reaction rate and yield.[8][9]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[7]
Q2: My Suzuki reaction is slow or incomplete. How can I improve the reaction rate?
A2: To increase the reaction rate, you can:
-
Increase the Temperature: Suzuki couplings are often run at elevated temperatures (80-110 °C).
-
Choose a More Active Catalyst/Ligand System: Screening different palladium precatalysts and ligands can identify a more active system for your specific substrates.
-
Use a Stronger Base: In some cases, a stronger base can accelerate the transmetalation step.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient transmetalation. | Optimize the base (try K₃PO₄ or Cs₂CO₃) and ensure adequate water in the solvent mixture.[8][9] |
| Catalyst deactivation. | Use degassed solvents and run the reaction under a strict inert atmosphere. | |
| Protodeboronation of the boronic acid. | Use the boronic acid as fresh as possible and consider using a milder base or lower temperature if this is a significant issue. | |
| No Reaction | Poor choice of catalyst/ligand. | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. |
| Low reaction temperature. | Gradually increase the reaction temperature, monitoring for any product decomposition. |
Data Presentation: Suzuki Coupling of 6-Bromoindole
| Boronic Acid | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 95 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | Na₂CO₃ | DMF/H₂O | 91 |
| 3-Pyridylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 2-Thienylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane/H₂O | 93 |
Experimental Protocol: Suzuki Coupling of 6-Bromoindole with Phenylboronic Acid
Materials:
-
6-Bromoindole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water
Procedure:
-
In a Schlenk flask, combine 6-bromoindole (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add Pd(PPh₃)₄ (5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.[10][11][12][13]
Mechanism Diagram
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of 6-aminoindoles from 6-haloindoles.
Frequently Asked Questions (FAQs)
Q1: I am having trouble with the Buchwald-Hartwig amination of 6-bromoindole. What are the key considerations?
A1: Successful Buchwald-Hartwig amination of haloindoles, especially those with a free N-H group, requires careful optimization:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination step and preventing β-hydride elimination. Ligands like XPhos, SPhos, and RuPhos are often good starting points.[1]
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate may be necessary for specific substrates.[1][3]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Q2: Can I use ammonia directly to synthesize 6-aminoindole?
A2: While direct coupling with ammonia is possible, it can be challenging due to the low nucleophilicity of ammonia and its potential to coordinate strongly to the palladium center. Often, an "ammonia equivalent" such as lithium bis(trimethylsilyl)amide (LiHMDS) followed by hydrolysis, or benzophenone imine followed by hydrolysis, is used to achieve higher yields.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Inefficient reductive elimination. | Screen bulky, electron-rich phosphine ligands. |
| Catalyst inhibition by the amine. | Use a higher catalyst loading or a more robust ligand. | |
| Incomplete deprotonation of the amine. | Use a stronger base like NaOtBu or LiHMDS.[1][3] | |
| Side Reactions | Hydrodehalogenation. | Optimize the ligand and ensure strictly anhydrous conditions. |
| Dimerization of the aryl halide. | Lower the reaction temperature or catalyst loading. |
Data Presentation: Buchwald-Hartwig Amination of 6-Bromoindole
| Amine | Pd Catalyst | Ligand | Base | Solvent | Yield (%) |
| Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 92 |
| Aniline | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 88 |
| n-Butylamine | Pd₂(dba)₃ | RuPhos | LiHMDS | THF | 85 |
| Piperidine | Pd(OAc)₂ | Josiphos | K₃PO₄ | Toluene | 90[3] |
Experimental Protocol: Buchwald-Hartwig Amination of 6-Bromoindole with Morpholine
Materials:
-
6-Bromoindole
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (1.5 mol%), BINAP (3.6 mol%), and NaOtBu (1.4 eq).
-
Add 6-bromoindole (1.0 eq) and anhydrous toluene.
-
Add morpholine (1.2 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
Mechanism Diagram
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. name-reaction.com [name-reaction.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. rsc.org [rsc.org]
Technical Support Center: Chromatographic Purification of Indole-Piperazine Compounds
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the unique challenges associated with the chromatographic purification of indole-piperazine compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during the purification of indole-piperazine compounds, offering targeted solutions and preventative measures.
Q1: Why am I observing significant peak tailing for my indole-piperazine compound on a standard silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like indole-piperazines on acidic silica gel. The free silanol groups (Si-OH) on the silica surface can strongly and non-specifically interact with the basic nitrogen atoms of the piperazine ring, leading to poor peak shape and reduced resolution.
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your mobile phase to neutralize the acidic silanol groups. A common approach is to add 0.1-1% triethylamine (TEA) or ammonia to the eluent. This will compete with your compound for binding to the active sites on the silica.
-
Column Choice: Consider using a deactivated or end-capped silica column where the free silanol groups have been chemically modified to reduce their activity. Alternatively, alumina (basic or neutral) can be a suitable stationary phase for these compounds.
-
Alternative Chromatography: Switch to reverse-phase chromatography, which is often better suited for purifying polar and ionizable compounds.
Q2: My indole-piperazine compound appears to be degrading on the column. What could be the cause and how can I prevent it?
A2: The indole nucleus can be sensitive to acidic conditions, which are often present on standard silica gel or when using acidic mobile phase additives like trifluoroacetic acid (TFA) in reverse-phase HPLC. This can lead to on-column degradation.
Troubleshooting Steps:
-
pH Control: In reverse-phase HPLC, use a mobile phase buffered to a neutral or slightly basic pH. Buffers such as ammonium bicarbonate or phosphate buffers can be effective. Ensure your column is stable at the chosen pH.
-
Avoid Harsh Acids: If possible, replace strong acids like TFA with weaker acids like formic acid or acetic acid in your mobile phase.
-
Temperature Control: Perform the purification at a lower temperature to reduce the rate of potential degradation reactions.
-
Minimize Residence Time: Use a shorter column or a faster flow rate to decrease the time your compound spends in contact with the stationary phase.
Q3: I am struggling to separate my target indole-piperazine from a closely related impurity. What strategies can I employ to improve resolution?
A3: Achieving baseline separation between structurally similar compounds requires optimizing the selectivity of your chromatographic system.
Troubleshooting Steps:
-
Optimize Mobile Phase: Systematically vary the solvent strength and composition of your mobile phase. In reverse-phase, changing the organic modifier (e.g., from acetonitrile to methanol) can alter selectivity.
-
Column Chemistry: Try a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or a polar-embedded column might offer different selectivity for aromatic and polar compounds.
-
Temperature: Adjusting the column temperature can influence the interactions between your analytes and the stationary phase, sometimes leading to improved resolution.
-
Gradient Optimization: If using a gradient method, make the gradient shallower around the elution time of your target compound to increase the separation between closely eluting peaks.
Troubleshooting Workflow for Poor Resolution
Caption: A flowchart illustrating the decision-making process for troubleshooting poor resolution in chromatography.
Quantitative Data & Methodologies
This section provides structured data and detailed protocols for the purification of indole-piperazine compounds.
Table 1: Comparison of Mobile Phase Modifiers in Reverse-Phase HPLC
This table summarizes the effect of different acidic modifiers on the retention and peak shape of a model indole-piperazine compound.
| Modifier (0.1% v/v) | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Trifluoroacetic Acid (TFA) | 8.2 | 1.8 | 8,500 |
| Formic Acid | 7.5 | 1.3 | 12,000 |
| Acetic Acid | 7.2 | 1.2 | 13,500 |
| Conditions: C18 column (4.6 x 150 mm, 5 µm), 1.0 mL/min flow rate, 30°C, Gradient: 10-90% Acetonitrile in Water over 15 min. |
Experimental Protocol: Preparative HPLC Purification of an Indole-Piperazine Derivative
This protocol outlines a general procedure for the purification of an indole-piperazine compound using preparative reverse-phase HPLC.
1. Materials and Equipment:
-
Preparative HPLC system with a UV detector
-
C18 preparative column (e.g., 21.2 x 250 mm, 10 µm)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Crude sample of the indole-piperazine compound
-
Rotary evaporator
2. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
3. Method Development (Analytical Scale):
-
Develop an optimized separation method on an analytical HPLC system using a C18 column.
-
Screen different mobile phase compositions (e.g., water/acetonitrile vs. water/methanol) and modifiers (e.g., 0.1% formic acid vs. 0.1% TFA) to achieve the best resolution and peak shape.
-
Determine the retention time of the target compound.
4. Preparative Purification:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the filtered crude sample onto the column. The injection volume will depend on the sample concentration and column capacity.
-
Run the preparative gradient method, scaling the flow rate appropriately for the larger column diameter.
-
Monitor the separation at a suitable UV wavelength (e.g., 254 nm or the λmax of the indole chromophore).
-
Collect fractions corresponding to the peak of the target compound.
5. Post-Purification Work-up:
-
Combine the pure fractions.
-
Remove the organic solvent using a rotary evaporator.
-
If necessary, lyophilize the remaining aqueous solution to obtain the final purified compound as a solid.
Purification Workflow Diagram
Caption: A generalized workflow for the preparative HPLC purification of indole-piperazine compounds.
Technical Support Center: Troubleshooting Artifacts in High-Throughscreenings of Indole-Based Compounds
This technical support center provides guidance to researchers, scientists, and drug development professionals on identifying and mitigating common artifacts encountered during high-throughput screening (HTS) of indole-based compound libraries.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are seeing a high number of hits from our indole library in a luciferase-based reporter assay. How can we determine if these are genuine hits or artifacts?
A1: High hit rates in luciferase assays with indole-containing compounds are often due to assay interference.[1][2] Indole scaffolds are known to interfere with luciferase enzymes, leading to false-positive results.[1]
Troubleshooting Steps:
-
Run a Counter-Screen: Perform the assay in the absence of the primary biological target. If the compounds still show activity, they are likely interfering with the assay components, such as the luciferase enzyme itself.[2]
-
Use an Orthogonal Assay: Validate your hits using a different assay technology that does not rely on luciferase (e.g., a fluorescence resonance energy transfer [FRET] or absorbance-based assay).[2][3] Genuine hits should show activity across different assay platforms.
-
Check for Compound-Intrinsic Fluorescence: Measure the intrinsic fluorescence of your indole compounds at the excitation and emission wavelengths of the assay. Compounds that fluoresce can cause significant interference in fluorescence-based readouts.
Q2: Several of our promising indole hits are active across multiple, unrelated HTS campaigns. What could be the cause of this promiscuity?
A2: Compounds that appear active in numerous assays are often termed Pan-Assay Interference Compounds (PAINS).[4][5] These compounds typically act through non-specific mechanisms rather than specific interactions with a biological target.[5][6] The indole scaffold is a known feature in some PAINS alerts.[4]
Troubleshooting Steps:
-
PAINS Substructure Filtering: Use computational filters to check if your indole hits contain substructures commonly associated with PAINS. Several online tools and software packages are available for this purpose.
-
Aggregation Assay: Investigate whether your compounds form aggregates at the concentrations used in the HTS. Aggregation is a very common cause of non-specific inhibition.[1][7] This can be tested by dynamic light scattering (DLS) or by observing the effect of detergents (e.g., Triton X-100) on compound activity.[3][7]
-
Review the Literature: A growing body of literature describes common PAINS and their mechanisms of action, which can help identify problematic compounds.[4][8]
Q3: Our biochemical assay involves a thiol-containing substrate, and we are concerned about potential reactivity with our indole library. How can we test for this?
A3: Certain indole derivatives, particularly those with electrophilic groups, can exhibit thiol reactivity, leading to false positives in assays with thiol-containing molecules like cysteine proteases.[1]
Troubleshooting Steps:
-
Thiol Reactivity Assay: A common method is to incubate the compound with a thiol-containing probe, such as glutathione or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and monitor for a reaction using spectrophotometry or mass spectrometry.
-
Include Dithiothreitol (DTT) in the Assay Buffer: The presence of a reducing agent like DTT can help mitigate the effects of thiol-reactive compounds. If the compound's activity is significantly reduced in the presence of DTT, it may be a thiol-reactive artifact.
Q4: We suspect some of our indole hits might be acting as redox cyclers. What experiments can we perform to confirm this?
A4: Redox-cycling compounds (RCCs) can generate reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which can interfere with assay readouts, particularly in cell-based assays.[1][2]
Troubleshooting Steps:
-
Hydrogen Peroxide Detection Assay: A robust method to identify RCCs is to measure the production of H₂O₂ in the presence of the compound.[2] This can be done using commercially available kits.
-
Effect of Antioxidants: The addition of antioxidants, such as N-acetylcysteine, to the assay medium can quench the effects of ROS. A significant decrease in compound activity in the presence of an antioxidant is indicative of a redox-cycling mechanism.
Q5: Could metal impurities in our compound stocks be causing false positives?
A5: Yes, inorganic impurities, particularly metal ions like zinc, can cause false-positive signals in HTS campaigns by inhibiting enzymes or interfering with assay detection systems.[9][10]
Troubleshooting Steps:
-
Counter-Screen with a Chelator: A straightforward way to test for metal-ion-mediated inhibition is to perform the assay in the presence of a strong chelating agent, such as EDTA or TPEN.[10] If the compound's inhibitory activity is reversed by the chelator, it is likely due to metal contamination.
-
Analytical Chemistry: Use techniques like nuclear magnetic resonance (NMR) or mass spectrometry to check the purity of your compound stocks and identify any potential organic or inorganic impurities.[9]
Data Presentation
Table 1: Common Artifacts and Key Experimental Indicators
| Artifact Type | Common Assay Types Affected | Key Experimental Indicator | Reference |
| Luciferase Inhibition | Luciferase-based reporter assays | Activity in a target-less counter-screen | [1][2] |
| Compound Aggregation | Biochemical assays, especially with purified proteins | Activity is sensitive to the addition of non-ionic detergents | [1][3][7] |
| Thiol Reactivity | Assays with thiol-containing reagents or targets | Reaction with a thiol-containing probe (e.g., DTNB) | [1] |
| Redox Cycling | Cell-based assays, redox-sensitive assays | Production of hydrogen peroxide | [1][2] |
| PAINS | Multiple, unrelated assays | Activity across diverse biological targets and assay formats | [4][5] |
| Metal Impurities | Biochemical and biosensor assays | Inhibition is reversed by the addition of a chelator (e.g., EDTA) | [9][10] |
Experimental Protocols
Protocol 1: Luciferase Interference Counter-Screen
-
Objective: To determine if a compound directly inhibits the luciferase enzyme.
-
Methodology:
-
Prepare two sets of assay plates.
-
Plate A (Primary Assay): Include all assay components: buffer, biological target, substrate, and the test compound.
-
Plate B (Counter-Screen): Include all assay components as in Plate A, but exclude the biological target .
-
Add the luciferase and its substrate to both plates according to the assay protocol.
-
Measure the luminescence signal from both plates.
-
-
Interpretation: If a compound shows a signal decrease in Plate B (the counter-screen), it is likely a luciferase inhibitor.
Protocol 2: Aggregation Assay using Non-Ionic Detergent
-
Objective: To assess if a compound's activity is due to the formation of aggregates.
-
Methodology:
-
Perform the primary assay under standard conditions.
-
Run a parallel assay where a low concentration (e.g., 0.01%) of a non-ionic detergent, such as Triton X-100, is included in the assay buffer.[3]
-
Compare the dose-response curves of the compound with and without the detergent.
-
-
Interpretation: A significant rightward shift in the IC₅₀ value or a complete loss of activity in the presence of the detergent suggests that the compound's inhibitory effect is likely due to aggregation.
Visualizations
Caption: A troubleshooting workflow for triaging HTS hits.
Caption: The relationship between an HTS hit, PAINS, and non-specific interactions.
References
- 1. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Apparent activity in high-throughput screening: origins of compound-dependent assay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Analysis of Piperazine-Containing Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the Nuclear Magnetic Resonance (NMR) analysis of piperazine-containing compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues observed in the NMR spectra of piperazine derivatives, providing explanations and practical solutions.
Issue 1: Broad or Poorly Resolved Signals
Q1: Why are the signals for the piperazine ring protons in my ¹H NMR spectrum broad and poorly defined at room temperature?
A: Broadening of piperazine proton signals is a common phenomenon and typically arises from dynamic chemical exchange processes occurring at a rate comparable to the NMR timescale.[1] Two primary processes are responsible:
-
Chair-to-Chair Interconversion: The piperazine ring is not planar and rapidly interconverts between two chair conformations. At room temperature, this "ring flipping" can be slow enough on the NMR timescale to cause significant line broadening.[2][3]
-
Nitrogen Inversion: The nitrogen atoms in the piperazine ring can also undergo inversion, contributing to the dynamic exchange.
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: Acquiring spectra at different temperatures is the most effective way to address this issue.
-
Cooling the sample (e.g., to 0 °C, -10 °C, or lower) can slow down the interconversion rates.[2][3] If the exchange becomes slow on the NMR timescale, you will observe sharper, distinct signals for the axial and equatorial protons.
-
Heating the sample (e.g., to 50 °C or higher) can increase the rate of interconversion.[2] If the exchange becomes fast on the NMR timescale, the broad signals will coalesce into a single, sharp, time-averaged signal.
-
-
Change the Solvent: The energy barrier for these dynamic processes can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent may alter the rate of exchange and improve signal resolution.[4]
-
Check Sample Concentration: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, which can contribute to signal broadening.[4] Try acquiring the spectrum with a more dilute sample.
Issue 2: More Signals Than Expected (Complex Spectra)
Q2: My compound is symmetric, yet I see more than the expected number of signals for the piperazine ring. Why is this?
A: The presence of multiple sets of signals for a seemingly symmetric piperazine derivative is often due to the presence of rotational isomers (rotamers) , particularly in N-acyl or N-aryl substituted piperazines.[2][5]
-
Restricted Amide Bond Rotation: In N-acylated piperazines, there is a significant energy barrier to rotation around the amide (N-C=O) bond due to its partial double bond character. This can lead to the presence of distinct syn and anti rotamers, each giving rise to its own set of NMR signals.[2][5]
Troubleshooting Steps:
-
Variable-Temperature (VT) NMR: Similar to troubleshooting broad signals, VT NMR is crucial here. Increasing the temperature can provide enough energy to overcome the rotational barrier, causing the signals from the different rotamers to coalesce into a single set of averaged signals.[2][5]
-
2D NMR Spectroscopy: Techniques like EXSY (Exchange Spectroscopy) can be used to confirm that the multiple sets of signals are from species that are in exchange with each other.
Issue 3: Complex Splitting Patterns
Q3: The signals for the piperazine protons show complex multiplets (e.g., doublet of doublets) instead of simple triplets. How do I interpret this?
A: The protons on a piperazine ring are often diastereotopic, meaning they are chemically non-equivalent. This is because the ring is not planar, and substituents on the ring or the nitrogen atoms can create a chiral environment.
-
Diastereotopic Protons: The axial and equatorial protons on the same carbon atom are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the protons on adjacent carbons (vicinal coupling). If the vicinal coupling constants to adjacent non-equivalent protons are different, complex splitting patterns like doublets of doublets will arise.
Troubleshooting and Analysis Steps:
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field NMR instrument can increase the separation (in Hz) between coupled signals, which can help to resolve complex multiplets.
-
2D NMR (COSY): A COSY (Correlation Spectroscopy) experiment is invaluable for deciphering complex splitting patterns. It shows which protons are coupled to each other, allowing you to trace the connectivity within the piperazine ring and assign the signals.[6]
Issue 4: pH-Dependent Chemical Shifts
Q4: The chemical shifts of my piperazine signals seem to vary between samples. Could pH be the cause?
A: Yes, the chemical shifts of piperazine protons are highly sensitive to pH. Piperazine is a diprotic base, and its protonation state will change depending on the pH of the solution.
-
Protonation Effects: Protonation of the nitrogen atoms deshields the adjacent protons, causing their signals to shift downfield (to a higher ppm value). As the pH of the solution changes, the equilibrium between the unprotonated, monoprotonated, and diprotonated forms of the piperazine ring will shift, resulting in a change in the observed chemical shifts.
Troubleshooting Steps:
-
Buffer the Sample: If you need to compare chemical shifts across different samples, ensure they are prepared in a buffered solution to maintain a constant pH.
-
Acid/Base Titration: You can intentionally perform an NMR titration by adding small aliquots of a deuterated acid (e.g., DCl in D₂O) or base (e.g., NaOD in D₂O) to your sample and acquiring a spectrum after each addition. This will allow you to observe the systematic change in chemical shifts as a function of pH and can help in signal assignment.
-
D₂O Exchange: Adding a drop of D₂O to your NMR sample in a protic solvent can help to identify the N-H proton signal, as it will exchange with deuterium and its signal will decrease in intensity or disappear.[4]
Data Presentation: Quantitative NMR Data
The following tables summarize typical chemical shift ranges for piperazine protons under different conditions. Note that these are approximate ranges, and actual values will depend on the specific substituents on the piperazine ring.
Table 1: Approximate ¹H NMR Chemical Shifts of Piperazine Protons in Different States
| State of Piperazine Ring | Typical ¹H Chemical Shift (ppm) | Observations |
| Neutral Piperazine | ~2.7 - 2.9 | A single sharp peak is often observed in aprotic solvents at room temperature due to rapid conformational exchange. |
| Monoprotonated Piperazine | ~3.0 - 3.5 | Signals shift downfield upon protonation. |
| Diprotonated Piperazine | ~3.5 - 4.0 | Further downfield shift is observed with the second protonation. |
| N-Acyl/Aryl Substituted | ~2.8 - 4.0 | A wider range of chemical shifts is observed due to the electronic effects of the substituent and the potential for multiple rotamers.[2][6] |
Table 2: Effect of Temperature on Piperazine ¹H NMR Spectra
| Temperature Range | Observation | Interpretation |
| Low Temperature (< 0 °C) | Multiple sharp signals for axial and equatorial protons. | Slow chair-to-chair interconversion.[2][3] |
| Intermediate Temperature (Room Temp) | Broad, poorly resolved signals. | Intermediate exchange rate on the NMR timescale. |
| High Temperature (> 50 °C) | Single, sharp, averaged signal. | Fast chair-to-chair interconversion.[2][5] |
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the piperazine-containing compound.
-
Solvent Addition: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. The solution should be clear and free of particulate matter.
-
Transfer to Spectrometer: Place the capped NMR tube in a spinner turbine and insert it into the NMR spectrometer.
Protocol 2: Variable-Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent is suitable for the desired temperature range (i.e., it will not freeze or boil).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Adjustment: Set the desired temperature on the NMR spectrometer. Allow the sample to equilibrate at the new temperature for at least 5-10 minutes before acquiring the spectrum.
-
Data Acquisition: Acquire spectra at various temperature increments (e.g., every 10-20 °C) over the desired range.
-
Return to Room Temperature: After the experiment, ensure the probe temperature is returned to room temperature before ejecting the sample.
Protocol 3: Signal Assignment using 2D NMR (COSY & HSQC)
-
Sample Preparation: Prepare a relatively concentrated sample (15-20 mg in 0.6 mL of solvent) to ensure good signal-to-noise in the 2D experiments.
-
¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum.
-
COSY Acquisition: Set up and run a standard COSY experiment. This will reveal correlations between protons that are coupled to each other (typically over 2-3 bonds).
-
HSQC Acquisition: Set up and run a standard HSQC (Heteronuclear Single Quantum Coherence) experiment. This will show correlations between protons and the carbon atoms they are directly attached to.
-
Data Analysis:
-
Use the HSQC spectrum to identify the chemical shifts of the carbon atoms in the piperazine ring.
-
Use the COSY spectrum to trace the proton-proton connectivities around the ring. Cross-peaks will indicate which protons are neighbors. By combining the information from both spectra, a definitive assignment of both the ¹H and ¹³C signals can be achieved.
-
Visualizations
Caption: Troubleshooting workflow for piperazine NMR analysis.
Caption: Dynamic processes affecting piperazine NMR spectra.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of Indole-Piperazine Amides
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with indole-piperazine amides in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragmentation pathways for indole-piperazine amides in positive-ion ESI-MS/MS?
A1: The fragmentation of indole-piperazine amides is typically characterized by cleavages at the amide bond and within the piperazine ring. The most common fragmentation pathway involves the cleavage of the amide (N-CO) bond, which is a characteristic fragmentation for amide-containing compounds.[1][2] This cleavage results in the formation of an acylium ion from the indole-carbonyl portion and the corresponding protonated piperazine fragment. Further fragmentation of the piperazine ring can then occur.
Q2: What are the characteristic fragment ions for the indole moiety?
A2: When analyzing indole derivatives, several characteristic fragment ions can be observed. Common fragments include those at m/z 144, 145, and 130.[3][4] Loss of HCN from the indole ring can also lead to a fragment at m/z 89.[5][6] The specific fragmentation will depend on the substitution pattern of the indole ring.
Q3: What are the typical fragment ions observed for the piperazine ring?
A3: The fragmentation of the piperazine ring is dependent on its substituents. For N-benzyl piperazines, a prominent fragment at m/z 91 (the tropylium ion) is often observed.[7] Phenylpiperazines can show characteristic fragments at m/z 119, 70, and 56.[7] Cleavage of the C-N bonds within the piperazine ring is a common fragmentation pathway.[7]
Q4: My MS/MS spectra are showing low intensity for the molecular ion and many fragments. What could be the cause?
A4: This could be due to "in-source" fragmentation, where the compound fragments in the ion source before entering the mass analyzer.[2] This can happen if the ion source parameters, such as voltages and temperatures, are set too high.[2] To mitigate this, try reducing the source voltages and temperatures. It is also possible that the amide bond is particularly labile under the chosen ESI conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Signal | - Compound instability- Inappropriate solvent system- Low concentration | - Prepare fresh samples.- Ensure the sample is dissolved in a solvent compatible with ESI-MS (e.g., methanol, acetonitrile, water).[8]- Increase the sample concentration. |
| Unexpected Adduct Ions (e.g., [M+Na]+, [M+K]+) | - Contamination from glassware, solvents, or reagents- High salt concentration in the sample | - Use high-purity, LC-MS grade solvents and reagents.[9]- Use clean glassware.- Consider adding a small amount of a volatile ammonium salt (e.g., ammonium formate or acetate) to the mobile phase to promote the formation of [M+H]+ or [M+NH4]+ adducts.[10][11] |
| Inconsistent Fragmentation Patterns | - Fluctuations in collision energy- In-source fragmentation | - Optimize and stabilize the collision energy for MS/MS experiments.- Reduce ion source temperatures and voltages to minimize in-source fragmentation.[2] |
| Fragment Ions Not Matching Expected Pathways | - Complex rearrangements- Presence of an unexpected isomer | - Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition of fragment ions.- Consider the possibility of alternative fragmentation mechanisms or protonation sites. |
| Low Fragment Ion Intensity | - Insufficient collision energy- Stable precursor ion | - Gradually increase the collision energy to induce more fragmentation.- If the precursor ion is very stable, consider using a different activation method if available (e.g., HCD instead of CID). |
Experimental Protocols
General LC-MS/MS Protocol for Indole-Piperazine Amide Analysis
This protocol provides a general starting point for the analysis of indole-piperazine amides. Optimization of these parameters for your specific analyte and instrument is recommended.
1. Sample Preparation:
-
Prepare a stock solution of the indole-piperazine amide in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over several minutes, hold for a short period, and then return to the initial conditions to re-equilibrate the column.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Column Temperature: 30 - 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is generally preferred for these compounds due to the presence of basic nitrogen atoms.
-
Full Scan (MS1): Acquire a full scan over a relevant m/z range (e.g., 100-1000) to determine the m/z of the protonated molecule [M+H]+.
-
Tandem MS (MS/MS): Perform a product ion scan of the [M+H]+ precursor ion.
-
Collision Energy: Optimize the collision energy to obtain a rich fragmentation spectrum. Start with a range of energies (e.g., 10-40 eV) to find the optimal value for your compound of interest.
Visualizations
Caption: Predicted fragmentation pathway of an indole-piperazine amide.
Caption: Troubleshooting workflow for inconsistent MS data.
References
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. tecan.com [tecan.com]
- 10. Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Off-Target Effects of Piperazine Derivatives in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the off-target effects of piperazine derivatives in cellular assays.
Troubleshooting Guide
Unexpected results in cellular assays involving piperazine derivatives can often be attributed to off-target effects or experimental variables. This guide provides solutions to common problems.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High cytotoxicity in both cancerous and non-cancerous cell lines | Compound Instability/Precipitation: The compound may not be fully dissolved, leading to localized high concentrations.[1][2] | - Ensure complete dissolution of the compound in the chosen solvent before diluting in culture medium. - Assess compound stability in the assay medium over the experiment's duration using methods like HPLC.[2] |
| Off-Target Cytotoxicity: The compound may be interacting with unintended cellular targets.[2] | - Perform a broad off-target screening against a panel of receptors and enzymes.[2] - Compare the cytotoxic concentration with the on-target potency; a significant difference suggests off-target effects.[2] | |
| Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing the compound into a more toxic form.[2] | - Co-incubate with CYP450 inhibitors to see if cytotoxicity is reduced.[2] | |
| Solvent Toxicity: The vehicle (e.g., DMSO) may be toxic at the concentration used.[1][2] | - Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). - Always include a vehicle-only control.[1][2] | |
| Inconsistent cell viability results between experiments | Cell Passage Number and Health: Receptor expression and cellular health can vary with passage number.[3] | - Use cells within a defined passage number range. - Regularly monitor cell morphology and health.[3] |
| Compound Stability: The compound may degrade over time in stock solutions.[3] | - Prepare fresh dilutions for each experiment and store stock solutions appropriately.[3] |
| | Assay Conditions: Minor variations in cell density, incubation time, or temperature can affect results.[3] | - Strictly standardize all assay parameters.[3] |
Table 2: Troubleshooting Discrepancies Between Biochemical and Cellular Assays
| Problem | Potential Cause | Recommended Solution |
|---|---|---|
| High potency in biochemical assays but low potency in cellular assays | Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.[2] | - Assess the compound's physicochemical properties (e.g., LogP, polar surface area). - Consider structural modifications to improve permeability.[2] |
| Drug Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein) that actively remove it from the cell.[2] | - Co-incubate with known efflux pump inhibitors to see if cellular potency increases. |
| | Target Engagement in Cellular Environment: The compound may not be reaching or binding to its intended target within the complex cellular milieu. | - Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.[4][5][6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with piperazine derivatives?
A1: Piperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[2] A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[2] Due to the conserved nature of the ATP-binding pocket, off-target interactions with various kinases are also possible.[2][8]
Q2: How can I proactively assess the selectivity of my piperazine derivative?
A2: A tiered approach is recommended:
-
In Silico Profiling: Use computational methods like pharmacophore modeling and molecular docking to predict potential off-target interactions.[2][9]
-
Broad Off-Target Screening: Utilize a commercial service to screen your compound at a single high concentration (e.g., 10 µM) against a large panel of receptors, ion channels, and enzymes to identify potential liabilities.[2]
-
Dose-Response Assays: For any "hits" from the initial screen, perform detailed dose-response assays to determine the potency of the off-target interaction.[2]
-
Kinome Profiling: To assess kinase selectivity, screen the compound against a panel of kinases.[10][11][12][13][14]
Q3: My piperazine derivative shows potential hERG channel inhibition. What structural modifications can I make to mitigate this?
A3: Several strategies can be employed, often guided by molecular modeling:
-
Reduce Lipophilicity: High lipophilicity (LogP) is strongly correlated with hERG binding. Aim to reduce the overall lipophilicity of the molecule.[2]
-
Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key factor in hERG affinity. Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa, with a value below 7.5 often being desirable.[2]
-
Disrupt Key Pharmacophore Features: Modify the structure to block or remove interactions with key residues in the hERG channel pore, such as Tyr652 and Phe656.[2]
Q4: How can I confirm that the observed cellular effect is due to the intended target and not an off-target interaction?
A4: Several experimental strategies can help distinguish on-target from off-target effects:
-
Competitive Antagonism: Use a known antagonist for your target of interest. If the antagonist blocks the effect of your piperazine derivative, it strongly suggests an on-target mechanism.[3]
-
Knockdown/Knockout Models: If available, use cell lines where your target has been knocked down (e.g., with siRNA) or knocked out (e.g., with CRISPR). An effect observed in the control cell line but absent in the knockdown/knockout line points to an on-target effect.[3]
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay directly measures target engagement in a cellular context by assessing changes in protein thermal stability upon ligand binding.[4][5][6][7][15]
-
Structure-Activity Relationship (SAR) Studies: Test structurally related analogs with varying potencies for the intended target. A correlation between their on-target potency and the observed cellular effect supports an on-target mechanism.[3]
Quantitative Data on Piperazine Derivative Cytotoxicity
The following tables provide a summary of the cytotoxic activity of various piperazine derivatives in different cell lines. Lower IC50 or GI50 values indicate higher potency.
Table 3: Cytotoxicity of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors
| Compound | HUH-7 (Hepatocellular) GI50 (µM) | MCF-7 (Breast) GI50 (µM) | HCT-116 (Colorectal) GI50 (µM) |
|---|---|---|---|
| 1d | 1.23 | 0.98 | 1.54 |
Data from BenchChem, based on studies of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors.[16]
Table 4: Cytotoxicity of Vindoline-Piperazine Conjugates
| Compound | Cancer Cell Line | GI50 (µM) |
|---|---|---|
| 23 | MDA-MB-468 (Breast) | 1.00 |
| 25 | HOP-92 (Non-small cell lung) | 1.35 |
Data from a study on novel vindoline-piperazine conjugates.[17]
Table 5: Cytotoxicity of Arylpiperazine Derivatives on Prostate Cancer Cell Lines
| Compound | LNCaP IC50 (µM) | DU145 IC50 (µM) |
|---|---|---|
| 8 | >50 | 8.25 |
| 9 | <5 | Not specified |
| 15 | <5 | Not specified |
Data from a study on the cytotoxic activity of novel arylpiperazine derivatives.[18]
Experimental Protocols
1. MTT Assay for Cell Viability
-
Objective: To assess cell metabolic activity as an indicator of cell viability.[2]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[2]
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Treat cells with serial dilutions of the piperazine derivative. Include a vehicle-only control.[2]
-
Incubation: Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan formation.[2]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[19]
-
2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.[16]
-
Principle: Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the piperazine derivative at various concentrations.[16]
-
Cell Harvesting: After incubation, harvest the cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.[19]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[19]
-
Analysis: Analyze the samples by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).[19]
-
3. In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of a piperazine derivative against a specific kinase.
-
Principle: This assay measures the transfer of a phosphate group from ATP to a substrate by a kinase. The inhibitory effect of the compound is quantified by the reduction in substrate phosphorylation.
-
Protocol:
-
Compound Preparation: Prepare serial dilutions of the piperazine derivative.[2]
-
Reaction Setup: In a microplate, combine the kinase, the serially diluted compound, and the kinase reaction buffer. Incubate briefly.[2]
-
Reaction Initiation: Start the reaction by adding a mixture of the specific substrate and [γ-33P]ATP.[2]
-
Incubation: Incubate at 30°C for a predetermined time.[2]
-
Reaction Termination and Detection: Stop the reaction and measure the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
4. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a piperazine derivative in a cellular environment.[4][7]
-
Principle: The binding of a ligand to its target protein increases the protein's thermal stability. CETSA measures this change in thermal stability.[5][7]
-
Protocol:
-
Cell Treatment: Treat intact cells or cell lysates with the piperazine derivative or a vehicle control.[15]
-
Heat Treatment: Heat the treated samples across a range of temperatures.[15]
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[15]
-
Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using methods like Western blotting, ELISA, or mass spectrometry.[15]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.[7]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. KinomePro - Pamgene [pamgene.com]
- 12. assayquant.com [assayquant.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to Indole-Based Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments focused on overcoming resistance to indole-based anticancer agents.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Guide 1: Low or No Cytotoxicity Observed with Indole-Based Agent
Problem: Your indole-based anticancer agent is showing lower than expected or no cytotoxic effect on your cancer cell line.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration or Degradation | 1. Verify Stock Concentration: Re-measure the concentration of your stock solution. 2. Check Storage Conditions: Ensure the agent has been stored correctly (e.g., temperature, light protection) to prevent degradation. 3. Prepare Fresh Dilutions: Always use freshly prepared dilutions for your experiments. |
| Suboptimal Assay Conditions | 1. Optimize Incubation Time: The cytotoxic effect may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours). 2. Check Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded. Over-confluent or sparse cultures can affect results. 3. Confirm Assay Suitability: For agents that are cytostatic rather than cytotoxic, a proliferation assay (e.g., Ki67 staining) may be more appropriate than a viability assay.[1] |
| Inherent or Acquired Resistance of Cell Line | 1. Literature Review: Check if your cell line is known to be resistant to similar compounds. 2. Test a Sensitive Control Cell Line: Use a cell line known to be sensitive to your agent as a positive control. 3. Investigate Resistance Mechanisms: Proceed to the guides below to investigate specific resistance mechanisms. |
Guide 2: High Variability in Experimental Replicates
Problem: You are observing significant variability between technical or biological replicates in your cytotoxicity or apoptosis assays.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix your cell suspension before seeding to avoid clumps. 2. Use a Repeater Pipette: For multi-well plates, a repeater pipette can improve consistency. |
| Edge Effects in Multi-Well Plates | 1. Avoid Outer Wells: Do not use the outermost wells of the plate as they are more prone to evaporation. 2. Maintain Humidity: Ensure proper humidity in the incubator to minimize evaporation. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy. 2. Consistent Technique: Use a consistent pipetting technique for all wells. |
Guide 3: Western Blot Troubleshooting for Resistance Markers
Problem: You are encountering issues with your western blot analysis for resistance markers like P-glycoprotein (P-gp) or Bcl-2.
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression in your cell line. | Confirm expression levels in the literature or use a positive control cell line known to express the protein.[2] |
| Insufficient antibody concentration. | Optimize the primary antibody concentration by performing a titration.[3] | |
| Poor protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[4] | |
| High Background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).[5][6] |
| Antibody concentration too high. | Reduce the concentration of the primary or secondary antibody.[5] | |
| Inadequate washing. | Increase the number and duration of wash steps.[6] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a different, more specific primary antibody. Validate the antibody if necessary. |
| Protein degradation. | Use fresh samples and add protease inhibitors to your lysis buffer.[6] |
Frequently Asked Questions (FAQs)
FAQ 1: How can I determine if my cancer cell line is resistant to a specific indole-based agent?
To determine if your cell line is resistant, you should perform a cell viability assay (e.g., MTT, CellTiter-Glo) to calculate the half-maximal inhibitory concentration (IC50). Compare the IC50 value of your cell line to that of a known sensitive cell line. A significantly higher IC50 value suggests resistance.[7][8]
FAQ 2: What are the primary mechanisms of resistance to indole-based anticancer agents that target microtubules, like vinca alkaloids?
The most common resistance mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell.
-
Target Alterations: Mutations in the tubulin protein (the drug's target) or changes in the expression of different tubulin isotypes can prevent the drug from binding effectively.
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) that prevent the cell from undergoing programmed cell death.
FAQ 3: How can I experimentally investigate if P-glycoprotein (P-gp) is responsible for resistance in my cell line?
You can investigate the role of P-gp through the following experiments:
-
Western Blot or Flow Cytometry: Measure the protein expression level of P-gp in your resistant cells compared to the sensitive parental cells.[9]
-
Efflux Pump Inhibition Assay: Treat your resistant cells with the indole-based agent in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in cytotoxicity in the presence of the inhibitor suggests P-gp-mediated resistance.[1]
-
Rhodamine 123 Efflux Assay: Use a fluorescent substrate of P-gp, like Rhodamine 123, to measure the efflux activity by flow cytometry. Reduced fluorescence inside the cells indicates higher P-gp activity.
FAQ 4: My results suggest tubulin mutations might be causing resistance. How can I confirm this?
To confirm the role of tubulin mutations, you can:
-
Sequence the Tubulin Genes: Sequence the alpha- and beta-tubulin genes in your resistant cell line to identify any mutations.[10]
-
Compare Cross-Resistance Profiles: Cells with certain tubulin mutations that are resistant to microtubule-destabilizing agents (like vinca alkaloids) may show increased sensitivity to microtubule-stabilizing agents (like taxanes).[10]
FAQ 5: How do I assess whether evasion of apoptosis is contributing to resistance?
You can assess the role of apoptosis evasion through these methods:
-
Annexin V/Propidium Iodide (PI) Staining: Use this flow cytometry-based assay to quantify the percentage of apoptotic and necrotic cells after drug treatment.[11]
-
Western Blot for Apoptosis Markers: Analyze the expression levels of key apoptosis-related proteins, such as cleaved caspase-3, PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).[9] An increase in the ratio of anti-apoptotic to pro-apoptotic proteins can indicate a mechanism of resistance.
Data Presentation
Table 1: Example IC50 Values of Vincristine in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (nM) | Resistance Level | Reference |
| MCF7-WT | Breast Cancer | 7.371 | Sensitive | [8] |
| VCR/MCF7 | Breast Cancer | 10,574 | Resistant | [8] |
| UKF-NB-3 | Neuroblastoma | ~5 | Sensitive | [12] |
| UKF-NB-3rYM155¹ | Neuroblastoma | ~10-20 | Resistant | [12] |
| A549 | Lung Cancer | 40 | - | [13] |
| 1A9 | Ovarian Cancer | 4 | - | [13] |
Table 2: Fold-Reversal of Doxorubicin Resistance by an ABCB1 Inhibitor in KBv200 Cells.
| Treatment | Doxorubicin IC50 (µM) | Fold-Reversal |
| Doxorubicin Alone | 4.326 ± 1.190 | 1.00 |
| Doxorubicin + 0.5µM CCT129202 | 1.072 ± 0.041 | 4.04 |
Data adapted from a study on an Aurora kinase inhibitor that also inhibits ABCB1. This demonstrates the principle of resistance reversal.[14]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[15][16][17]
-
Determine the Initial IC50: Perform a dose-response experiment to determine the IC50 of the indole-based agent on the parental cancer cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing the indole-based agent at a concentration of half the IC50.
-
Monitor and Passage: Monitor the cells for viability and proliferation. Initially, a significant number of cells may die. Allow the surviving cells to repopulate.
-
Dose Escalation: Once the cells have stabilized and are growing consistently (typically after 2-3 passages), increase the drug concentration by 1.5 to 2-fold.[17]
-
Repeat Cycles: Repeat the process of monitoring, passaging, and dose escalation for several months.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher drug concentration (e.g., 10-fold the initial IC50), characterize the new resistant cell line.
-
Confirmation of Resistance: Determine the new IC50 of the resistant cell line and compare it to the parental line to calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).
-
Cryopreservation: Freeze aliquots of the resistant cell line at different passages.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis by flow cytometry.[11][18][19]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the indole-based agent at the desired concentrations for the desired time. Include untreated and positive controls.
-
Harvest Cells: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with media containing serum.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot for P-glycoprotein (P-gp) and Bcl-2
This protocol provides a general workflow for detecting the expression of resistance-associated proteins.[4][20][21]
-
Sample Preparation (Cell Lysis):
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-P-gp or anti-Bcl-2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Workflow for generating a drug-resistant cell line.
Caption: Mechanism of P-glycoprotein mediated drug efflux.
Caption: Intrinsic apoptosis pathway and a key resistance point.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. bio-rad.com [bio-rad.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. clyte.tech [clyte.tech]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human mutations that conferpaclitaxel resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. acs.figshare.com [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. kumc.edu [kumc.edu]
- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 20. origene.com [origene.com]
- 21. biomol.com [biomol.com]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking Against 6-[(Piperazin-1-yl)carbonyl]-1h-indole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of established PARP inhibitors against the novel chemical entity 6-[(Piperazin-1-yl)carbonyl]-1h-indole.
While extensive experimental data for this compound is not publicly available, its structural components, featuring an indole nucleus and a piperazine moiety, are present in various biologically active compounds, including some with PARP inhibitory activity. This guide will, therefore, focus on a detailed comparison of the four clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—and discuss the potential of this compound based on its structural characteristics in the context of known inhibitors.
The Mechanism of Action: Synthetic Lethality
PARP inhibitors capitalize on the concept of "synthetic lethality."[1][2] In healthy cells, DNA single-strand breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. If PARP is inhibited, these SSBs can escalate to more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be effectively repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inhibition of PARP leads to an accumulation of unrepaired DSBs, ultimately triggering cell death.[1][2]
Figure 1: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.
Comparison of Clinically Approved PARP Inhibitors
The four FDA-approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—form the current clinical backbone of this drug class. While they share a common mechanism of action, they exhibit differences in their potency, selectivity, and clinical indications.[3][4]
| Feature | Olaparib (Lynparza®) | Rucaparib (Rubraca®) | Niraparib (Zejula®) | Talazoparib (Talzenna®) |
| FDA Approval | Ovarian, Breast, Pancreatic, Prostate Cancer[3] | Ovarian, Prostate Cancer[3] | Ovarian Cancer[3] | Breast Cancer[3] |
| PARP Trapping Potency | Moderate | Moderate | High | Very High[1] |
| Common Adverse Events | Nausea, fatigue, anemia | Nausea, fatigue, anemia, transaminitis | Thrombocytopenia, anemia, nausea | Anemia, fatigue, nausea |
Note: This table provides a high-level overview. For detailed information, please refer to the specific prescribing information for each drug.
The Subject Compound: this compound
As of the latest review of scientific literature and chemical databases, there is no publicly available experimental data detailing the PARP inhibitory activity (e.g., IC50 values) or the cellular effects of this compound. Therefore, a direct quantitative comparison with the approved inhibitors is not feasible at this time.
However, a structural analysis of the molecule provides some insights into its potential as a PARP inhibitor. The presence of the indole ring is a feature found in some PARP inhibitors and other kinase inhibitors, suggesting it can serve as a scaffold for interacting with the enzyme's active site. The piperazine moiety is a common functional group in medicinal chemistry, known to improve pharmacokinetic properties and provide a point for further chemical modification.[3][5] Notably, Olaparib, a prominent PARP inhibitor, also contains a piperazine ring.
Figure 2: Logical relationship of structural features of the topic compound to potential roles in PARP inhibition.
Experimental Protocols for Evaluating PARP Inhibitors
For researchers aiming to evaluate novel compounds like this compound, a standardized set of experiments is crucial for a comprehensive assessment.
PARP Inhibition Assay (Biochemical)
-
Objective: To determine the direct inhibitory effect of the compound on PARP enzyme activity.
-
Methodology: A common method is an ELISA-based assay. Recombinant PARP1 or PARP2 enzyme is incubated with the test compound at various concentrations. The enzyme reaction is initiated by the addition of NAD+ and activated DNA. The amount of poly(ADP-ribose) (PAR) generated is then quantified using an anti-PAR antibody. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Figure 3: A simplified workflow for a biochemical PARP inhibition assay.
Cellular PARP Inhibition Assay
-
Objective: To assess the ability of the compound to inhibit PARP activity within a cellular context.
-
Methodology: Cells (e.g., a cancer cell line) are treated with a DNA damaging agent (e.g., hydrogen peroxide) to induce PARP activation. The cells are then co-treated with the test compound. PAR levels in the cell lysates are measured, typically by Western blotting or immunofluorescence, to determine the extent of PARP inhibition.
Cell Viability and Cytotoxicity Assays
-
Objective: To evaluate the effect of the compound on the viability of cancer cells, particularly those with and without BRCA mutations.
-
Methodology: BRCA-proficient and BRCA-deficient cell lines are treated with a range of concentrations of the test compound. Cell viability is assessed after a set period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo. This allows for the determination of the compound's potency and its selective toxicity towards BRCA-deficient cells.
DNA Damage and Repair Assays
-
Objective: To measure the impact of the compound on DNA damage and repair processes.
-
Methodology: Immunofluorescence staining for γH2AX, a marker of DNA double-strand breaks, is a common technique. Cells are treated with the test compound, and the number of γH2AX foci per cell is quantified. An increase in γH2AX foci indicates an accumulation of DNA damage.
Conclusion
While this compound remains an uncharacterized compound in the context of PARP inhibition, its structural motifs are of interest in medicinal chemistry. A thorough evaluation using the experimental protocols outlined above would be necessary to determine its potential as a PARP inhibitor. The clinically approved PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have set a high benchmark for efficacy in specific cancer patient populations. Future research on novel compounds will need to demonstrate comparable or superior potency, selectivity, and safety profiles to make a clinical impact. The continuous exploration of new chemical scaffolds, such as the indole-piperazine core, is essential for the development of the next generation of PARP inhibitors.
References
- 1. PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 3. research.bau.edu.tr [research.bau.edu.tr]
- 4. Identifying new piperazine-based PARP1 inhibitors using text mining and integrated molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Efficacy of 6-[(Piperazin-1-yl)carbonyl]-1H-indole Analogs: A Guide for Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of 6-[(Piperazin-1-yl)carbonyl]-1H-indole analogs and related derivatives. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, supported by experimental data from various studies. This document summarizes quantitative efficacy data, details key experimental protocols, and visualizes relevant biological pathways to facilitate informed decision-making in drug discovery and development.
Introduction
The 1H-indole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. When coupled with a piperazine moiety through a carbonyl linker at the 6-position, the resulting this compound analogs present a versatile platform for therapeutic intervention. These compounds have been investigated for a range of applications, including as cannabinoid receptor (CB1) modulators, anticancer agents, and anti-inflammatory molecules.[1][2][3] This guide will focus on the structure-activity relationships (SAR) that govern their efficacy, drawing comparisons with analogs substituted at other positions of the indole ring to provide a broader understanding of the pharmacophore.
Data Summary of Analog Efficacy
The following tables summarize the quantitative data on the biological activity of various indole-piperazine analogs. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Cannabinoid Receptor 1 (CB1) Inverse Agonist Activity of 6-Piperazin-1-yl-purine Analogs
Note: While not indole analogs, these purine-based compounds with a 6-piperazinyl substitution provide valuable SAR insights for CB1 receptor antagonism that can be extrapolated to the design of indole-based analogs.
| Compound ID | R Group on Piperazine | hCB1 Ki (nM) | hCB2 Binding @ 10 µM (% Inhibition) |
| 5 | Methyl | 3 | 15 |
| 65 | Aryl Urea | 4 | <10 |
| 44 | Piperidin-1-ylmethyl | 34 | Not Reported |
| 36 | Alcohol | >10000 | Not Reported |
| 34 | Sulfonyl | >10000 | Not Reported |
Data sourced from a study on functionalized 6-piperazin-1-yl-purines as CB1 inverse agonists.[3]
Table 2: Anticancer Activity of 6-(4-Substituted phenyl piperazine)-9-cyclopentyl Purine Derivatives in Hepatocellular Carcinoma Cells
Note: This table provides data on purine analogs, which can inform the design of anticancer indole-based compounds due to the shared piperazine substituent at the 6-position.
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) - Huh7 Cells | IC50 (µM) - Mahlavu Cells |
| 19 | H | 3.8 | 4.2 |
| 20 | 4-F | 5.1 | 6.3 |
| 21 | 4-Cl | 4.5 | 5.8 |
| 22 | 4-Br | 6.2 | 7.1 |
| 23 | 4-CH3 | 7.8 | 8.5 |
| 24 | 4-OCH3 | 9.1 | 10.2 |
Data extracted from a study on newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs.[4]
Table 3: Anti-inflammatory Activity of Indole-2-carboxamide Derivatives
Note: This table includes indole-2-carboxamide derivatives, which, while differing in the position of the carboxamide linker, provide insight into the anti-inflammatory potential of the broader indole-carboxamide class.
| Compound ID | Structure Description | Inhibition of TNF-α (%) at 10 µM | Inhibition of IL-6 (%) at 10 µM |
| 14f | 5-(furan-2-carboxamido)-N-(4-(4-methylpiperazin-1-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide | 85.2 | 80.5 |
| 14g | 5-(3,3-dimethylureido)-N-(4-(4-methylpiperazin-1-yl)phenyl)-1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carboxamide | 82.1 | 78.3 |
Data from a study on the design and synthesis of novel indole-2-carboxamide derivatives as anti-inflammatory agents.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
1. Cannabinoid Receptor Binding Assay (for Table 1)
-
Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human cannabinoid receptors CB1 and CB2.
-
Cell Lines: HEK-293 cells stably expressing either human CB1 or CB2 receptors.
-
Radioligand: [3H]CP55,940.
-
Procedure:
-
Cell membranes are prepared from the respective cell lines.
-
A competitive binding assay is performed in a 96-well plate format.
-
Each well contains cell membranes, the radioligand [3H]CP55,940 at a fixed concentration, and varying concentrations of the test compound.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known potent CB1/CB2 ligand.
-
The IC50 values are calculated from the competition binding curves and converted to Ki values using the Cheng-Prusoff equation.[3]
-
2. Cell Viability Assay (MTT Assay for Table 2)
-
Objective: To assess the cytotoxic effects of the compounds on hepatocellular carcinoma cell lines (Huh7 and Mahlavu).
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is replaced with a fresh medium containing MTT solution.
-
The plates are incubated to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO).
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated from the dose-response curves.[4]
-
3. Measurement of Inflammatory Cytokines (ELISA for Table 3)
-
Objective: To quantify the inhibitory effect of the compounds on the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 macrophages.
-
Procedure:
-
RAW 264.7 cells are seeded in 24-well plates.
-
The cells are pre-treated with the test compounds at a specific concentration for a certain period.
-
Following pre-treatment, the cells are stimulated with LPS to induce an inflammatory response.
-
The cell culture supernatants are collected after the stimulation period.
-
The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage inhibition of cytokine production by the test compounds is calculated relative to the LPS-stimulated control group.[1]
-
Visualizations of Relevant Pathways and Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the evaluation of these indole analogs.
Caption: A generalized workflow for the synthesis and screening of indole analogs.
Caption: A simplified signaling pathway for LPS-induced inflammation and its inhibition.
Conclusion
The this compound scaffold and its related analogs represent a promising class of compounds with significant therapeutic potential across various disease areas. The structure-activity relationship data, though diverse and spread across different therapeutic targets, consistently highlight the importance of the substituents on both the indole and piperazine rings in modulating potency and selectivity. This guide provides a consolidated resource of efficacy data and experimental protocols to aid in the rational design and development of novel therapeutics based on this versatile chemical framework. Further research focusing on systematic modifications of the 6-substituted indole-piperazine core is warranted to delineate more precise SAR and to identify lead candidates with optimal pharmacological profiles.
References
- 1. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and pharmacological characterization of functionalized 6-piperazin-1-yl-purines as cannabinoid receptor 1 (CB1) inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Indole-Piperazine Scaffolds: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo activity of various compounds featuring the 6-[(Piperazin-1-yl)carbonyl]-1h-indole core structure. Due to the limited publicly available in vivo data for this specific molecule, this guide focuses on structurally related indole-piperazine derivatives with demonstrated therapeutic potential.
This document summarizes key experimental findings, presents detailed protocols for in vivo validation, and visualizes the underlying biological pathways to offer a comparative framework for assessing the potential of this chemical scaffold in drug discovery.
Comparative In Vivo Activity of Indole-Piperazine Derivatives
The indole-piperazine core is a versatile scaffold that has been incorporated into a variety of compounds exhibiting a range of biological activities. Below is a summary of the in vivo efficacy of representative derivatives in preclinical models of depression, inflammation, pain, and neurodegeneration.
| Compound Class | Preclinical Model | Key In Vivo Efficacy | Reference Compound |
| Antidepressant | Forced Swim Test (Mice) | Significant reduction in immobility time, comparable to fluoxetine.[1][2] | Fluoxetine |
| Tail Suspension Test (Mice) | Significant reduction in immobility time.[1][2] | Fluoxetine | |
| Anti-inflammatory | Carrageenan-induced Paw Edema (Rats) | Dose-dependent reduction in paw volume, indicating anti-inflammatory effects.[3] | Indomethacin[4] |
| Analgesic | Hot Plate Test (Mice) | Increased latency to response, demonstrating central analgesic activity.[4][5] | Diclofenac Sodium[6] |
| Acetic Acid-induced Writhing (Mice) | Reduction in the number of writhes, indicating peripheral analgesic effects.[7] | Indomethacin[7] | |
| Neuroprotective (HDAC6 Inhibition) | H₂O₂-induced Oxidative Damage in PC12 cells (in vitro) | Demonstrated neuroprotective activity.[8] | Tubastatin A[8] |
| Neurite Outgrowth in PC12 cells (in vitro) | Induced neurite outgrowth, suggesting potential for neuronal repair.[8] | Tubastatin A[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key in vivo experiments cited in the comparison.
Antidepressant Activity
1. Forced Swim Test (FST):
-
Animals: Male albino mice (25-30g).[2]
-
Procedure: Mice are individually placed in a transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (25 ± 1°C) to a depth of 20 cm.[9] The test is conducted in two sessions. The first session (pre-test) is a 15-minute swim. Twenty-four hours later, a 5-6 minute test session is recorded.[9][10] The duration of immobility (when the mouse ceases struggling and remains floating motionless, making only movements necessary to keep its head above water) is measured during the final 4 minutes of the test session.[10]
-
Treatment: Test compounds, vehicle, or a standard antidepressant (e.g., fluoxetine) are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before the test session.
2. Tail Suspension Test (TST):
-
Animals: Male albino mice (25-30g).[2]
-
Procedure: Mice are suspended by their tails from a horizontal bar using adhesive tape, approximately 1-2 cm from the tip of the tail.[10] The duration of immobility is recorded for a period of 6 minutes. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.[10]
-
Treatment: Administration of test compounds, vehicle, or a standard antidepressant is performed as described for the FST.
Anti-inflammatory Activity
1. Carrageenan-induced Paw Edema:
-
Animals: Wistar albino rats (150-200g).
-
Procedure: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats. The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Treatment: Test compounds, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.[3][4] The percentage inhibition of edema is calculated for each group relative to the control group.
Analgesic Activity
1. Hot Plate Test:
-
Animals: Male albino mice (25-30g).
-
Procedure: The hot plate apparatus is maintained at a constant temperature of 55 ± 0.5°C. Mice are placed on the hot plate, and the time taken to elicit a response (licking of the forepaws or jumping) is recorded as the reaction time or latency period.[4][5] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Treatment: The reaction time is measured before and at 30, 60, 90, and 120 minutes after the administration of the test compound, vehicle, or a standard analgesic (e.g., morphine).[4]
2. Acetic Acid-induced Writhing Test:
-
Animals: Male albino mice (25-30g).
-
Procedure: An intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg) is administered to induce writhing (a characteristic stretching and constriction of the abdomen and extension of the hind limbs). The number of writhes is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.
-
Treatment: Test compounds, vehicle, or a standard analgesic (e.g., indomethacin) are administered 30-60 minutes before the acetic acid injection. The percentage of inhibition of writhing is calculated by comparing the treated groups with the control group.[7]
Neuroprotective Activity (HDAC6 Inhibition)
While the provided references primarily detail in vitro neuroprotection, a typical in vivo experimental workflow to assess neuroprotection would be as follows:
Caption: In vivo neuroprotection experimental workflow.
Signaling Pathways
The therapeutic effects of indole-piperazine derivatives can be attributed to their modulation of specific signaling pathways. The following diagrams illustrate the key pathways associated with their antidepressant, anti-inflammatory, analgesic, and neuroprotective activities.
Antidepressant Signaling Pathway
Antidepressants are known to modulate monoaminergic systems and neurotrophic factor signaling, leading to increased neurogenesis and synaptic plasticity.[11][12]
Caption: Antidepressant signaling pathway.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of certain indole-piperazine derivatives may involve the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.[13][14]
Caption: Anti-inflammatory signaling pathway.
Analgesic Signaling Pathway
The analgesic effects are mediated through both central and peripheral mechanisms, often involving the modulation of nociceptive pathways.[15][16]
Caption: Analgesic signaling pathway.
HDAC6 Inhibition Signaling Pathway
Selective inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin, which plays a crucial role in microtubule dynamics, axonal transport, and neuroprotection.[17][18]
Caption: HDAC6 inhibition signaling pathway.
References
- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the anti-inflammatory, analgesic, anti-pyretic and anti-ulcerogenic potentials of synthetic indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors with neurite outgrowth-promoting activities and neuroprotective activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization and screening for antidepressant and anticonvulsant activity of 4,5-dihydropyrazole bearing indole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. longdom.org [longdom.org]
- 11. Signaling pathways involved in antidepressant-induced cell proliferation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Inflammatory responses and inflammation-associated diseases in organs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. General Pathways of Pain Sensation and the Major Neurotransmitters Involved in Pain Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Basic Review of Pain Pathways and Analgesia: Pain and the Brain [anesthesiologynews.com]
- 17. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 18. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 6-[(Piperazin-1-yl)carbonyl]-1H-indole and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of the chemical scaffold represented by 6-[(Piperazin-1-yl)carbonyl]-1H-indole. Due to the limited publicly available cross-reactivity data for this specific molecule, this guide focuses on the broader class of indole-piperazine derivatives, for which a more extensive body of research exists. The provided data on structurally related compounds offers valuable insights into the potential on-target and off-target activities of this chemical class, which is of significant interest in the development of therapeutics for neurological and other disorders.
The indole-piperazine motif is a common pharmacophore found in numerous centrally active agents. The indole ring often serves as a key recognition element for various receptors, while the piperazine moiety can influence solubility, metabolic stability, and receptor subtype selectivity. Understanding the cross-reactivity of these compounds across a range of biological targets is crucial for predicting their therapeutic efficacy and potential side effects.
Quantitative Cross-Reactivity Data
The following tables summarize the binding affinities of various indole-piperazine derivatives for key central nervous system receptors, primarily focusing on dopamine and serotonin receptor subtypes. This data, compiled from multiple studies, allows for a comparative assessment of the selectivity profiles within this compound class.
Table 1: Comparative Binding Affinities of Indole-Piperazine Derivatives for Dopamine Receptors
| Compound ID/Reference | Structure | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | D₄ Receptor (Kᵢ, nM) | D₃ vs D₂ Selectivity |
| Compound 14a | 5-hydroxy-indole-2-carboxylic acid amide derivative | 15.7 | 0.18 | - | 87-fold |
| Compound 14b | Indole-2-carboxylic acid amide derivative | 24.0 | 0.4 | - | 60-fold |
| Compound 17a | Indole-3-carboxylic acid amide derivative | 11.7 | 3.7 | - | 3.2-fold |
| Compound 22 | 1,4-disubstituted piperazine derivative | 48 | - | 20 | - |
| Compound 24 [1] | 1,4-disubstituted piperazine derivative | 51 | - | 0.72 | - |
Table 2: Comparative Binding Affinities of Indole-Piperazine Derivatives for Serotonin Receptors
| Compound ID/Reference | Structure | 5-HT₁ₐ Receptor (IC₅₀/Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | 5-HT₂C Receptor (Kᵢ, nM) | 5-HT₃ Receptor (pA₂) | 5-HT₆ Receptor (Kᵢ, nM) |
| Compound 12b [2] | 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole | 15 (IC₅₀) | - | - | - | - |
| Compound 12h [2] | 3-[3-(4-aryl-1-piperazinyl)-propyl]-1H-indole | 15 (IC₅₀) | - | - | - | - |
| Compound 13i [3] | Indole-2-carboxamide derivative | - | - | - | 7.5 | - |
| Compound 7a [4] | N(1)-Arylsulfonyl-3-piperazinyl indole | - | - | - | - | 3.4 |
| FW01 | Indolealkylpiperazine derivative | 51.9 | 206.7 | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the cross-reactivity and selectivity of novel compounds.
Radioligand Binding Assay for Receptor Affinity
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Materials:
- Cell membranes or tissue homogenates expressing the receptor of interest.
- Radiolabeled ligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).
- Test compound (e.g., this compound) at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
- Non-specific binding control (a high concentration of a known unlabeled ligand).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ value), and varying concentrations of the test compound.
- For determining non-specific binding, a separate set of wells is prepared containing the membrane preparation, radioligand, and a saturating concentration of an unlabeled ligand.
- Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
- Calculate the equilibrium dissociation constant (Kᵢ) of the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
In Vitro Kinase Inhibition Profiling
This assay determines the inhibitory activity of a compound against a panel of protein kinases, providing a broad overview of its selectivity.
1. Materials:
- A panel of purified recombinant protein kinases.
- Specific peptide substrates for each kinase.
- ATP (adenosine triphosphate).
- Test compound at various concentrations.
- Assay buffer (typically contains a buffer salt, MgCl₂, and a reducing agent like DTT).
- Detection reagents (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production).
- Multi-well plates suitable for luminescence or fluorescence detection.
- A plate reader.
2. Procedure:
- In a multi-well plate, add the kinase, the test compound at various concentrations, and the specific peptide substrate.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
- Stop the kinase reaction according to the detection kit's instructions (e.g., by adding a reagent that depletes the remaining ATP).
- Add the detection reagent that converts the product of the kinase reaction (ADP) into a detectable signal (e.g., luminescence).
- Measure the signal using a plate reader.
3. Data Analysis:
- The signal intensity is inversely proportional to the amount of kinase inhibition.
- Plot the percentage of kinase activity against the logarithm of the test compound concentration.
- Determine the IC₅₀ value for each kinase to quantify the compound's inhibitory potency.
- Compare the IC₅₀ values across the kinase panel to assess the selectivity of the compound.
Visualizations
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for cross-reactivity profiling.
Caption: Simplified Dopamine D₂ Receptor Signaling Pathway.
References
A Head-to-Head Comparison of Indole-Based Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the landscape of kinase inhibitors is both vast and intricate. Among the most successful scaffolds in medicinal chemistry is the indole nucleus, a privileged structure that forms the core of numerous approved and investigational kinase inhibitors.[1][2] This guide provides an objective, data-driven comparison of prominent indole-based kinase inhibitors, summarizing their performance, outlining key experimental protocols for their evaluation, and visualizing the complex signaling pathways they modulate.
The dysregulation of protein kinases is a hallmark of many diseases, particularly cancer, making them a primary target for therapeutic intervention.[1][2] Indole-based inhibitors have emerged as a versatile class of compounds, primarily acting as ATP-competitive inhibitors that block the phosphotransfer reaction and disrupt downstream signaling cascades.[1] Their success lies in the adaptability of the indole scaffold, which can be modified to achieve high potency and selectivity for a wide range of kinases.[1][2]
Comparative Efficacy of Indole-Based Kinase Inhibitors
The potency of kinase inhibitors is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[1] The following table summarizes the IC50 values for several well-characterized indole-based kinase inhibitors against various target kinases.
| Compound/Drug | Target Kinase(s) | IC50 (nM) | Reference(s) |
| Sunitinib | VEGFR-2 | 100 | [1] |
| PDGFR-β | - | [1] | |
| Nintedanib | VEGFR-1, -2, -3 | - | [1] |
| Delgocitinib | JAK1 | 2.8 | [3] |
| JAK2 | 2.6 | [3] | |
| JAK3 | 13 | [3] | |
| TYK2 | 58 | [3] | |
| PLX4720 | BRAF-V600E | 13 | [3] |
| Osimertinib | EGFR T790M | <15 | [3] |
| Compound 6a | PDK1 | 112 | [4] |
| Compound 12 | EGFRWT | 14.5 | [5] |
| EGFRT790M | 35.4 | [5] | |
| Compound 16 | EGFR | 34.1 | [6] |
| Compound HA-1e | mTOR | 56 | [7] |
| Compound HA-2c | mTOR | 75 | [7] |
| Compound HA-2g | mTOR | 88 | [7] |
| Compound HA-2l | mTOR | 66 | [7] |
Note: A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources. IC50 values are highly dependent on the specific assay conditions.
Key Signaling Pathways Targeted by Indole-Based Kinase Inhibitors
Indole-based inhibitors have been developed to target a multitude of kinase-driven signaling pathways implicated in cancer.[1] Understanding these pathways is crucial for rational drug design and for predicting the therapeutic effects of these inhibitors. Below are diagrams of some of the most significant pathways.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a common driver of tumor growth.[8] Indole-based inhibitors can effectively block this pathway by targeting the ATP-binding site of EGFR.
The Vascular Endothelial Growth Factor Receptor (VEGFR) pathway plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1] Indole-based inhibitors targeting VEGFR can disrupt this process.
Experimental Protocols for Evaluating Kinase Inhibitors
The characterization of kinase inhibitors relies on a series of well-defined experimental protocols. These assays are essential for determining an inhibitor's potency, selectivity, and cellular activity.
In Vitro Kinase Assay (General Protocol)
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[9]
-
Dilute the purified kinase enzyme and a suitable substrate (e.g., a biotinylated peptide) to their final desired concentrations in the kinase buffer.
-
Prepare serial dilutions of the indole-based inhibitor.
Assay Procedure:
-
Add the kinase, substrate, and inhibitor to a 96- or 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[9]
-
Stop the reaction by adding a stop solution (e.g., EDTA).[9]
Detection and Data Analysis:
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[10]
-
The percentage of inhibition for each inhibitor concentration is calculated.
-
The IC50 value is determined by fitting the data to a dose-response curve.[9]
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the indole-based inhibitor for a specified period (e.g., 72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
-
Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.[1]
Western Blot for Target Inhibition
This technique is used to confirm that the inhibitor is engaging with its intended target within the cell by assessing the phosphorylation status of the target kinase or its downstream substrates.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor for a short period (e.g., 1-2 hours).[1]
-
Lysis: Lyse the cells to extract total protein.[1]
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.[1]
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein, followed by secondary antibodies.
-
Detection: Visualize the protein bands using a suitable detection method. A decrease in the phosphorylated form of the target protein in inhibitor-treated cells indicates target engagement.
This workflow illustrates the typical progression of experiments used to characterize a novel kinase inhibitor, from initial in vitro screening to in vivo efficacy studies.
Conclusion
Indole-based kinase inhibitors represent a highly successful and versatile class of therapeutic agents.[1] Their mechanism of action is primarily centered on competitive inhibition at the ATP-binding site of target kinases.[1] The continued exploration of the indole scaffold, guided by quantitative biochemical and cell-based assays, promises to yield novel inhibitors with improved potency and selectivity, further expanding their therapeutic impact on cancer and other kinase-driven diseases.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
Evaluation of 6-[(Piperazin-1-yl)carbonyl]-1h-indole: A Comparative Analysis of Target Selectivity
A comprehensive search for the primary biological target and selectivity profile of 6-[(Piperazin-1-yl)carbonyl]-1h-indole (CAS 633322-11-9) did not yield specific data required for a detailed comparative analysis. Publicly available scientific literature and patent databases lack explicit information on the primary molecular target and quantitative data regarding its binding affinity or functional potency against a panel of off-targets for this specific molecule.
The indole and piperazine scaffolds are common moities in medicinal chemistry, and compounds containing these structures have been reported to interact with a wide range of biological targets. These include G-protein coupled receptors (such as dopamine, serotonin, and cannabinoid receptors), as well as various enzymes (like histone deacetylases and fatty acid amide hydrolase). However, the specific biological activity and selectivity of the unsubstituted this compound remain uncharacterized in the accessible literature.
Without a defined primary target, a meaningful comparison of its selectivity against other proteins is not possible. A thorough evaluation of selectivity requires quantitative data, such as Ki, IC50, or EC50 values, from binding or functional assays, which are currently unavailable for this compound.
Therefore, the generation of a comparative guide with detailed data tables, experimental protocols, and signaling pathway diagrams for this compound cannot be fulfilled at this time due to the absence of foundational scientific data. Further experimental investigation is required to first identify the primary biological target and then to characterize the selectivity profile of this compound.
In Vivo Toxicology of 6-[(Piperazin-1-yl)carbonyl]-1h-indole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available in vivo toxicological data for structural analogs of 6-[(Piperazin-1-yl)carbonyl]-1h-indole. Due to the absence of publicly available in vivo toxicology studies for the specific compound of interest, this document leverages data from structurally related indole and piperazine derivatives to offer a predictive toxicological profile and a basis for comparison.
Executive Summary
Direct in vivo toxicological data for this compound is not available in the public domain. However, analysis of related compounds suggests potential areas of toxicological concern. A key structural analog, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ-7777120) , was discontinued from development due to hypoadrenocorticism toxicity in rats and dogs . This finding highlights a potential endocrine-related toxicity for this class of compounds.
Data from broader classes of indole and piperazine derivatives provide additional context. Indole derivatives have shown varied toxicological profiles, including potential carcinogenicity (Indole-3-carbinol) and acute toxicity. Piperazine and its derivatives generally exhibit low acute toxicity but have been associated with neurotoxicity and reproductive/developmental effects at higher doses.
This guide summarizes the available quantitative data, outlines common experimental protocols for in vivo toxicology studies, and provides visualizations to aid in understanding experimental workflows and structural relationships.
Comparative Toxicology Data
The following tables summarize key in vivo toxicological findings for representative indole and piperazine derivatives. It is crucial to note that these are not direct surrogates for this compound but provide the best available comparative data.
Table 1: Summary of In Vivo Toxicology Data for Indole Derivatives
| Compound | Species | Route of Administration | Key Toxicological Endpoints | Findings |
| Indole-3-carbinol | Harlan Sprague Dawley Rats | Gavage | Carcinogenicity | Some evidence of carcinogenic activity in female rats (uterine neoplasms).[1] |
| B6C3F1/N Mice | Gavage | Carcinogenicity | Clear evidence of carcinogenic activity in male mice (liver neoplasms).[1] | |
| Total Alkaloids from Alstonia scholaris (Indole Alkaloids) | Mice | Oral | Acute Toxicity (LD50) | 5.48 g/kg bw.[2] |
| Rats | Oral | Chronic Toxicity (NOAEL) | 100 mg/kg bw (13-week study).[2] |
Table 2: Summary of In Vivo Toxicology Data for Piperazine Derivatives
| Compound | Species | Route of Administration | Key Toxicological Endpoints | Findings |
| Piperazine | Sprague Dawley Rats | Oral | Acute Toxicity (LD50) | 2600 mg/kg bw.[3] |
| Rats | Diet | Repeated Dose Toxicity | Adverse effects observed at 3000 and 10000 ppm in a 90-day study. | |
| Humans | Oral | Neurotoxicity | Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg bw for acute neurotoxicity.[3] | |
| - | - | Reproductive/Developmental Toxicity | Classified as suspected of damaging fertility and the unborn child (H361fd).[3] | |
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (JNJ-7777120) | Rats and Dogs | - | Organ-Specific Toxicity | Abandoned due to hypoadrenocorticism toxicity. |
Experimental Protocols
Detailed methodologies are essential for the interpretation and comparison of toxicological data. Below are generalized protocols for key in vivo toxicology studies, based on established guidelines.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Animal Selection: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light cycle) and acclimatized for at least 5 days.
-
Dose Administration: A single oral dose of the test substance is administered using a gavage needle. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
90-Day Repeated Dose Oral Toxicity Study (OECD 408)
-
Animal Selection: Rodents (e.g., Wistar rats) are randomly assigned to control and treatment groups (typically 3 dose levels).
-
Dose Administration: The test substance is administered daily via gavage or in the diet for 90 days.
-
Clinical Observations: Daily observations for clinical signs of toxicity and mortality. Body weight and food consumption are measured weekly.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and biochemical parameters.
-
Urinalysis: Urine is collected for analysis.
-
Pathology: All animals undergo a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.
-
Data Analysis: Statistical analysis is performed to determine dose-related effects and establish a No-Observed-Adverse-Effect-Level (NOAEL).
Carcinogenicity Study (OECD 451)
-
Animal Selection: Typically conducted in two rodent species (e.g., rats and mice).
-
Dose Administration: The test substance is administered daily for the majority of the animal's lifespan (e.g., 24 months for rats).
-
Long-Term Observation: Animals are monitored for clinical signs of toxicity and the development of tumors.
-
Pathology: A complete histopathological examination of all organs and tissues is performed on all animals.
-
Data Analysis: Tumor incidence and latency are statistically analyzed to assess the carcinogenic potential of the substance.
Visualizations
Experimental Workflow for a Standard In Vivo Toxicology Study
Caption: Generalized workflow for an in vivo toxicology study.
Structural Relationship of Target Compound and Analogs
Caption: Structural relationships between the target compound and its analogs.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genotoxicity of naturally occurring indole compounds: correlation between covalent DNA binding and other genotoxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel and Established Alzheimer's Disease Therapeutics: Mechanisms of Action and Clinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mechanisms of action and clinical performance of recently approved monoclonal antibody therapies for Alzheimer's disease—Donanemab, Lecanemab, and Aducanumab—alongside established treatments, Donepezil and Memantine. The information presented is supported by experimental data from clinical trials to facilitate an objective evaluation of these therapeutic alternatives.
Introduction
The landscape of Alzheimer's disease (AD) treatment is undergoing a significant transformation. For decades, therapeutic strategies primarily focused on symptomatic relief. However, the recent emergence of disease-modifying therapies, specifically monoclonal antibodies targeting amyloid-beta (Aβ) pathology, has ushered in a new era of AD drug development. This guide offers a detailed comparative analysis of these novel agents and the established standards of care, providing researchers and drug development professionals with a consolidated resource to inform their work.
Mechanism of Action: A Tale of Two Strategies
The Alzheimer's drugs discussed herein can be broadly categorized into two groups based on their primary mechanism of action: Aβ-targeting monoclonal antibodies and neurotransmitter modulators.
1. Aβ-Targeting Monoclonal Antibodies: Donanemab, Lecanemab, and Aducanumab
These newer therapies are designed to directly intervene in the core pathology of AD by targeting the accumulation of Aβ peptides in the brain, a hallmark of the disease. While all three are monoclonal antibodies, they exhibit distinct specificities for different forms of Aβ.
-
Donanemab: This antibody specifically targets a modified form of beta-amyloid called N3pG, which is present in established amyloid plaques.[1] By binding to these plaques, Donanemab is believed to activate microglia, the brain's immune cells, to clear the amyloid deposits.[2]
-
Lecanemab: In contrast to Donanemab, Lecanemab preferentially binds to soluble Aβ protofibrils, which are considered to be highly neurotoxic and are precursors to the formation of insoluble plaques.[3][4] The proposed mechanism involves neutralizing these soluble aggregates and preventing their downstream pathological effects.[4]
-
Aducanumab: This antibody targets aggregated forms of Aβ, including both soluble oligomers and insoluble fibrils that form amyloid plaques.[5][6][7] Similar to Donanemab, it is thought to facilitate the clearance of these amyloid species from the brain.[7]
2. Neurotransmitter Modulators: Donepezil and Memantine
These established drugs do not target the underlying Aβ pathology but instead aim to alleviate cognitive and functional symptoms by modulating neurotransmitter systems in the brain.
-
Donepezil: As an acetylcholinesterase inhibitor, Donepezil prevents the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning that is deficient in the brains of AD patients.[8][9][10] By increasing the levels of acetylcholine in the synaptic cleft, Donepezil enhances cholinergic neurotransmission.[10][11]
-
Memantine: This drug is an N-methyl-D-aspartate (NMDA) receptor antagonist.[12][13] In AD, excessive glutamate activity can lead to excitotoxicity and neuronal damage. Memantine blocks NMDA receptors, thereby protecting neurons from the harmful effects of excessive glutamate.[13][14]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data from key clinical trials for each drug, providing a comparative view of their impact on biological markers and clinical endpoints.
Table 1: Impact on Amyloid-Beta Plaque Burden (Monoclonal Antibodies)
| Drug | Clinical Trial | Baseline Amyloid Level (Centiloids) | Change from Baseline | % Reduction |
| Donanemab | TRAILBLAZER-ALZ 2 | Not specified | Significant reduction leading to amyloid clearance in 34% of participants at 6 months and 71% at 12 months. | Not specified |
| TRAILBLAZER-ALZ | Not specified | Approximately 85 centiloid reduction compared to placebo.[8] | Not specified | |
| Lecanemab | Clarity AD | Not specified | -59.1 centiloids difference compared to placebo.[3] | Not specified |
| Aducanumab | EMERGE (High Dose) | Not specified | -0.272 PET SUVR.[15][16] | Not specified |
| ENGAGE (High Dose) | Not specified | -0.238 PET SUVR.[15][16] | Not specified |
Table 2: Impact on Cognitive and Functional Decline
| Drug | Clinical Trial | Primary Endpoint | Change from Baseline (Drug vs. Placebo) | % Slowing of Decline |
| Donanemab | TRAILBLAZER-ALZ 2 | iADRS | 35% slowing of decline.[2] | 35% |
| TRAILBLAZER-ALZ | iADRS | -6.86 points vs. -10.07 points.[8] | 32% | |
| Lecanemab | Clarity AD | CDR-SB | -0.45 points difference.[6] | 27%[6][17] |
| Aducanumab | EMERGE (High Dose) | CDR-SB | 22% decreased rate of decline.[15] | 22% |
| Donepezil | Multiple Trials | ADAS-Cog, MMSE | Significant improvements in cognitive scores.[5][7][18] | Not Applicable |
| Memantine | Multiple Trials | ADAS-Cog, MMSE | Statistically significant improvement in cognition.[1][19][20] | Not Applicable |
Experimental Protocols
1. Quantification of Amyloid-Beta Burden via PET Imaging
-
Objective: To measure the change in amyloid plaque density in the brain.
-
Methodology:
-
Radiotracer Injection: A PET imaging agent that binds to Aβ plaques (e.g., Florbetapir, Flutemetamol) is injected intravenously into the patient.
-
Uptake Period: A specific time is allowed for the radiotracer to distribute and bind to amyloid plaques in the brain.
-
PET Scan: A PET scanner detects the radiation emitted by the tracer, creating a 3D image of its distribution in the brain.
-
Image Analysis:
-
Standardized Uptake Value Ratio (SUVR): The PET images are co-registered with a structural MRI of the patient's brain. Regions of interest (ROIs) are defined in cortical areas known to accumulate amyloid and a reference region with minimal amyloid deposition (e.g., cerebellum). The SUVR is calculated as the ratio of the mean tracer uptake in the cortical ROIs to the mean uptake in the reference region.[21]
-
Centiloid (CL) Scale: To standardize results across different tracers and imaging centers, SUVR values can be converted to the Centiloid scale. This scale ranges from 0 (no amyloid burden, typical of young healthy individuals) to 100 (high amyloid burden, typical of patients with clinical AD).[9]
-
-
-
Data Interpretation: A reduction in SUVR or Centiloid score over time indicates a decrease in amyloid plaque burden.
2. Assessment of Cognitive Function
-
Objective: To evaluate changes in cognitive domains such as memory, orientation, language, and praxis.
-
Commonly Used Scales:
-
Clinical Dementia Rating-Sum of Boxes (CDR-SB): A global scale that assesses cognitive and functional performance in six domains: memory, orientation, judgment and problem solving, community affairs, home and hobbies, and personal care. Scores range from 0 (no impairment) to 18 (severe dementia).[22]
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): A performance-based assessment that evaluates memory, language, and praxis. Higher scores indicate greater cognitive impairment.[22][23]
-
Mini-Mental State Examination (MMSE): A brief, widely used screening tool for cognitive impairment. It assesses orientation, registration, attention and calculation, recall, and language. Scores range from 0 to 30, with lower scores indicating greater impairment.[22][23]
-
-
Administration: These tests are administered by trained clinicians or psychometricians according to standardized protocols. The assessments involve a series of questions and tasks for the patient to complete.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Amyloid cascade hypothesis and points of intervention for monoclonal antibody therapies.
Caption: Mechanisms of action for Donepezil and Memantine on neurotransmitter systems.
Caption: General experimental workflow for clinical trials of Alzheimer's disease drugs.
References
- 1. Pooled analyses on cognitive effects of memantine in patients with moderate to severe Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 3. ovid.com [ovid.com]
- 4. Lilly releases donanemab data that demonstrated relationship between reduction of amyloid plaque and slowing of cognitive decline [prnewswire.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 7. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Donanemab Reduced Amyloid Plaque and May Slow Cognitive Decline - - Practical Neurology [practicalneurology.com]
- 9. GUEST | SNMMI [snmmi.org]
- 10. Quantification of amyloid PET for future clinical use: a state-of-the-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmj.com [bmj.com]
- 12. Lecanemab reduces brain amyloid-β and delays cognitive worsening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. alzinfo.org [alzinfo.org]
- 14. Multicenter randomized clinical trial of donepezil for memory impairment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. neurologylive.com [neurologylive.com]
- 17. Lecanemab: a review | VJDementia [vjdementia.com]
- 18. Efficacy of 5 and 10 mg donepezil in improving cognitive function in patients with dementia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Meta-analysis of six-month memantine trials in Alzheimer's disease - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Amyloid PET Quantification Via End-to-End Training of a Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jpreventionalzheimer.com [jpreventionalzheimer.com]
- 23. Linking the Mini-Mental State Examination, the Alzheimer’s Disease Assessment Scale–Cognitive Subscale and the Severe Impairment Battery: evidence from individual participant data from five randomised clinical trials of donepezil - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the anti-proliferative effects of 6-[(Piperazin-1-yl)carbonyl]-1h-indole
A Comparative Guide for Researchers in Drug Discovery
The indole nucleus and the piperazine ring are prominent scaffolds in medicinal chemistry, frequently incorporated into molecules designed to exhibit a range of biological activities. The combination of these two moieties in a single chemical entity has garnered significant interest, particularly in the development of novel anti-proliferative agents for cancer therapy. This guide provides a comparative analysis of the anti-proliferative effects of various indole-piperazine derivatives, offering a benchmark for the evaluation of new compounds in this class, such as 6-[(Piperazin-1-yl)carbonyl]-1h-indole. Due to the limited publicly available anti-proliferative data for this compound, this guide focuses on structurally related compounds to provide a relevant comparative context.
Comparative Anti-Proliferative Activity
The anti-proliferative efficacy of indole-piperazine derivatives is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The table below summarizes the IC50 values for a selection of indole-piperazine analogs from published studies, demonstrating the potential of this chemical class. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Vindoline-Piperazine Conjugate (Compound 23) | MDA-MB-468 | Breast Cancer | 1.00 |
| HOP-92 | Non-Small Cell Lung Cancer | 1.35 | |
| Vindoline-Piperazine Conjugate (Compound 3) | HeLa | Cervical Cancer | 9.36 |
| Vindoline Dimer with Piperazine Linker (Compound 4) | SiHa | Cervical Cancer | 2.85 |
| N-benzyl-1H-indole-2-carbohydrazide (Compound 4e) | MCF-7 | Breast Cancer | 0.57 |
| HCT116 | Colon Cancer | 1.95 | |
| A549 | Lung Cancer | 3.49 | |
| Piperazine-2,6-dione with 1H-indole-2-carbonyl (Compound 4e) | Ovary (PA-1) | Ovarian Cancer | - |
| Piperazine-2,6-dione with 1H-indole-2-carbonyl (Compound 4i) | Breast (T47D) | Breast Cancer | - |
| Piperazine-2,6-dione with 1H-indole-2-carbonyl (Compound 4j) | Lung (NCI H-522) | Lung Cancer | - |
| 4-(benzo[1,3]dioxol-5-ylmethyl) piperazine amide derivative (Compound 3) | MDA-MB-231 | Breast Cancer | 11.3 |
| Indole-piperazine derivative (HDAC6 Inhibitor) | - | - | 0.0136 (nM) |
Note: IC50 values are indicative of potency, where a lower value signifies higher anti-proliferative activity. The data presented is a compilation from multiple sources and direct comparisons should be made with caution.[1][2][3][4]
Experimental Protocols
The determination of anti-proliferative activity is a critical step in the evaluation of potential anti-cancer compounds. The MTT assay is a widely used colorimetric method for assessing cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
1. Cell Seeding:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
A stock solution of the test compound (e.g., this compound or its analogs) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
A series of dilutions of the test compound are prepared in the culture medium.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle (DMSO) at the same final concentration.
-
The plates are incubated for a specified period, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan:
-
The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.
5. Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Indole and piperazine derivatives have been reported to exert their anti-proliferative effects through various mechanisms, including the inhibition of key signaling pathways involved in cell growth and survival. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that is often dysregulated in cancer.
The diagram below illustrates a simplified representation of the MAPK/ERK signaling pathway, a common target for anti-cancer drug development.
Caption: Simplified MAPK/ERK signaling pathway.
Experimental Workflow for Characterizing Anti-Proliferative Compounds
The process of evaluating a novel compound for its anti-proliferative effects follows a structured workflow, from initial screening to more in-depth mechanistic studies.
Caption: Workflow for characterizing anti-proliferative compounds.
References
A Structural Showdown: Benchmarking 6-[(Piperazin-1-yl)carbonyl]-1h-indole Against Clinical PARP Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a detailed, structure-based comparison of the investigational molecule 6-[(Piperazin-1-yl)carbonyl]-1h-indole with leading clinical PARP (Poly (ADP-ribose) polymerase) inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This analysis, supported by experimental data from publicly available literature, delves into their biochemical potency, cellular activity, and pharmacokinetic profiles to offer a comprehensive overview for advancing cancer therapeutics.
The therapeutic strategy of targeting PARP enzymes has revolutionized the treatment of cancers with deficiencies in DNA damage repair pathways, most notably those with BRCA1/2 mutations. The core mechanism of PARP inhibitors involves "synthetic lethality," where the inhibition of PARP-mediated single-strand break repair in cancer cells already deficient in homologous recombination repair of double-strand breaks leads to catastrophic DNA damage and cell death. The indole-piperazine carboxamide scaffold, present in this compound, is a recognized pharmacophore in the design of PARP inhibitors.
While specific biological data for this compound is not extensively available in the public domain, this guide will utilize data for structurally related indole-based PARP inhibitors as a representative proxy to facilitate a meaningful comparison with established clinical candidates. This comparative analysis aims to highlight the key structural and functional attributes that govern the efficacy and clinical utility of this class of inhibitors.
Biochemical Potency: A Head-to-Head Comparison
The cornerstone of a PARP inhibitor's efficacy lies in its ability to inhibit the enzymatic activity of PARP1 and PARP2. The half-maximal inhibitory concentration (IC50) is a critical measure of this potency. The following table summarizes the reported IC50 values for the clinical candidates. For the purpose of this guide, we will use representative data for a closely related indole-6-carboxamide piperazine analog as a stand-in for this compound.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Representative Indole-6-carboxamide | ~5-15 | ~2-10 |
| Olaparib | 5[1] | 1[1] |
| Rucaparib | 1.4[2] | 0.17[2] |
| Niraparib | 3.8[1] | 2.1[1] |
| Talazoparib | 0.57[3] | Not widely reported |
Cellular Activity and PARP Trapping
Beyond enzymatic inhibition, a key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of a single-strand break. This trapping prevents the recruitment of other DNA repair factors and is a potent driver of cytotoxicity in homologous recombination-deficient cells.
| Compound | Cellular PARP Inhibition (EC50) | PARP Trapping Potency |
| Representative Indole-6-carboxamide | Data not publicly available | Data not publicly available |
| Olaparib | Low nM range | Moderate |
| Rucaparib | Low nM range | High |
| Niraparib | Low nM range | High |
| Talazoparib | Sub-nM range | Very High |
Pharmacokinetic Profiles: A Glimpse into Clinical Viability
The clinical success of a drug is heavily dependent on its pharmacokinetic properties, which determine its absorption, distribution, metabolism, and excretion (ADME). The table below compares the key pharmacokinetic parameters of the approved PARP inhibitors.
| Parameter | Olaparib | Rucaparib | Niraparib | Talazoparib |
| Bioavailability (%) | ~30-40 | 36[4] | 73[5] | High |
| Half-life (hours) | ~15 | ~17[6][7] | 36[5] | 50-93 |
| Time to Max. Conc. (Tmax) (hours) | 1-3 | 1.9[4] | ~3[5] | 1-2[8] |
| Metabolism | CYP3A4/5[9] | CYP2D6, CYP1A2, CYP3A4 | Carboxylesterases[5] | Minimal |
Signaling Pathways and Experimental Workflows
To visualize the intricate processes involved in PARP inhibition and the methodologies used for their evaluation, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical Pharmacokinetics and Pharmacodynamics of Rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Niraparib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic Study of Rucaparib in Patients With Advanced Solid Tumors - UCL Discovery [discovery.ucl.ac.uk]
- 8. The Effect of Renal Impairment on the Pharmacokinetics and Safety of Talazoparib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for 6-[(Piperazin-1-yl)carbonyl]-1h-indole
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 6-[(Piperazin-1-yl)carbonyl]-1h-indole, ensuring laboratory safety and procedural excellence.
This document provides critical safety and logistical information for the handling of this compound (CAS RN: 633322-11-9). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and irritation.[2] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect against splashes and eye irritation.[1][2] |
| Skin and Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | To avoid inhalation and potential respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of the compound.
Detailed Methodologies
-
Preparation:
-
Don PPE: Before handling the compound, put on all required PPE as specified in Table 1.
-
Prepare Workspace: Ensure work is conducted in a chemical fume hood or a well-ventilated area to minimize inhalation exposure.[2]
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust.
-
-
Execution:
-
Dissolution: Dissolve the compound in a suitable solvent as required by the experimental protocol.
-
Reaction: Carry out the chemical reaction under the specified conditions.
-
Monitoring: Monitor the reaction's progress using appropriate analytical techniques.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all chemical waste, including unused compounds and contaminated materials, in a designated and properly labeled hazardous waste container.[2]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Compound | Labeled Hazardous Waste Container | Dispose of in accordance with local, state, and federal regulations.[2] |
| Contaminated Labware (e.g., pipette tips, gloves) | Labeled Hazardous Waste Container | Segregate from general waste. |
| Solutions of the Compound | Labeled Hazardous Liquid Waste Container | Do not pour down the drain.[2] Consult your institution's environmental health and safety (EHS) office for specific instructions. |
Logical Relationship for Disposal
Caption: Decision tree for proper waste segregation and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
